Product packaging for Denzimol(Cat. No.:CAS No. 73931-96-1)

Denzimol

Katalognummer: B1204873
CAS-Nummer: 73931-96-1
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: IAWIJHCUEPVIOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N2O B1204873 Denzimol CAS No. 73931-96-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

73931-96-1

Molekularformel

C19H20N2O

Molekulargewicht

292.4 g/mol

IUPAC-Name

2-imidazol-1-yl-1-[4-(2-phenylethyl)phenyl]ethanol

InChI

InChI=1S/C19H20N2O/c22-19(14-21-13-12-20-15-21)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-13,15,19,22H,6-7,14H2

InChI-Schlüssel

IAWIJHCUEPVIOO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(CN3C=CN=C3)O

Andere CAS-Nummern

73931-96-1

Synonyme

denzimol
N-(beta-(4-(beta-phenylethyl)phenyl)-beta-hydroxyethyl)imidazole
PHEP-HEIZ
Rec 15-1533
Rec-15-1533

Herkunft des Produkts

United States

Foundational & Exploratory

Denzimol's Anticonvulsant Mechanism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 9, 2025

Abstract

Denzimol (N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride) is an imidazole (B134444) derivative with demonstrated anticonvulsant properties, particularly against tonic seizures.[1][2] Preclinical evidence from research primarily conducted in the 1980s suggests a unique mechanism of action that diverges from many classic antiepileptic drugs. The core of this compound's activity appears to involve the indirect modulation of both the benzodiazepine (B76468) and purinergic neurotransmitter systems, rather than direct channel blocking or receptor agonism.[1] This document provides an in-depth summary of the experimental evidence, quantitative data, and proposed mechanistic pathways for this compound's action in epilepsy.

Core Mechanism of Action

This compound's anticonvulsant profile is comparable to that of phenytoin (B1677684) and carbamazepine, proving effective against generalized tonic-clonic ("grand mal") and psychomotor seizures in animal models.[2] Unlike barbiturates or benzodiazepines, it does not prevent clonic seizures, indicating a specific mechanistic pathway.[2] The primary hypothesis is that this compound exerts its effects through a dual modulation of the central nervous system:

  • Enhancement of Benzodiazepine Receptor Binding: Studies in rats have shown that this compound enhances the binding of flunitrazepam (a benzodiazepine) in the cerebral cortex and hippocampus.[3] This suggests that this compound may increase the number or affinity of benzodiazepine binding sites on the GABA-A receptor complex.[3][4] By potentiating the effects of endogenous GABA, this action would increase neuronal inhibition and raise the seizure threshold.

  • Involvement of the Purinergic System: The anticonvulsant effects of this compound are significantly reduced by pretreatment with aminophylline, a non-specific adenosine (B11128) (purinergic) receptor antagonist.[1] This suggests that this compound's activity is, in part, dependent on intact purinergic signaling, which is known to play a neuroprotective and seizure-suppressing role.

Crucially, the anticonvulsant action of this compound is also blocked by benzodiazepine receptor antagonists like Ro 15-1788 and CGS 8216, reinforcing the essential role of the GABA-A/benzodiazepine system in its mechanism.[1]

Proposed Signaling and Interaction Pathway

The precise molecular interactions of this compound have not been fully elucidated. However, based on antagonist studies, a hypothetical pathway can be constructed. This compound does not appear to act as a direct agonist at the benzodiazepine site but rather as a modulator that makes the GABA-A receptor more responsive to benzodiazepines, potentially by increasing the number of available binding sites. Its action is also dependent on a functional purinergic system.

Denzimol_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Pharmacological Agents Adenosine Adenosine Purinergic_R Purinergic Receptor Adenosine->Purinergic_R Activates GABA_A GABA-A Receptor Cl- Channel Benzodiazepine Site Inhibition Neuronal Hyperpolarization (Inhibition) GABA_A:f1->Inhibition Cl- Influx Seizure_Supp Seizure Suppression Inhibition->Seizure_Supp This compound This compound This compound->GABA_A:f2 Increases BZD Sites This compound->Purinergic_R Depends on Purinergic Tone Aminophylline Aminophylline (Antagonist) Aminophylline->Purinergic_R Blocks BZD_Ant BZD Antagonists (e.g., Ro 15-1788) BZD_Ant->GABA_A:f2 Blocks MES_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Admin Administer this compound or Vehicle to Mice/Rats Wait Wait for Peak Drug Effect Time Animal_Admin->Wait Electrodes Apply Corneal Electrodes Wait->Electrodes Stimulate Deliver Maximal Electrical Stimulus (e.g., 50mA, 60Hz, 200ms) Electrodes->Stimulate Observe Observe for Tonic Hindlimb Extension Stimulate->Observe Endpoint Tonic Extension Present? Observe->Endpoint Protected Result: Protected Endpoint->Protected No Not_Protected Result: Not Protected Endpoint->Not_Protected Yes

References

An Examination of Denzimol's Postulated Role in Purinergic Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: A comprehensive review of publicly available scientific literature indicates that Denzimol, an anticonvulsant agent developed in the 1980s, has a suggested but not fully characterized role in purinergic signaling. The core evidence stems from a limited number of studies conducted shortly after its development. These studies suggest that this compound's anticonvulsant mechanism is partially mediated through the enhancement of adenosinergic signaling. However, the precise molecular targets, binding affinities, and detailed signaling cascades have not been elucidated in the available literature. This guide, therefore, synthesizes the existing data, presents the key experiments that suggest this link, and outlines the hypothesized mechanism of action based on the available, albeit limited, evidence.

Introduction to this compound

This compound, also identified as N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride (Rec 15-1533), is a compound recognized for its anticonvulsant properties.[1][2] Early research established its efficacy in suppressing tonic seizures induced by electrical and chemical means, with a potency comparable to phenytoin (B1677684) and phenobarbital (B1680315) in certain models.[2] While its general pharmacology has been described, including antihistamine and anticholinergic activities, a key study pointed towards a more specific mechanism involving neurotransmitter systems relevant to epilepsy, including the purinergic signaling pathway.[1]

Core Evidence for a Role in Purinergic Signaling

The primary evidence linking this compound to purinergic pathways comes from a 1987 study by De Sarro et al., which investigated its effects in a genetic model of epilepsy—sound-induced seizures in DBA/2 mice.[2] The study demonstrated that the protective, anticonvulsant effect of this compound was significantly diminished by the pre-administration of aminophylline (B1665990), a non-selective adenosine (B11128) receptor antagonist.[2]

This finding is critical because adenosine, acting on its receptors (P1 receptors), is a well-established endogenous neuromodulator with potent anticonvulsant effects. By antagonizing these receptors, aminophylline blocks the downstream effects of adenosine. The fact that aminophylline can counteract this compound's efficacy strongly suggests that this compound's anticonvulsant action is, at least in part, dependent on a functional adenosinergic system. The likely, though unproven, mechanism is that this compound enhances the signaling of endogenous adenosine.

Quantitative Data

The available literature provides quantitative data on the in vivo anticonvulsant efficacy of this compound but lacks specific data on its direct interaction with purinergic receptors (e.g., binding affinity, IC50/EC50 values for receptor modulation or enzyme inhibition). The key efficacy data from the study suggesting the purinergic link is summarized below.

Parameter Phase of Seizure ED50 (mg/kg, i.p.) Animal Model Citation
Anticonvulsant ActivityTonic Phase1.24DBA/2 Mice (Sound-Induced)[2]
Anticonvulsant ActivityClonic Phase2.61DBA/2 Mice (Sound-Induced)[2]
Anticonvulsant ActivityWild Running Phase6.03DBA/2 Mice (Sound-Induced)[2]

Hypothesized Signaling Pathway

Based on the antagonism by aminophylline, a hypothesized signaling pathway can be proposed. In this model, this compound acts to increase the effective concentration or action of adenosine at its receptor, likely the A1 adenosine receptor (A1R), which is known to be a key inhibitory G-protein coupled receptor in the central nervous system. Activation of the A1R leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and modulation of ion channels (activation of K+ channels and inhibition of Ca2+ channels), ultimately resulting in neuronal hyperpolarization and reduced neurotransmitter release. This cumulative effect would dampen neuronal excitability and suppress seizure activity.

hypothesized_denzimol_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_antagonist Adenosine Endogenous Adenosine A1R Adenosine A1 Receptor (Gi) Adenosine->A1R Activates This compound This compound (Hypothesized Action) This compound->A1R Enhances Signaling K_Channel K+ Channel A1R->K_Channel Activates Ca_Channel Ca2+ Channel A1R->Ca_Channel Inhibits Release Reduced Glutamate Release K_Channel->Release Contributes to Vesicle Glutamate Vesicle Ca_Channel->Vesicle Required for Fusion Vesicle->Release Excitability Reduced Neuronal Excitability Release->Excitability Leads to Aminophylline Aminophylline (Antagonist) Aminophylline->A1R Blocks

Hypothesized pathway of this compound's anticonvulsant action.

Experimental Protocols

The following is a detailed methodology for the key experiment cited, based on the information available in the publication's abstract.

Title: Assessment of Purinergic Involvement in this compound's Anticonvulsant Activity.

Objective: To determine if the anticonvulsant effect of this compound against sound-induced seizures is mediated by the purinergic system, using the adenosine receptor antagonist aminophylline.

Materials:

  • Compound: this compound (N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]-imidazole hydrochloride)

  • Antagonist: Aminophylline

  • Vehicle: Appropriate solvent for intraperitoneal (i.p.) injection (e.g., saline).

  • Animal Model: DBA/2 mice, a strain genetically susceptible to audiogenic seizures.

  • Equipment: Sound-proof chamber equipped with a sound source capable of inducing seizures.

Methodology:

  • Animal Acclimatization: DBA/2 mice are acclimatized to the laboratory conditions prior to the experiment.

  • Grouping: Animals are divided into control and experimental groups.

    • Group 1 (Control): Vehicle + this compound.

    • Group 2 (Antagonist): Aminophylline + this compound.

  • Drug Administration:

    • Animals in Group 2 are pretreated with aminophylline at a dose of 25 mg/kg via intraperitoneal injection.

    • Following a specified pretreatment time, animals in both groups receive varying doses of this compound (e.g., 3-15 mg/kg, i.p.) to establish a dose-response relationship.

  • Seizure Induction:

    • At the time of expected peak effect of this compound, each mouse is individually placed in the sound-proof chamber.

    • The animal is exposed to an audiogenic stimulus of a specific frequency and intensity known to reliably induce a seizure response.

  • Observation and Scoring:

    • The animal is observed for a set period for the characteristic phases of the seizure: wild running, clonic seizures, and tonic seizures.

    • The presence or absence of each seizure phase is recorded for each animal.

  • Data Analysis:

    • The dose of this compound required to protect 50% of the animals from each seizure phase (the ED50) is calculated for both the control and the aminophylline-pretreated groups.

    • A significant increase in the ED50 for this compound in the aminophylline-pretreated group compared to the control group indicates that the antagonist has reduced this compound's anticonvulsant efficacy.

experimental_workflow cluster_setup Experimental Setup cluster_control Control Group cluster_antagonist Antagonist Group A Select DBA/2 Mice B Divide into Control and Antagonist Groups A->B C1 Administer Vehicle (i.p.) B->C1 C2 Administer Aminophylline (25 mg/kg, i.p.) B->C2 D1 Administer this compound (Varying Doses, i.p.) C1->D1 E Induce Seizures (Audiogenic Stimulus) D1->E D2 Administer this compound (Varying Doses, i.p.) C2->D2 D2->E F Observe and Score Seizure Phases E->F G Calculate ED50 for each group F->G H Compare ED50 Values G->H

Workflow for the this compound-Aminophylline interaction study.

Conclusion and Future Directions

For a complete understanding, further research would be required to:

  • Determine the precise molecular target: Conduct radioligand binding assays to assess this compound's affinity for A1, A2A, A2B, and A3 adenosine receptor subtypes.

  • Elucidate the mechanism: Investigate whether this compound acts as a direct receptor agonist, a positive allosteric modulator, or an inhibitor of adenosine metabolism (e.g., via adenosine kinase or adenosine deaminase) or reuptake.

  • Characterize downstream signaling: Perform cellular assays to measure changes in cAMP levels and ion channel activity in response to this compound in the presence and absence of adenosine receptor agonists and antagonists.

Without such data, the role of this compound in purinergic signaling pathways remains a promising but unconfirmed hypothesis based on early-stage pharmacological investigation.

References

Denzimol's Interaction with the Benzodiazepine Receptor: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denzimol, an anticonvulsant drug, exhibits a complex interaction with the central nervous system, notably modulating the activity of the benzodiazepine (B76468) (BZD) binding site on the γ-aminobutyric acid type A (GABAA) receptor. This document provides a technical overview of the available research on this interaction, summarizing the qualitative effects and outlining the general experimental approaches used to investigate such phenomena. Due to the limited availability of specific quantitative binding data in publicly accessible literature, this guide will focus on the established conceptual framework of this compound's mechanism and provide standardized experimental workflows.

Introduction

This compound is a phenyl-imidazole derivative with demonstrated anticonvulsant properties.[1][2][3][4] Its pharmacological profile suggests a mechanism of action that, while distinct from classical benzodiazepines, involves an interaction with the GABAergic system.[5][6] Specifically, research points towards an allosteric modulation of the GABAA receptor through the benzodiazepine binding site.[5] This interaction appears to enhance the effects of benzodiazepines like diazepam, suggesting a potential for synergistic therapeutic applications.[6] Understanding the precise nature of this compound's engagement with the BZD receptor is crucial for elucidating its therapeutic actions and potential side effects.

The GABAA Receptor and Benzodiazepine Binding

The GABAA receptor is a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.[7] The receptor is composed of various subunit combinations, with the most common isoform in the adult brain consisting of two α, two β, and one γ subunit. The binding of the endogenous ligand, GABA, to the interface of the α and β subunits triggers the opening of a central chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability.[7]

Benzodiazepines exert their effects by binding to a distinct allosteric site at the interface of the α and γ subunits. This binding potentiates the effect of GABA, increasing the frequency of channel opening and thereby enhancing inhibitory neurotransmission.

This compound's Modulatory Effect on the Benzodiazepine Receptor

Studies have indicated that this compound enhances the binding of radiolabeled benzodiazepines, such as [3H]-flunitrazepam, to brain membranes in specific regions like the cortex and hippocampus.[6] This suggests that this compound positively modulates the benzodiazepine binding site. The prevailing hypothesis is that this compound induces an increase in the number of available benzodiazepine binding sites (Bmax), rather than altering the binding affinity (Kd) of benzodiazepines for the receptor.[6] This proposed mechanism is distinct from classical benzodiazepines, which primarily enhance GABA's affinity for its receptor.

Quantitative Data Summary

A comprehensive review of the available scientific literature did not yield specific quantitative data (i.e., Ki, IC50, or specific Bmax and Kd values from saturation binding assays) for the interaction of this compound with the benzodiazepine receptor that could be tabulated as requested. The primary research describing this interaction qualitatively was published in 1984, and its detailed quantitative results are not readily accessible in modern databases.[6]

Experimental Protocols

The following sections describe the general methodologies employed to investigate the interaction of a compound like this compound with the benzodiazepine receptor.

Radioligand Binding Assay

This technique is used to characterize the binding of a ligand to its receptor. To assess this compound's effect on the benzodiazepine binding site, a competitive binding assay or a saturation binding assay would be performed.

Objective: To determine if this compound directly competes with a known benzodiazepine for its binding site and to quantify any changes in receptor density (Bmax) and affinity (Kd) in the presence of this compound.

Materials:

  • Rat brain tissue homogenate (e.g., from cortex or hippocampus)

  • [3H]-Flunitrazepam (radioligand)

  • This compound

  • Unlabeled benzodiazepine (e.g., Diazepam or Clonazepam) for determining non-specific binding

  • Incubation buffer (e.g., Tris-HCl)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to isolate the cell membranes containing the GABAA receptors. Resuspend the membrane pellet in fresh buffer.

  • Saturation Binding Assay:

    • Incubate aliquots of the membrane preparation with increasing concentrations of [3H]-flunitrazepam in the absence and presence of a fixed concentration of this compound.

    • A parallel set of incubations should be performed in the presence of a high concentration of unlabeled diazepam to determine non-specific binding.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot specific binding as a function of [3H]-flunitrazepam concentration and analyze the data using non-linear regression to determine Bmax and Kd values in the presence and absence of this compound.

Electrophysiological Studies (Two-Electrode Voltage Clamp)

This technique is used to measure the ion flow across the membrane of a cell expressing the receptor of interest. It can be used to determine if this compound modulates the function of the GABAA receptor.

Objective: To assess the effect of this compound on GABA-evoked currents in cells expressing GABAA receptors, both in the presence and absence of a benzodiazepine.

Materials:

  • Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293 cells) expressing recombinant GABAA receptors (e.g., α1β2γ2 subunits).

  • GABA solution

  • This compound solution

  • Benzodiazepine solution (e.g., Diazepam)

  • Recording solution (e.g., Ringer's solution for oocytes)

  • Two-electrode voltage-clamp amplifier and data acquisition system

  • Microelectrodes filled with KCl

Procedure:

  • Cell Preparation: Inject Xenopus oocytes with cRNA encoding the desired GABAA receptor subunits and allow for receptor expression.

  • Electrode Impalement: Place an oocyte in the recording chamber and impale it with two microelectrodes, one for voltage recording and one for current injection.

  • Voltage Clamp: Clamp the membrane potential of the oocyte at a holding potential (e.g., -60 mV).

  • Drug Application:

    • Perfuse the oocyte with the recording solution.

    • Apply GABA at a concentration that elicits a submaximal current (e.g., EC20).

    • Co-apply this compound with GABA and measure the change in the current amplitude.

    • Apply a benzodiazepine with GABA to observe its potentiating effect.

    • Co-apply this compound, the benzodiazepine, and GABA to investigate any synergistic or additive effects.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents under each condition. Analyze the data to determine the modulatory effect of this compound on the GABAA receptor function.

Visualizations

Signaling Pathway

GABAA_Signaling cluster_post Postsynaptic Neuron cluster_drug Pharmacological Modulation Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABAAR GABA_A Receptor (α, β, γ subunits) Vesicle->GABAAR Release Chloride Cl- Influx GABAAR->Chloride Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization This compound This compound BZD_Site Benzodiazepine Binding Site This compound->BZD_Site Modulates BZD_Site->GABAAR Enhances GABA effect

Caption: this compound's proposed modulation of the GABAA receptor signaling pathway.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue Brain Tissue (Cortex/Hippocampus) Homogenize Homogenization Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Membranes Isolated Membranes Centrifuge->Membranes Incubate Incubate Membranes with: - [3H]-Flunitrazepam - this compound (Test) - Unlabeled BZD (NSB) Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Saturation Curve Calculate->Plot Determine Determine Bmax & Kd Plot->Determine

Caption: Workflow for a radioligand binding assay to study this compound's effects.

Experimental Workflow: Two-Electrode Voltage Clamp

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Oocytes Xenopus Oocytes Inject Inject GABA_A Receptor cRNA Oocytes->Inject Express Receptor Expression Inject->Express Place Place Oocyte in Chamber Express->Place Impale Impale with Electrodes Place->Impale Clamp Voltage Clamp at -60mV Impale->Clamp Apply_GABA Apply GABA (EC20) Clamp->Apply_GABA Apply_this compound Co-apply this compound + GABA Apply_BZD Co-apply BZD + GABA Apply_All Co-apply this compound + BZD + GABA Measure Measure Peak Current Analyze Analyze Current Modulation Measure->Analyze

Caption: Workflow for a two-electrode voltage clamp experiment on this compound.

Conclusion

The available evidence strongly suggests that this compound interacts with the benzodiazepine binding site on the GABAA receptor, not as a classical agonist, but as a positive allosteric modulator that may increase the number of available binding sites. This unique mechanism of action warrants further investigation to fully characterize its therapeutic potential. The lack of publicly available, detailed quantitative data highlights the need for modern research to revisit this compound using current methodologies in receptor pharmacology. The experimental frameworks provided herein offer a roadmap for such future investigations.

References

Pharmacological Profile of Denzimol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is based on publicly available information, primarily from abstracts of scientific publications. Access to the full-text articles was not available, which limits the depth and detail of the data presented, particularly concerning pharmacokinetics and the precise mechanisms of action.

Introduction

Denzimol hydrochloride, with the chemical name N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride, is a novel imidazole (B134444) derivative that has demonstrated significant anticonvulsant properties in a range of preclinical models.[1][2][3][4] Its pharmacological profile suggests potential therapeutic applications in the management of epilepsy, particularly for tonic-clonic and psychomotor seizures.[2][4] This technical guide provides a comprehensive overview of the currently available pharmacological data on this compound hydrochloride, aimed at researchers, scientists, and professionals in drug development.

Anticonvulsant Activity

This compound has been evaluated in various preclinical models of epilepsy, consistently demonstrating efficacy against tonic seizures induced by both electrical and chemical means.[2][3][4]

Data Presentation: Anticonvulsant Efficacy
Model Species Route of Administration Parameter Value (mg/kg) Reference
Sound-Induced SeizuresDBA/2 MiceIntraperitonealED50 (Tonic Phase)1.24[5]
Sound-Induced SeizuresDBA/2 MiceIntraperitonealED50 (Clonic Phase)2.61[5]
Sound-Induced SeizuresDBA/2 MiceIntraperitonealED50 (Wild Running)6.03[5]
Maximal Electroshock (MES)MiceOralED50Not Specified[4]
Maximal Electroshock (MES)RatsNot SpecifiedNot SpecifiedNot Specified[4]
Maximal Electroshock (MES)RabbitsNot SpecifiedNot SpecifiedNot Specified[4]
Pentylenetetrazol (PTZ) SeizuresRatsNot SpecifiedNot SpecifiedNot Specified[4]

ED50: Median Effective Dose required to produce an effect in 50% of the population.

Mechanism of Action

The precise molecular mechanism of action for this compound hydrochloride is not fully elucidated but is suggested to involve the modulation of purinergic and benzodiazepine (B76468) neurotransmitter systems.[5] Pre-treatment with aminophylline (B1665990) (a non-selective adenosine (B11128) receptor antagonist) and flumazenil (B1672878) (a benzodiazepine antagonist) has been shown to significantly reduce the anticonvulsant protective action of this compound.[5] This suggests a potential interaction with adenosine and benzodiazepine receptors, contributing to its anticonvulsant effects.

Mandatory Visualization: Proposed Mechanism of Action

Denzimol_Mechanism_of_Action cluster_purinergic Purinergic System cluster_benzo Benzodiazepine System This compound This compound Hydrochloride Adenosine_Receptor Adenosine Receptor This compound->Adenosine_Receptor Benzo_Receptor Benzodiazepine Receptor This compound->Benzo_Receptor Purinergic_Modulation Modulation of Purinergic Signaling Adenosine_Receptor->Purinergic_Modulation Anticonvulsant_Effect Anticonvulsant Effect Purinergic_Modulation->Anticonvulsant_Effect GABA_Enhancement Enhancement of GABAergic Inhibition Benzo_Receptor->GABA_Enhancement GABA_Enhancement->Anticonvulsant_Effect

Caption: Proposed mechanism of this compound involving purinergic and benzodiazepine systems.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound hydrochloride are limited in the publicly available literature. Preclinical studies in mice suggest a rapid onset of action after oral administration.[4] A study in mice indicated that after a 30 mg/kg oral dose, the half-life (t1/2 beta) was 2.10 hours, which was reduced to 1.53 hours after repeated administration, suggesting potential pharmacokinetic tolerance.[2] The minimum effective brain concentration for anticonvulsant activity was found to be between 2-3 mcg/g.[2]

Data Presentation: Pharmacokinetic Parameters (Limited Data)
Parameter Species Dose & Route Value Reference
Half-life (t1/2 beta)Mice30 mg/kg p.o. (acute)2.10 hr[2]
Half-life (t1/2 beta)Mice30 mg/kg p.o. (repeated)1.53 hr[2]
Minimum Effective Brain Conc.MiceNot Specified2-3 mcg/g[2]

Clinical Trials

A preliminary, open-label clinical trial evaluated the efficacy and safety of this compound as an add-on therapy in 10 patients with poorly controlled partial epilepsy.[1]

Data Presentation: Preliminary Clinical Trial Results
Parameter Value Reference
Number of Patients10[1]
Seizure TypePoorly controlled partial epilepsy[1]
Primary OutcomeSustained drop in seizure frequency >50%[1]
Responders5 out of 10 patients[1]
Notable Adverse EventsNausea and vomiting[1]
Dropouts due to Adverse Events2 patients[1]

Toxicology

Toxicological studies in mice and rats indicated a low order of acute oral toxicity.[6] Chronic oral administration was generally well-tolerated in rats and dogs.[6] In rats, the primary target organs for toxicity were the liver and kidney, where mild and reversible changes were observed.[6] No pathological effects were seen in dogs at any of the tested dosages (10, 30, 100 mg/kg p.o. for one year).[6]

Experimental Protocols

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to evaluate anticonvulsant drugs effective against generalized tonic-clonic seizures.

Mandatory Visualization: MES Experimental Workflow

MES_Workflow Start Animal Acclimatization Drug_Admin Drug Administration (this compound or Vehicle) Start->Drug_Admin Time_Interval Pre-treatment Time Drug_Admin->Time_Interval MES_Induction Maximal Electroshock Induction Time_Interval->MES_Induction Observation Observation of Seizure Activity MES_Induction->Observation Endpoint Endpoint: Abolition of Tonic Hindlimb Extension Observation->Endpoint

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

Sound-Induced Seizure Model in DBA/2 Mice

DBA/2 mice are genetically susceptible to audiogenic seizures and are a common model for studying anticonvulsant efficacy.

Mandatory Visualization: Sound-Induced Seizure Experimental Workflow

Sound_Induced_Seizure_Workflow Start DBA/2 Mice Selection (21-28 days old) Drug_Admin Drug Administration (this compound or Vehicle) Start->Drug_Admin Time_Interval Pre-treatment Time Drug_Admin->Time_Interval Sound_Stimulus Audiogenic Stimulus (High-intensity sound) Time_Interval->Sound_Stimulus Observation Observation of Seizure Phases (Wild Running, Clonic, Tonic) Sound_Stimulus->Observation Endpoint Endpoint: Suppression of Seizure Phases Observation->Endpoint

Caption: Workflow for the sound-induced seizure model in DBA/2 mice.

Conclusion

This compound hydrochloride is a promising anticonvulsant agent with a pharmacological profile similar to established drugs like phenytoin.[4] Its efficacy in preclinical models, particularly against tonic seizures, and the initial positive results from a preliminary clinical trial in partial epilepsy warrant further investigation.[1][4] Future research should focus on elucidating the precise molecular targets within the purinergic and benzodiazepine systems and conducting more extensive clinical trials to establish its therapeutic potential and safety profile in a larger patient population. A more detailed characterization of its pharmacokinetic properties is also crucial for optimizing dosing regimens.

References

Denzimol's Anticonvulsant Profile in Tonic-Clonic Seizures: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denzimol (N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride; Rec 15-1533) is an imidazole (B134444) derivative that has demonstrated significant anticonvulsant properties, particularly against tonic-clonic seizures in a variety of preclinical models. This technical guide synthesizes the available data on this compound's efficacy, experimental protocols utilized in its evaluation, and its proposed mechanisms of action. The evidence suggests that this compound selectively suppresses the tonic component of seizures, with a pharmacological profile similar to established antiepileptic drugs such as phenytoin (B1677684) and carbamazepine (B1668303). Its mechanism appears to involve purinergic and benzodiazepine (B76468) systems. This document provides a detailed examination of the core preclinical findings to inform further research and development.

Efficacy in Preclinical Models of Tonic-Clonic Seizures

This compound has shown consistent efficacy in suppressing tonic seizures induced by various methods in animal models. Its activity has been evaluated in mice, rats, and rabbits, demonstrating a potent anticonvulsant effect.

Maximal Electroshock (MES) Induced Seizures

The maximal electroshock seizure model is a widely used preclinical test to evaluate potential treatments for generalized tonic-clonic seizures. This compound has demonstrated significant and potent activity in this model across multiple species.

Table 1: Efficacy of this compound in the Maximal Electroshock Seizure (MES) Test

SpeciesRoute of AdministrationED50 (mg/kg)Onset of ActionDuration of ActionComparator Performance
MiceIntravenous (i.v.)5.3RapidShorter than PhenytoinMore potent than Phenytoin and Phenobarbital
MiceOral (p.o.)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
RatsNot SpecifiedNot SpecifiedNot SpecifiedLonger than PhenytoinMost potent and least toxic compared to standards
RabbitsNot SpecifiedNot SpecifiedRapidShorter than PhenytoinAlmost equal to Phenytoin and Phenobarbital

ED50: The dose of a drug that is effective in 50% of the tested population.

Chemically-Induced Seizures

This compound has also been evaluated against seizures induced by chemical convulsants, further characterizing its anticonvulsant profile. In the maximal pentetrazol (B1679298) (PTZ) seizure test in rats, this compound showed a profile similar to phenytoin and carbamazepine, effectively suppressing the tonic phase but not the clonic phase of the seizures.[1][2] This selective activity against tonic seizures was also noted in studies using bicuculline, thiosemicarbazide, or picrotoxin (B1677862) as convulsants.[1]

Sound-Induced Seizures in DBA/2 Mice

In a specific model of sound-induced seizures in DBA/2 mice, this compound provided protection against the tonic, clonic, and wild running phases of the seizures.[3]

Table 2: Efficacy of this compound in Sound-Induced Seizures in DBA/2 Mice

Seizure ComponentED50 (mg/kg, i.p.)
Tonic Phase1.24
Clonic Phase2.61
Wild Running Phase6.03

Experimental Protocols

The following section details the methodologies employed in the key preclinical studies that have evaluated the anticonvulsant effects of this compound.

Maximal Electroshock (MES) Seizure Model
  • Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, indicative of potential efficacy against generalized tonic-clonic seizures.

  • Animal Models: Mice, rats, and rabbits have been used in the evaluation of this compound.[2]

  • Procedure:

    • Animals are administered this compound or a comparator drug via a specified route (e.g., intravenous, oral).

    • At predetermined time points after drug administration, a maximal electrical stimulus is delivered via corneal or ear electrodes.

    • The presence or absence of the tonic hindlimb extension is recorded.

    • The ED50 is calculated as the dose of the drug that protects 50% of the animals from the tonic hindlimb extension.

  • Logical Workflow:

MES_Workflow cluster_protocol Maximal Electroshock Seizure Protocol drug_admin Drug Administration (this compound or Comparator) electrical_stim Maximal Electrical Stimulation drug_admin->electrical_stim Time Interval observation Observation of Tonic Hindlimb Extension electrical_stim->observation data_analysis Data Analysis (ED50 Calculation) observation->data_analysis

Caption: Workflow for the Maximal Electroshock (MES) Seizure experiment.

Pentetrazol (PTZ) Induced Seizure Model
  • Objective: To evaluate the anticonvulsant profile of a compound against chemically-induced seizures, distinguishing between effects on tonic and clonic components.

  • Animal Model: Rats.[1][2]

  • Procedure:

    • Rats are administered this compound or a standard antiepileptic drug.

    • After a specified time, pentetrazol is administered to induce seizures.

    • The different components of the seizure (e.g., tonic forelimb extension, tonic hindlimb extension, clonus) are observed and scored.

    • The ability of the test compound to antagonize each component is determined.

  • Logical Workflow:

PTZ_Workflow cluster_protocol Pentetrazol-Induced Seizure Protocol drug_admin Drug Administration (this compound) ptz_injection Pentetrazol (PTZ) Injection drug_admin->ptz_injection Time Interval seizure_observation Observation of Seizure Components (Tonic, Clonic) ptz_injection->seizure_observation analysis Analysis of Antagonistic Effects seizure_observation->analysis

Caption: Workflow for the Pentetrazol (PTZ) Induced Seizure experiment.

Sound-Induced Seizure Model in DBA/2 Mice
  • Objective: To assess the efficacy of a compound in a genetic model of reflex seizures.

  • Animal Model: DBA/2 mice, which are genetically susceptible to sound-induced seizures.[3]

  • Procedure:

    • DBA/2 mice are administered this compound intraperitoneally.[3]

    • Following drug administration, the mice are exposed to a high-intensity acoustic stimulus.

    • The occurrence and characteristics of the resulting seizures (wild running, clonic, and tonic phases) are recorded.

    • The ED50 for the suppression of each seizure component is calculated.[3]

Proposed Mechanism of Action

The precise molecular mechanism of this compound has not been fully elucidated, but preclinical evidence points to the involvement of purinergic and benzodiazepine pathways.[3] The similarity of its anticonvulsant profile to that of phenytoin and carbamazepine suggests a potential interaction with voltage-gated sodium channels, a common target for drugs effective against tonic-clonic seizures.[1][2][4]

Studies have shown that the protective action of this compound against sound-induced seizures is significantly reduced by pretreatment with aminophylline (B1665990) (a non-selective adenosine (B11128) receptor antagonist), CGS 8216 (a benzodiazepine inverse agonist), and Ro 15-1788 (flumazenil, a benzodiazepine antagonist).[3] This suggests that this compound's anticonvulsant effects may be mediated, at least in part, through an interaction with adenosine and benzodiazepine receptors. Furthermore, this compound has been shown to enhance the depressant and antimetrazol activities of diazepam in mice, potentially by increasing the number of benzodiazepine receptors.[1]

Hypothesized Signaling Pathway

Denzimol_MoA cluster_pathway Hypothesized this compound Signaling Pathway cluster_receptors Receptor Interactions This compound This compound Purinergic_System Purinergic System (Adenosine Receptors) This compound->Purinergic_System Modulates Benzodiazepine_System Benzodiazepine System (GABA-A Receptors) This compound->Benzodiazepine_System Potentiates Neuronal_Inhibition Enhanced Neuronal Inhibition Purinergic_System->Neuronal_Inhibition Benzodiazepine_System->Neuronal_Inhibition Seizure_Suppression Suppression of Tonic-Clonic Seizures Neuronal_Inhibition->Seizure_Suppression

Caption: Hypothesized signaling pathway for this compound's anticonvulsant action.

Clinical Data

To date, clinical data on this compound for tonic-clonic seizures is limited. A preliminary open trial in 10 patients with poorly controlled partial epilepsy showed that adding this compound to their existing therapy resulted in a sustained drop in seizure frequency of over 50% in five patients.[5] While these results are promising, dedicated clinical trials in patients with primary generalized tonic-clonic seizures are necessary to confirm its efficacy in this specific seizure type.

Conclusion

This compound is a potent anticonvulsant with a clear efficacy against the tonic component of seizures in various preclinical models. Its pharmacological profile aligns with that of established drugs for tonic-clonic seizures, such as phenytoin and carbamazepine. The proposed mechanism of action involves the modulation of purinergic and benzodiazepine systems, which warrants further investigation. While preliminary clinical data in partial epilepsy is encouraging, further clinical evaluation is required to establish its role in the management of tonic-clonic seizures. The data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential therapeutic agent for epilepsy.

References

Initial Studies on Denzimol's Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical and preliminary clinical investigations into the therapeutic potential of Denzimol, a novel anticonvulsant agent. The document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Data Summary

The anticonvulsant efficacy of this compound has been evaluated in various preclinical models. The following tables summarize the key quantitative findings from these initial studies.

Table 1: Anticonvulsant Activity of this compound in DBA/2 Mice with Sound-Induced Seizures

Seizure PhaseED50 (mg/kg, i.p.)
Tonic1.24[1][2]
Clonic2.61[1][2]
Wild Running6.03[1][2]

Table 2: Comparative Anticonvulsant Activity of this compound in Rodents

Animal ModelThis compound EfficacyComparator EfficacyReference
Maximal Electroshock (MES) Seizures (Mice)Nearly equal to phenytoin (B1677684) and phenobarbital (B1680315) with more rapid onset of action.-[2][3]
Maximal Electroshock (MES) Seizures (Rats)Most potent and less toxic with longer duration of activity than phenytoin.-[2][3]
Maximal Pentetrazol Seizures (Rats)Similar profile to phenytoin and carbamazepine.Different from barbiturates and benzodiazepines.[2][3]

Table 3: Pharmacokinetic and Pharmacodynamic Relationship of this compound in Mice

ParameterAcute AdministrationRepeated Administration (14 days)Reference
Brain Concentration (at 30 mg/kg p.o.)HigherReduced[4]
Anticonvulsant Activity (MES)HigherReduced[4]
t1/2 beta (hr)2.101.53[4]
Minimum Effective Brain Concentration (mcg/g)2-32-3[4]
Brain Concentration for Complete Abolishment of Tonic Hindlimb Extension (mcg/g)>15>15[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial studies of this compound are provided below.

Sound-Induced Seizures in DBA/2 Mice

This model is used to evaluate the efficacy of anticonvulsant drugs against reflex seizures.

Animals:

  • Male DBA/2 mice, typically between 21 and 28 days of age, when their susceptibility to audiogenic seizures is maximal[5][6].

Procedure:

  • Acclimatization: Mice are acclimatized to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at varying doses (e.g., 3-15 mg/kg)[1][2]. For a detailed i.p. injection protocol, see section 2.3.

  • Auditory Stimulus: At a predetermined time after drug administration, individual mice are placed in a sound-attenuated chamber. A high-intensity acoustic stimulus (e.g., 100-120 dB) is delivered for a fixed duration (e.g., 60 seconds)[5][6].

  • Observation: The mice are observed for the occurrence and latency of different seizure phases: wild running, clonic seizures, and tonic seizures[5][6].

  • Endpoint: The primary endpoint is the percentage of mice protected from each seizure phase at each dose level. The ED50 (the dose that protects 50% of the animals) is then calculated.

Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.

Animals:

  • Male albino mice (e.g., CF-1 or C57BL/6) of a specific weight range[1].

Procedure:

  • Drug Administration: The test compound, a standard antiepileptic drug, or vehicle is administered, typically via oral (p.o.) or intraperitoneal (i.p.) route, at various doses and at different times before the electroshock.

  • Corneal Anesthesia and Electrodes: Prior to stimulation, the corneas of the mice are treated with a local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) to minimize pain[1]. Corneal electrodes are then placed on the eyes.

  • Electrical Stimulation: A high-frequency alternating current (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) is delivered through the corneal electrodes[1].

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection[1].

  • Endpoint: The number of animals protected at each dose and time point is recorded to determine the ED50 and the time of peak effect.

Intraperitoneal (IP) Injection in Mice

This is a common route for administering substances in preclinical studies.

Materials:

  • Sterile syringes (1 ml or insulin (B600854) syringes).

  • Sterile needles (25-27 gauge for mice)[2][4].

  • Substance to be injected (warmed to room temperature).

  • 70% alcohol for disinfection.

Procedure:

  • Restraint: The mouse is securely restrained by grasping the loose skin at the back of the neck and scruff. The animal is turned over to expose the abdomen.

  • Injection Site: The injection site is the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum[7][8]. The area may be wiped with 70% alcohol.

  • Needle Insertion: The needle, with the bevel facing up, is inserted at a 30-45 degree angle into the peritoneal cavity[8].

  • Aspiration: Gentle aspiration is performed to ensure that the needle has not entered a blood vessel or internal organ.

  • Injection: The substance is injected slowly. The maximum recommended injection volume is typically 10 ml/kg[4].

  • Withdrawal and Observation: The needle is withdrawn, and the mouse is returned to its cage and observed for any signs of distress.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways modulated by this compound and a typical experimental workflow for its preclinical evaluation.

Proposed Mechanism of Action of this compound

Initial studies suggest that this compound's anticonvulsant effects involve the purinergic and benzodiazepine (B76468) systems[1][2]. The following diagram illustrates the potential signaling pathways.

Denzimol_Mechanism_of_Action cluster_purinergic Purinergic System Modulation cluster_benzodiazepine Benzodiazepine System Modulation cluster_outcome Therapeutic Outcome Denzimol_P This compound AdenosineReceptor Adenosine A1 Receptor Denzimol_P->AdenosineReceptor Potentiates Adenosine? Gi Gi Protein AdenosineReceptor->Gi AC Adenylyl Cyclase Gi->AC IonChannel_P K+ Channel Activation Ca2+ Channel Inhibition Gi->IonChannel_P cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Hyperpolarization_P Neuronal Hyperpolarization ↓ Neurotransmitter Release IonChannel_P->Hyperpolarization_P AnticonvulsantEffect Anticonvulsant Effect Hyperpolarization_P->AnticonvulsantEffect Denzimol_B This compound GABA_A GABA-A Receptor Denzimol_B->GABA_A Positive Allosteric Modulator? ChlorideChannel Cl- Channel GABA_A->ChlorideChannel ChlorideInflux ↑ Cl- Influx ChlorideChannel->ChlorideInflux Hyperpolarization_B Neuronal Hyperpolarization ChlorideInflux->Hyperpolarization_B Hyperpolarization_B->AnticonvulsantEffect

Caption: Proposed signaling pathways for this compound's anticonvulsant action.

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram outlines a typical workflow for the initial in vivo assessment of a novel anticonvulsant compound like this compound.

Preclinical_Workflow cluster_screening Initial Screening cluster_characterization Pharmacological Characterization cluster_safety Safety and Toxicology cluster_decision Decision Point Compound This compound MES_Test Maximal Electroshock (MES) Test Compound->MES_Test Audiogenic_Test Sound-Induced Seizure (DBA/2 Mice) Compound->Audiogenic_Test AcuteTox Acute Toxicity Studies Compound->AcuteTox DoseResponse Dose-Response Studies (ED50 Determination) MES_Test->DoseResponse Audiogenic_Test->DoseResponse PK_PD Pharmacokinetic/ Pharmacodynamic Studies DoseResponse->PK_PD Mechanism Mechanism of Action Studies (e.g., Receptor Binding) PK_PD->Mechanism GoNoGo Go/No-Go for Further Development Mechanism->GoNoGo ChronicTox Chronic Toxicity Studies AcuteTox->ChronicTox ChronicTox->GoNoGo

Caption: A typical preclinical evaluation workflow for an anticonvulsant candidate.

Preliminary Clinical Findings

An open preliminary trial involving 10 patients with poorly controlled partial epilepsy suggested potential antiepileptic activity for this compound as an add-on therapy[9]. A sustained reduction in seizure frequency of over 50% was observed in five of the patients[9]. While this compound was found to increase blood concentrations of carbamazepine, the observed improvement was thought to be more likely due to the intrinsic properties of this compound itself[9]. The most common side effects reported were nausea and vomiting, which led to two patients discontinuing the treatment[9]. No severe adverse effects were noted in this small study[9].

Toxicological Profile

Toxicological evaluations in mice, rats, and dogs have been conducted. The acute oral toxicity of this compound is low in mice and rats[10]. In chronic oral studies, the compound was generally well-tolerated in rats (13 and 26 weeks) and dogs (52 weeks) at various dosages[10]. In rats, the primary target organs for toxicity were the liver and kidney, where mild and reversible changes were observed[10]. In dogs, no pathological effects were seen at any of the tested dosages (10, 30, 100 mg/kg p.o. for one year)[10]. Importantly, no significant neurological effects or lesions were reported in any of these toxicological studies[10].

Other Pharmacological Activities

In addition to its anticonvulsant properties, this compound has been shown to possess other pharmacological activities in vitro, including antihistamine, anticholinergic, and anti-5-HT effects[11]. These properties may contribute to its effects on the gastrointestinal system, such as the inhibition of gastric secretion and motility, and potential anti-ulcer properties[11]. The drug did not show significant effects on the cardiovascular or respiratory systems, although an antiarrhythmic activity was noted[11]. Effects on the central nervous system, such as on vigilance and general motility, were similar to those of phenytoin and occurred at doses much higher than the anticonvulsant levels[11].

This guide provides a comprehensive summary of the initial scientific investigations into this compound. Further research is required to fully elucidate its mechanism of action, clinical efficacy, and safety profile for the potential treatment of epilepsy.

References

The Structure-Activity Relationship of Denzimol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denzimol, chemically known as (±)-N-[2-[4-(β-phenylethyl)phenyl]-2-hydroxyethyl]imidazole, is an anticonvulsant agent belonging to the class of (arylalkyl)imidazoles.[1][2] Its therapeutic potential in the management of seizures has prompted extensive research into its structure-activity relationship (SAR) to understand the molecular features crucial for its biological activity and to guide the design of more potent and safer analogs. This technical guide provides a comprehensive overview of the SAR of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.

Core Structure and Pharmacophore

The chemical structure of this compound comprises three key moieties: a phenylethylphenyl group, a hydroxyethyl (B10761427) linker, and an imidazole (B134444) ring. SAR studies on this compound and related (arylalkyl)imidazole anticonvulsants have revealed that the alkylimidazole portion of the molecule is the primary pharmacophore responsible for its anticonvulsant activity.[2] The lipophilic aryl group, in this case, the phenylethylphenyl moiety, is crucial for facilitating the penetration of the blood-brain barrier, a critical step for central nervous system-acting drugs.[2]

Mechanism of Action

The anticonvulsant effect of this compound is believed to be mediated through its interaction with multiple neurotransmitter systems, primarily the purinergic and benzodiazepine (B76468) systems.[3] Evidence suggests that this compound's activity is attenuated by antagonists of adenosine (B11128) and benzodiazepine receptors.[3] Specifically, this compound has been shown to enhance the binding of flunitrazepam to benzodiazepine receptors, suggesting a positive allosteric modulatory effect on the GABA-A receptor complex.[4] This potentiation of GABAergic inhibition is a well-established mechanism for seizure suppression.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data on the anticonvulsant activity of this compound and its analogs. The data is primarily derived from the maximal electroshock (MES) seizure test in mice, a standard preclinical model for generalized tonic-clonic seizures, and a sound-induced seizure model in DBA/2 mice.

Table 1: Anticonvulsant Activity of this compound in the Sound-Induced Seizure Model in DBA/2 Mice [3]

Seizure PhaseED₅₀ (mg/kg, i.p.)
Tonic1.24
Clonic2.61
Wild Running6.03

Table 2: Comparative Anticonvulsant Activity of this compound and Analogs in the Maximal Electroshock (MES) Seizure Test in Mice [2]

CompoundStructureMES ED₅₀ (mg/kg, p.o.)
This compound(±)-N-[2-[4-(β-phenylethyl)phenyl]-2-hydroxyethyl]imidazole12
Nafimidone (B1677899)2-(1H-imidazol-1-yl)-1-(2-naphthalenyl)ethanone56
1-(9H-fluoren-2-yl)-2-(1H-imidazol-1-yl)ethanone25
α-(9H-fluoren-2-yl)-α-methyl-1H-imidazole-1-ethanol10

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of this compound and its (arylalkyl)imidazole analogs generally involves a multi-step process. A representative synthetic route is outlined below.

General Synthesis of (Arylalkyl)imidazole Derivatives:

A common method for the synthesis of 2-substituted imidazoles involves the condensation of an α-haloketone with an excess of imidazole. The resulting ketone can then be reduced to the corresponding alcohol, yielding compounds structurally related to this compound. For N-substituted imidazoles, an appropriate N-alkylation reaction can be performed.

  • Step 1: Synthesis of the α-haloketone precursor. This typically involves the Friedel-Crafts acylation of a suitable aromatic compound followed by α-halogenation.

  • Step 2: Reaction with Imidazole. The α-haloketone is then reacted with imidazole in a suitable solvent, such as dimethylformamide (DMF) or acetonitrile, often in the presence of a base like potassium carbonate, to yield the corresponding imidazolyl ketone.

  • Step 3: Reduction of the Ketone. The ketone is reduced to the secondary alcohol using a reducing agent like sodium borohydride (B1222165) in an alcoholic solvent.

The purification of the final products is typically achieved through column chromatography and recrystallization. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.

Apparatus:

  • An electroshock apparatus capable of delivering a constant current stimulus.

  • Corneal or auricular electrodes.

Procedure:

  • Animals (typically mice or rats) are administered the test compound or vehicle at a specific time before the test.

  • A drop of saline is applied to the electrodes to ensure good electrical contact.

  • The electrodes are applied to the cornea or pinnae of the animal.

  • A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats) is delivered for a short duration (e.g., 0.2 seconds).

  • The animal is observed for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • The ED₅₀ (the dose that protects 50% of the animals) is calculated using statistical methods such as probit analysis.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways involved in the anticonvulsant action of this compound.

Denzimol_GABAergic_Pathway cluster_receptor GABA-A Receptor Complex This compound This compound Benzodiazepine_Site Benzodiazepine Binding Site This compound->Benzodiazepine_Site Positive Allosteric Modulation GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Enhances GABA-mediated Channel Opening Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl⁻ Influx Neuronal_Membrane Postsynaptic Neuronal Membrane Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Proposed mechanism of this compound's action on the GABA-A receptor complex.

Denzimol_Purinergic_Pathway This compound This compound Adenosine_Receptor Adenosine Receptor (e.g., A1) This compound->Adenosine_Receptor Potentiation? G_Protein Gi/o Protein Adenosine_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Decreased Production PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Ion_Channels Ion Channels (e.g., K⁺, Ca²⁺) PKA->Ion_Channels Altered Phosphorylation Reduced_Excitability Reduced Neuronal Excitability Ion_Channels->Reduced_Excitability Neuronal Hyperpolarization Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Postulated involvement of this compound in the purinergic signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vivo In Vivo Anticonvulsant Screening cluster_sar Structure-Activity Relationship Analysis Synthesis Synthesis of this compound and Analogs Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, Elemental Analysis) Purification->Characterization Animal_Dosing Animal Dosing (Vehicle or Test Compound) Characterization->Animal_Dosing MES_Test Maximal Electroshock (MES) Test Animal_Dosing->MES_Test Data_Analysis Data Analysis (ED₅₀ Calculation) MES_Test->Data_Analysis SAR_Analysis Correlation of Structural Features with Activity Data_Analysis->SAR_Analysis

Caption: General experimental workflow for SAR studies of this compound analogs.

Conclusion

The structure-activity relationship of this compound highlights the critical roles of the imidazole ring as the primary pharmacophore and the lipophilic phenylethylphenyl group for brain penetration. Its anticonvulsant activity is attributed to the modulation of GABAergic and purinergic neurotransmission. The quantitative data from preclinical models provide a basis for comparing the potency of this compound with its analogs, guiding further drug design and development efforts. The experimental protocols and workflows described herein offer a framework for the continued investigation of this important class of anticonvulsant agents. Future research may focus on synthesizing novel derivatives with improved potency, selectivity, and pharmacokinetic profiles to enhance the therapeutic potential of this compound-based compounds.

References

Methodological & Application

Denzimol in the Maximal Electroshock Seizure (MES) Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denzimol is an imidazole (B134444) derivative that has demonstrated anticonvulsant properties. The maximal electroshock seizure (MES) model is a widely utilized preclinical assay to identify compounds with potential therapeutic efficacy against generalized tonic-clonic seizures. This model is particularly sensitive to drugs that act by blocking voltage-gated sodium channels, thereby preventing the spread of seizure activity. These application notes provide a comprehensive overview of the use of this compound in the MES model, including detailed experimental protocols, a summary of its anticonvulsant profile, and its putative mechanism of action.

Anticonvulsant Profile of this compound

Studies have shown that this compound is effective in suppressing the tonic extensor component of seizures induced by maximal electroshock.[1][2] Its anticonvulsant profile in the MES test suggests potential efficacy against generalized tonic-clonic ("grand mal") seizures.[1][2]

In comparative studies, the anticonvulsant activity of this compound against maximal electroshock seizures in mice and rabbits was found to be nearly equivalent to that of established antiepileptic drugs such as phenytoin (B1677684) and phenobarbital, with a more rapid onset of action.[1][2] In rats, this compound was reported to be the most potent and least toxic among the compounds tested, exhibiting a longer duration of anticonvulsant activity than phenytoin.[1][2]

The anticonvulsant effect of this compound has been shown to be closely correlated with its concentration in the brain.[3] Complete abolition of tonic hindlimb extension in mice was observed at brain concentrations higher than 15 mcg/g, with a minimum effective brain concentration between 2-3 mcg/g.[3]

Data Presentation

The following tables summarize the quantitative data available for this compound and standard comparative drugs in rodent models.

Table 1: Anticonvulsant Activity of this compound in the Maximal Electroshock Seizure (MES) Test in Mice

CompoundRoute of AdministrationED50 (mg/kg)
This compoundIntravenous (i.v.)5.3
This compoundOral (p.o.)Not explicitly stated, but noted to be one of the most potent drugs tested
PhenytoinIntravenous (i.v.)9.3
PhenobarbitalIntravenous (i.v.)6.7

Data extracted from Graziani et al., 1983. The original publication should be consulted for full details.

Table 2: Anticonvulsant Activity of this compound in a Sound-Induced Seizure Model in DBA/2 Mice

Seizure PhaseRoute of AdministrationED50 (mg/kg)
TonicIntraperitoneal (i.p.)1.24
ClonicIntraperitoneal (i.p.)2.61
Wild RunningIntraperitoneal (i.p.)6.03

Note: This data is from a different seizure model (audiogenic) but provides an indication of this compound's potency.[4]

Mechanism of Action

The efficacy of this compound in the MES model strongly suggests that it may act by modulating voltage-gated sodium channels. This mechanism is characteristic of many clinically effective antiepileptic drugs for generalized tonic-clonic seizures, including phenytoin and carbamazepine. By blocking these channels, this compound likely prevents the propagation of the high-frequency neuronal discharges that are characteristic of a tonic-clonic seizure.

Further studies suggest a potential involvement of purinergic and benzodiazepine (B76468) mechanisms in the anticonvulsant action of this compound.[4]

Denzimol_Mechanism_of_Action cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft Voltage-gated Na+ Channel (VGSC) Voltage-gated Na+ Channel (VGSC) Neurotransmitter Release Neurotransmitter Release Voltage-gated Na+ Channel (VGSC)->Neurotransmitter Release triggers Action Potential Propagation Action Potential Propagation Action Potential Propagation->Voltage-gated Na+ Channel (VGSC) activates Reduced Neuronal Excitability Reduced Neuronal Excitability Neurotransmitter Release->Reduced Neuronal Excitability leads to This compound This compound This compound->Voltage-gated Na+ Channel (VGSC) blocks

Putative mechanism of action of this compound.

Experimental Protocols

Maximal Electroshock Seizure (MES) Model

This protocol is a standard method for inducing generalized tonic-clonic seizures and assessing the efficacy of potential anticonvulsant compounds.

Materials:

  • Male CF-1 mice (20-25 g) or male Sprague-Dawley rats (100-150 g)

  • This compound

  • Vehicle (e.g., 0.9% saline, or as appropriate for this compound solubility)

  • Standard anticonvulsant drugs for positive control (e.g., Phenytoin)

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)

  • Conductive solution (e.g., 0.9% saline)

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory environment for at least 3 days prior to the experiment. House them with free access to food and water.

  • Drug Administration:

    • Prepare solutions of this compound and the positive control drug in the appropriate vehicle.

    • Administer the test compounds and vehicle to different groups of animals via the desired route (e.g., intraperitoneal, oral). The volume of administration should be adjusted based on the animal's body weight.

    • The time between drug administration and the induction of seizures (the test time) should be determined based on the pharmacokinetic profile of the compound.

  • Seizure Induction:

    • At the designated test time, apply a drop of topical anesthetic to the cornea of each animal.

    • A short time after, apply a drop of conductive saline solution to the corneas.

    • Place the corneal electrodes on the eyes of the animal.

    • Deliver a high-frequency electrical stimulus. Standard parameters are:

      • Mice: 50 mA, 60 Hz for 0.2 seconds.

      • Rats: 150 mA, 60 Hz for 0.2 seconds.

  • Observation and Scoring:

    • Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension. This is characterized by the rigid extension of the hindlimbs for at least 3 seconds.

    • The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if this phase of the seizure is absent.

  • Data Analysis:

    • For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension.

    • Determine the median effective dose (ED50), which is the dose that protects 50% of the animals, using a suitable statistical method (e.g., probit analysis).

MES_Experimental_Workflow Animal Acclimation Animal Acclimation Drug Administration Drug Administration Animal Acclimation->Drug Administration Seizure Induction Seizure Induction Drug Administration->Seizure Induction After appropriate absorption time Observation & Scoring Observation & Scoring Seizure Induction->Observation & Scoring Data Analysis Data Analysis Observation & Scoring->Data Analysis

Workflow for the MES experiment.

Neurotoxicity Assessment (Rotarod Test)

This protocol is used to assess motor coordination and identify potential neurological deficits induced by the test compound.

Materials:

  • Mice or rats (same strain and similar weight as in the MES test)

  • This compound

  • Vehicle

  • Rotarod apparatus

Procedure:

  • Animal Training:

    • Prior to the test day, train the animals to stay on the rotating rod at a low speed (e.g., 5-10 rpm) for a set duration (e.g., 1-2 minutes). Repeat this training for 2-3 trials.

  • Drug Administration:

    • On the test day, administer this compound or vehicle to different groups of animals.

  • Testing:

    • At the time of peak effect determined in the MES test, place each animal on the rotarod, which is rotating at a challenging speed (e.g., 20-40 rpm).

    • Record the latency to fall from the rod for each animal. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis:

    • For each dose group, calculate the percentage of animals that fall from the rod within the cut-off time.

    • Determine the median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals, using a suitable statistical method.

Protective Index

The Protective Index (PI) is a measure of the therapeutic window of a drug and is calculated as the ratio of the TD50 to the ED50.

PI = TD50 / ED50

References

Application Notes and Protocols for Pentylenetetrazole (PTZ)-Induced Seizure Assay Using Denzimol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentylenetetrazole (PTZ), a gamma-aminobutyric acid (GABA) A receptor antagonist, is a widely used chemoconvulsant to induce generalized seizures in preclinical animal models, particularly rodents.[1][2] This model is instrumental in the screening and characterization of potential anticonvulsant drug candidates. Denzimol, N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride, is an anticonvulsant compound that has shown efficacy in suppressing tonic seizures in various experimental models.[3][4] Unlike benzodiazepines and barbiturates, this compound's profile in the maximal pentetrazol (B1679298) seizure test suggests a mechanism of action more akin to phenytoin (B1677684) and carbamazepine, primarily acting on tonic seizure components rather than clonic ones.[4]

These application notes provide a detailed protocol for utilizing the PTZ-induced seizure model to evaluate the anticonvulsant properties of this compound. The document includes comprehensive experimental procedures, data presentation in a structured format, and diagrams illustrating the experimental workflow and relevant signaling pathways.

Data Presentation

The anticonvulsant efficacy of this compound in the maximal PTZ-induced seizure test in rats is summarized below. The data highlights the median effective dose (ED50) required to protect against various components of the seizure.

Table 1: Anticonvulsant Activity of this compound and Standard Antiepileptic Drugs in the Maximal PTZ Test in Rats (Intraperitoneal Administration)

CompoundTonic Flexion (ED50 mg/kg)Tonic Extension (ED50 mg/kg)Clonus (ED50 mg/kg)
This compound 29.110.6> 40
Phenytoin33.913.5> 80
Carbamazepine13.58.3> 20
Diazepam1.760.50.7
Phenobarbital2.411.63.6

Data extracted from Arzneimittel-Forschung Drug Research, 1983.[5] The results indicate that this compound is effective in inhibiting the tonic phases of PTZ-induced seizures but is inactive against the clonic phase, similar to phenytoin and carbamazepine.[5]

Experimental Protocols

This section details the methodology for conducting a PTZ-induced seizure assay to assess the anticonvulsant effects of this compound.

Materials and Equipment
  • Animals: Male Wistar rats (150-200g)

  • Test Compound: this compound hydrochloride

  • Convulsant: Pentylenetetrazole (PTZ)

  • Vehicle: Saline solution (0.9% NaCl) or other appropriate vehicle for this compound

  • Administration tools: Syringes, needles (for intraperitoneal injection)

  • Observation chambers: Clear, individual cages that allow for unobstructed observation of the animals.

  • Timer

  • Video recording equipment (optional but recommended)

Experimental Procedure
  • Animal Acclimation: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Drug Preparation: Dissolve this compound hydrochloride in the chosen vehicle to the desired concentrations. The vehicle solution will serve as the control.

  • Animal Groups: Divide the animals into multiple groups (n=8-12 per group), including a vehicle control group and several this compound treatment groups at varying doses.

  • This compound Administration: Administer the prepared this compound solutions or vehicle to the respective animal groups via intraperitoneal (i.p.) injection.

  • Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes after this compound administration for the compound to reach effective concentrations.

  • PTZ Administration: Induce seizures by administering a pre-determined convulsive dose of PTZ (e.g., 60-85 mg/kg, i.p. or s.c.). The specific dose should be determined in preliminary studies to consistently induce tonic-clonic seizures in control animals.

  • Observation Period: Immediately after PTZ injection, place each animal in an individual observation chamber and observe continuously for 30 minutes.

  • Seizure Scoring: Record the latency to the onset of different seizure behaviors and the severity of the seizures using a standardized scoring system (e.g., a modified Racine scale). Key parameters to observe include:

    • Latency to first myoclonic jerk: Time from PTZ injection to the first noticeable muscle twitch.

    • Latency to generalized clonus: Time from PTZ injection to the onset of whole-body clonic seizures.

    • Latency to tonic hindlimb extension: Time from PTZ injection to the full extension of the hindlimbs.

    • Seizure Severity Score: Grade the severity of the seizure based on a scale (e.g., 0: no response; 1: facial and ear twitching; 2: myoclonic jerks; 3: clonic seizures; 4: tonic-clonic seizures; 5: death).

Data Analysis
  • Calculate the mean latency to seizure onset and the mean seizure severity score for each group.

  • Determine the ED50 of this compound for protection against specific seizure components (e.g., tonic hindlimb extension) using probit analysis or a similar statistical method.

  • Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the results between the this compound-treated groups and the vehicle control group. A p-value of <0.05 is typically considered statistically significant.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimation Animal Acclimation grouping Animal Grouping acclimation->grouping drug_prep This compound Preparation grouping->drug_prep admin_this compound This compound/Vehicle Administration (i.p.) drug_prep->admin_this compound pretreatment Pre-treatment Period (30-60 min) admin_this compound->pretreatment admin_ptz PTZ Administration (i.p./s.c.) pretreatment->admin_ptz observation Observation & Scoring (30 min) admin_ptz->observation data_collection Collect Latency & Severity Data observation->data_collection stat_analysis Statistical Analysis (ANOVA, ED50) data_collection->stat_analysis

Caption: Workflow for the PTZ-induced seizure assay with this compound.

Signaling Pathways

The induction of seizures by PTZ involves the antagonism of GABAergic inhibition, leading to neuronal hyperexcitability. This process can acutely activate intracellular signaling cascades such as the PI3K/Akt/mTOR pathway.[6]

G cluster_ptz PTZ Action cluster_cellular Cellular Effects cluster_pathway Downstream Signaling ptz Pentylenetetrazole (PTZ) gaba_r GABA-A Receptor ptz->gaba_r Antagonizes inhibition_decr Decreased GABAergic Inhibition gaba_r->inhibition_decr hyperexcitability Neuronal Hyperexcitability inhibition_decr->hyperexcitability seizure Seizure Activity hyperexcitability->seizure pi3k PI3K hyperexcitability->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor

Caption: PTZ-induced seizure signaling pathway.

This compound's mechanism is suggested to involve purinergic and benzodiazepine (B76468) systems, though it acts differently from classical benzodiazepines.[3] It is proposed to primarily modulate tonic seizure activity.

G cluster_targets Potential Targets cluster_effect Anticonvulsant Effect This compound This compound purinergic Purinergic System This compound->purinergic benzo Benzodiazepine Receptors (Modulation) This compound->benzo stabilization Neuronal Stabilization purinergic->stabilization benzo->stabilization tonic_suppression Suppression of Tonic Seizures stabilization->tonic_suppression

Caption: Conceptual mechanism of this compound's anticonvulsant action.

References

Application Note & Protocol: Denzimol Testing in the DBA/2 Mouse Model of Sound-Induced Seizures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The DBA/2 inbred mouse strain is a well-established and widely used model for studying audiogenic (sound-induced) seizures, a form of reflex epilepsy.[1][2][3] These mice exhibit a predictable, age-dependent susceptibility to seizures triggered by intense auditory stimulation, making them an invaluable tool for the preclinical screening and evaluation of potential anticonvulsant therapies.[1][3] The seizure phenotype in DBA/2 mice is characterized by a distinct sequence of events: a wild running phase, followed by clonic and then tonic convulsions, which can culminate in respiratory arrest and death, mimicking aspects of Sudden Unexpected Death in Epilepsy (SUDEP).[1][3][4]

Denzimol (N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]-imidazole hydrochloride) is an imidazole (B134444) derivative with demonstrated anticonvulsant properties.[5][6] Studies have shown its efficacy in suppressing tonic seizures induced by electrical and chemical means.[7] This application note provides a detailed protocol for utilizing the DBA/2 mouse model to test the efficacy of this compound against sound-induced seizures.

Background

The DBA/2 Mouse Model

DBA/2 mice are genetically susceptible to sound-induced seizures, with the highest susceptibility occurring between 21 and 28 days of age.[1][3] This susceptibility diminishes significantly after 40-45 days due to progressive, age-related hearing loss.[1][3][8] The seizures are initiated by hyperexcited neurons in the inferior colliculus of the midbrain in response to sound.[1] The predictable and robust seizure response to a specific stimulus allows for standardized and reproducible testing of antiseizure medications.[1]

This compound

This compound has shown a pharmacological profile similar to major antiepileptic drugs like phenytoin (B1677684) and carbamazepine, primarily suppressing tonic seizures.[9][7] Its mechanism of action is suggested to involve purinergic and benzodiazepine (B76468) systems.[5][7] In the DBA/2 model, this compound has been shown to effectively suppress all phases of audiogenic seizures, with particular potency against the tonic phase.[5][7]

Experimental Data Summary

Quantitative data from studies on this compound's efficacy in the DBA/2 audiogenic seizure model are summarized below.

Table 1: Efficacy of this compound (Intraperitoneal Administration) in Suppressing Sound-Induced Seizure Phases in DBA/2 Mice

Seizure PhaseED50 (mg/kg)
Wild Running6.03
Clonic Seizure2.61
Tonic Seizure1.24

Data sourced from supporting studies.[5][7]

Detailed Experimental Protocols

Materials and Equipment
  • Animals: Male or female DBA/2J mice, 21-28 days of age.[1][3]

  • Housing: Standard laboratory cages with food and water available ad libitum, maintained on a 12-hour light/dark cycle.

  • Acoustic Chamber: A sound-attenuating chamber designed to isolate the animal and provide a consistent acoustic environment.

  • Sound Source: A sound generator (e.g., tone generator software) connected to an amplifier and speaker capable of producing a high-intensity stimulus (e.g., 15 kHz, 100-120 dB).[1][4][10]

  • This compound: this compound hydrochloride powder.

  • Vehicle: Sterile saline (0.9% NaCl) or other appropriate vehicle for dissolving this compound.

  • Administration Supplies: Syringes and needles for intraperitoneal (i.p.) injection.

  • Observation: A camera for recording seizure activity for later analysis.

  • Timer/Stopwatch.

Protocol 1: Animal Handling and Acclimatization
  • Obtain DBA/2J mice and allow them to acclimate to the laboratory environment for at least 3-5 days before testing.

  • House mice in a temperature and humidity-controlled facility.

  • Handle mice gently to minimize stress prior to the experiment.

  • On the day of the experiment, weigh each mouse to determine the correct dosage of this compound.

Protocol 2: this compound Preparation and Administration
  • Prepare a stock solution of this compound in the chosen vehicle. For example, dissolve this compound in sterile saline to achieve the desired concentrations for the dose-response study (e.g., doses ranging from 3 to 15 mg/kg).[5][7]

  • Administer the prepared this compound solution or vehicle (for control group) via intraperitoneal (i.p.) injection.

  • Allow for a predetermined pretreatment time (e.g., 30 minutes) for the drug to achieve optimal bioavailability before inducing seizures. This time may need to be optimized based on pharmacokinetic data.

Protocol 3: Induction of Audiogenic Seizures
  • Place a single mouse into the acoustic chamber and allow a brief (e.g., 60 seconds) acclimatization period.

  • Initiate the auditory stimulus. A common stimulus is a high-frequency sound (e.g., 12-16 kHz) at a high intensity (100-120 dB).[1][2]

  • Maintain the stimulus for a fixed duration, typically up to 60 seconds, or until the onset of a tonic-clonic seizure.

  • Observe the mouse continuously throughout the stimulus period and for at least 60 seconds afterward.

Protocol 4: Seizure Observation and Scoring
  • Record the latency to and the duration of each phase of the seizure.

  • Score the severity of the seizure based on a standardized scale. The presence or absence of each phase should be noted for each animal.

Table 2: Audiogenic Seizure Scoring Scale

ScoreSeizure Phase ObservedDescription
0No responseMouse remains calm or exhibits only minor startle responses.
1Wild RunningExplosive running, jumping, and circling behavior within the chamber.[1]
2Clonic SeizureLoss of righting reflex, characterized by myoclonic jerking of the limbs.[4][10]
3Tonic SeizureRigid extension of the hindlimbs and body stiffening.[1][4][10]
4Respiratory Arrest / DeathCessation of breathing following the tonic phase, often leading to death.[1][3]

Data Analysis

  • For each treatment group (vehicle and different doses of this compound), calculate the percentage of animals protected from each phase of the seizure (wild running, clonic, tonic).

  • Determine the ED50 (the dose at which 50% of the animals are protected) for each seizure phase using probit analysis or a similar statistical method.

  • Analyze latency to seizure onset and duration of seizure phases using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups with the control group.

Visualizations

The following diagrams illustrate the experimental workflow and the typical progression of an audiogenic seizure in DBA/2 mice.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimate Acclimatize DBA/2 Mice (21-28 days old) Weigh Weigh Mice & Calculate Doses Acclimate->Weigh Prepare Prepare this compound & Vehicle Solutions Inject Administer Drug/Vehicle (i.p. injection) Prepare->Inject Weigh->Prepare Wait Pretreatment Period (e.g., 30 min) Inject->Wait Induce Induce Seizure (Acoustic Stimulation) Wait->Induce Observe Observe & Score Seizure Response Induce->Observe Analyze Calculate % Protection Observe->Analyze ED50 Determine ED50 Values (Probit Analysis) Analyze->ED50 Stats Statistical Analysis (Latency, Duration) Analyze->Stats

Caption: Experimental workflow for testing this compound in DBA/2 mice.

G start Acoustic Stimulus (100-120 dB) wr Phase 1: Wild Running start->wr ~5-15s latency clonic Phase 2: Clonic Seizure wr->clonic tonic Phase 3: Tonic Hindlimb Extension clonic->tonic death Phase 4: Respiratory Arrest tonic->death Often fatal recovery Recovery tonic->recovery If animal survives

Caption: Typical progression of an audiogenic seizure in DBA/2 mice.

G This compound This compound Purine Purinergic System (e.g., Adenosine Receptors) This compound->Purine Modulates Benzo Benzodiazepine Receptors This compound->Benzo Modulates Neuronal Decreased Neuronal Excitability Purine->Neuronal Leads to Benzo->Neuronal Leads to Seizure Suppression of Audiogenic Seizure Neuronal->Seizure

Caption: Proposed mechanism of this compound's anticonvulsant action.

References

Denzimol Administration and Dosage for Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denzimol is an imidazole-containing compound that has demonstrated notable anticonvulsant properties in various preclinical rodent models.[1][2] Its pharmacological profile suggests potential therapeutic applications for epilepsy, particularly in controlling tonic seizures.[1] These application notes provide a comprehensive overview of this compound administration and dosage in rodent models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their study design.

Data Presentation: Quantitative Summary

The following tables summarize the effective doses and pharmacokinetic parameters of this compound observed in rodent studies.

Table 1: this compound Anticonvulsant Activity in Mice

Rodent StrainSeizure ModelAdministration RouteDose Range (mg/kg)ED₅₀ (mg/kg)Observed EffectReference
DBA/2 MiceSound-induced seizuresIntraperitoneal (i.p.)3 - 151.24 (tonic phase)Suppression of tonic, clonic, and wild running phases.[3][3]
DBA/2 MiceSound-induced seizuresIntraperitoneal (i.p.)3 - 152.61 (clonic phase)Suppression of tonic, clonic, and wild running phases.[3][3]
DBA/2 MiceSound-induced seizuresIntraperitoneal (i.p.)3 - 156.03 (wild running)Suppression of tonic, clonic, and wild running phases.[3][3]
MiceMaximal Electroshock (MES)Oral (p.o.)30Not specifiedReduced anticonvulsant activity after repeated administration.[3][3]

Table 2: this compound Pharmacokinetics in Mice

ParameterValueConditionAdministrationReference
Half-life (t₁/₂)2.10 hrAcute administration30 mg/kg p.o.[3]
Half-life (t₁/₂)1.53 hrRepeated administration (14 days)30 mg/kg p.o.[3]
Minimum Effective Brain Concentration2-3 mcg/gAcute and repeated administration30 mg/kg p.o.[3]
Brain Concentration for Complete Seizure Abolition>15 mcg/gAcute and repeated administration30 mg/kg p.o.[3]

Experimental Protocols

Protocol 1: Evaluation of Anticonvulsant Activity in a Sound-Induced Seizure Model (DBA/2 Mice)

This protocol is based on the methodology used to assess this compound's efficacy against sound-induced seizures in genetically susceptible DBA/2 mice.[3]

Materials:

  • This compound hydrochloride

  • Saline solution (0.9% NaCl)

  • DBA/2 mice (20-25 g)

  • Acoustic stimulation chamber

  • Sound generator capable of producing a high-intensity stimulus

Procedure:

  • Drug Preparation: Prepare a solution of this compound in saline. The concentration should be adjusted to allow for the desired dose to be administered in a volume of 10 mL/kg body weight.

  • Animal Acclimatization: Allow mice to acclimatize to the laboratory environment for at least one week before the experiment.

  • Dosing: Administer this compound intraperitoneally (i.p.) at doses ranging from 3 to 15 mg/kg. A control group should receive an equivalent volume of saline.

  • Acoustic Stimulation: At a predetermined time post-injection (e.g., 30 minutes), place each mouse individually into the acoustic stimulation chamber.

  • Seizure Induction: Expose the mouse to a sound stimulus (e.g., a bell or a specific frequency tone at high decibels) for a fixed duration (e.g., 60 seconds).

  • Observation: Observe and score the different phases of the seizure response: wild running, clonic seizures, and tonic hindlimb extension.

  • Data Analysis: Determine the percentage of animals protected from each seizure phase at each dose. Calculate the ED₅₀ for each phase using an appropriate statistical method (e.g., probit analysis).

Protocol 2: Assessment of Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model

This protocol outlines the procedure for testing this compound's efficacy against electrically induced seizures.

Materials:

  • This compound

  • Vehicle (e.g., saline with a suspending agent if necessary)

  • Mice or rats

  • Electroshock device with corneal electrodes

  • Electrolyte solution (e.g., saline) for electrodes

Procedure:

  • Drug Preparation: Prepare a suspension or solution of this compound in the chosen vehicle.

  • Animal Acclimatization: House the animals in a controlled environment for at least a week prior to the experiment.

  • Dosing: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at the desired doses. A control group should receive the vehicle alone.

  • Timing: The time between drug administration and the electroshock will depend on the pharmacokinetic profile of this compound and the route of administration (e.g., 30-60 minutes for p.o.).

  • Electroshock Application: Apply a drop of electrolyte solution to the animal's eyes. Place the corneal electrodes over the corneas.

  • Seizure Induction: Deliver a short, high-frequency electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Record the number of animals protected from tonic hindlimb extension at each dose and calculate the ED₅₀.

Visualizations

Signaling Pathway of this compound

Denzimol_Signaling_Pathway cluster_GABA GABAergic Synapse cluster_this compound This compound Action cluster_Purinergic Purinergic System Involvement GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Outcome Increased Neuronal Inhibition (Anticonvulsant Effect) Chloride_Channel->Outcome Hyperpolarization This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation Purinergic_System Purinergic System Purinergic_System->this compound Modulates Effect

Caption: Proposed mechanism of this compound's anticonvulsant action.

Experimental Workflow for Anticonvulsant Screening

Experimental_Workflow cluster_Prep Preparation cluster_Dosing Dosing cluster_Seizure Seizure Induction cluster_Analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Control_Group Vehicle Administration Animal_Acclimatization->Control_Group Treatment_Group This compound Administration (p.o. or i.p.) Animal_Acclimatization->Treatment_Group Drug_Preparation This compound Formulation Drug_Preparation->Treatment_Group Time_Interval Waiting Period (e.g., 30-60 min) Control_Group->Time_Interval Treatment_Group->Time_Interval Seizure_Model Seizure Induction Model (e.g., MES or Acoustic) Time_Interval->Seizure_Model Observation Observation and Scoring of Seizure Activity Seizure_Model->Observation Data_Analysis Statistical Analysis (e.g., ED₅₀ Calculation) Observation->Data_Analysis

Caption: General workflow for in vivo anticonvulsant screening of this compound.

Mechanism of Action

This compound's anticonvulsant effects are believed to be mediated through its interaction with the GABAergic system.[4] It appears to act as a positive allosteric modulator of GABA-A receptors, enhancing the binding of benzodiazepines and potentiating GABA-mediated inhibition.[4] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability. Additionally, studies suggest an involvement of the purinergic system, as the protective effects of this compound can be diminished by purinergic antagonists.[3] However, the precise nature of this interaction requires further investigation.

Safety and Toxicology

Toxicological studies in rats have indicated that this compound is generally well-tolerated after chronic oral administration.[5] The primary target organs for toxicity at higher doses were identified as the liver and kidney, with observed changes being mild and reversible.[5]

Disclaimer: This document is intended for informational purposes for research professionals. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. The dosages and protocols described herein are based on published literature and may require optimization for specific experimental conditions.

References

Application Notes and Protocols for Denzimol Analysis Using Hippocampal Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denzimol is a novel imidazole (B134444) derivative under investigation for its anticonvulsant and neuro-modulatory properties.[1][2][3] Preclinical studies suggest that this compound may exert its effects by modulating benzodiazepine (B76468) receptors, thereby enhancing GABAergic inhibition within the central nervous system.[1] The hippocampus, a brain region critical for learning, memory, and seizure generation, is densely populated with GABA-A receptors. Acute hippocampal slices provide an excellent ex vivo model to study how this compound affects synaptic transmission and plasticity at a circuit level.[4][5]

These application notes provide detailed protocols for utilizing electrophysiological recordings in acute hippocampal slices to characterize the functional impact of this compound on synaptic efficacy and plasticity. The key assays described are Field Excitatory Postsynaptic Potential (fEPSP) recordings, Paired-Pulse Facilitation (PPF), and Long-Term Potentiation (LTP).[4][6][7]

Overall Experimental Workflow

The general procedure for analyzing this compound involves preparing acute hippocampal slices, allowing them to recover, and then performing baseline electrophysiological recordings. Following a stable baseline, this compound is applied via perfusion, and its effects on basal synaptic transmission and short- and long-term plasticity are quantified.

G Hypothesized this compound Signaling Pathway cluster_membrane Postsynaptic Membrane GABA_R GABA-A Receptor GABA Site This compound Site Cl- Channel Cl_in Cl- Influx GABA_R:p3->Cl_in Opens GABA GABA GABA->GABA_R:p1 Binds This compound This compound This compound->GABA_R:p2 Binds (Allosteric) Hyperpol Hyperpolarization (Inhibition ↑) Cl_in->Hyperpol LTP_Thresh LTP Induction Threshold Altered Hyperpol->LTP_Thresh G Logical Interpretation of Hypothetical this compound Data cluster_findings Experimental Findings cluster_interp Mechanistic Interpretation F1 ↑ PPF Ratio I1 ↓ Presynaptic Release Probability (Pr) F1->I1 F2 ↓ LTP Magnitude I2 ↑ Postsynaptic Inhibition F2->I2 F3 No change in basal fEPSP F3->I1 Consistent with F3->I2 Consistent with Conclusion Conclusion: This compound enhances GABAergic tone, reducing Pr and raising the threshold for postsynaptic depolarization required for LTP. I1->Conclusion I2->Conclusion

References

Application Note: Evaluating the Neuroprotective Efficacy of Denzimol in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denzimol is an anticonvulsant drug that has shown efficacy in suppressing tonic seizures.[1] Its pharmacological profile suggests potential applications in conditions characterized by neuronal hyperexcitability.[1] Primary neuronal cultures offer a physiologically relevant in vitro model to investigate the neuroprotective and neuromodulatory effects of compounds like this compound at the cellular and network level.[2] This application note provides detailed protocols for assessing the efficacy of this compound in primary neuronal cultures, focusing on neuronal viability, neurite outgrowth, and electrophysiological activity.

Mechanism of Action

The precise molecular mechanism of this compound is not fully elucidated, but evidence suggests an involvement of purinergic and benzodiazepine (B76468) receptor systems.[3] this compound has been shown to enhance the binding of diazepam to benzodiazepine receptors, suggesting it acts as a positive allosteric modulator of the GABA-A receptor complex.[4] This modulation would lead to an increased influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. Additionally, its interaction with purinergic signaling may contribute to its neuroprotective effects.

Experimental Protocols

Primary Neuronal Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • E18 timed-pregnant Sprague-Dawley rat

  • Dissection medium: Hibernate-A

  • Digestion solution: Papain (20 U/mL) and DNase I (10 U/mL) in Hibernate-A

  • Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Culture plates/coverslips coated with Poly-D-Lysine (PDL)

Procedure:

  • Euthanize the pregnant rat according to approved animal welfare protocols.

  • Aseptically remove the uterine horn and place it in a sterile dish containing ice-cold Hibernate-A.

  • Dissect the embryonic brains and isolate the cortices.

  • Mince the cortical tissue and incubate in the digestion solution for 20-30 minutes at 37°C.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in plating medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at a density of 1.5 x 10^5 cells/cm² on PDL-coated plates or coverslips.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • After 24 hours, replace half of the medium with fresh, pre-warmed plating medium. Continue with half-media changes every 3-4 days.

Cytotoxicity Assay (LDH Assay)

This assay quantifies lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells as an indicator of cytotoxicity.

Materials:

  • Primary neuronal cultures in a 96-well plate

  • This compound stock solution

  • LDH cytotoxicity assay kit

  • Plate reader

Procedure:

  • After 7 days in vitro (DIV), treat the neuronal cultures with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • At each time point, collect the culture supernatant.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

Neurite Outgrowth Assay

This assay assesses the effect of this compound on the growth and extension of neurites.

Materials:

  • Primary neuronal cultures on PDL-coated coverslips

  • This compound stock solution

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.25% Triton X-100 in PBS

  • Blocking solution: 5% bovine serum albumin (BSA) in PBS

  • Primary antibody: anti-β-III tubulin

  • Secondary antibody: fluorescently labeled anti-mouse IgG

  • DAPI for nuclear staining

  • Fluorescence microscope and image analysis software

Procedure:

  • Plate neurons at a lower density (e.g., 5 x 10^4 cells/cm²) to allow for clear visualization of individual neurites.

  • After 24 hours, treat the cultures with different concentrations of this compound for 72 hours.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with 5% BSA for 1 hour.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.

  • Mount the coverslips on microscope slides.

  • Capture images using a fluorescence microscope.

  • Use image analysis software to quantify total neurite length and the number of neurite branches per neuron.

Electrophysiological Recordings (Patch-Clamp)

Whole-cell patch-clamp recordings can be used to measure the effect of this compound on neuronal excitability and synaptic transmission.

Materials:

  • Primary neuronal cultures on coverslips (12-14 DIV)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass pipettes

  • External solution (ACSF)

  • Internal solution (containing KCl or K-gluconate)

  • This compound stock solution

Procedure:

  • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with ACSF.

  • Pull glass pipettes to a resistance of 3-5 MΩ and fill with the internal solution.

  • Approach a neuron with the pipette and form a giga-ohm seal.

  • Rupture the membrane to achieve the whole-cell configuration.

  • In current-clamp mode, inject current steps to elicit action potentials and measure the resting membrane potential and firing frequency.

  • Perfuse the chamber with ACSF containing this compound at the desired concentration and repeat the current injection protocol.

  • In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs).

  • Apply this compound and observe changes in the frequency and amplitude of sEPSCs and sIPSCs.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.

Table 1: Cytotoxicity of this compound on Primary Neuronal Cultures (LDH Assay)

This compound Conc. (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
Vehicle Control5.2 ± 0.86.1 ± 1.17.5 ± 1.3
0.14.9 ± 0.75.8 ± 0.97.1 ± 1.2
15.5 ± 0.96.5 ± 1.07.9 ± 1.4
106.1 ± 1.07.2 ± 1.28.8 ± 1.5
10015.3 ± 2.525.8 ± 3.145.2 ± 4.5

Table 2: Effect of this compound on Neurite Outgrowth

This compound Conc. (µM)Average Neurite Length (µm/neuron)Average Branch Points per Neuron
Vehicle Control250 ± 258 ± 2
0.1265 ± 289 ± 2
1310 ± 3211 ± 3
10350 ± 3514 ± 3
100180 ± 205 ± 1

Table 3: Electrophysiological Effects of this compound (10 µM)

ParameterBaselineThis compound (10 µM)
Resting Membrane Potential (mV)-65.2 ± 2.1-72.5 ± 2.5
Action Potential Firing Rate (Hz) at 100 pA injection15.3 ± 1.88.1 ± 1.2
sIPSC Frequency (Hz)3.2 ± 0.55.8 ± 0.7
sIPSC Amplitude (pA)25.1 ± 3.235.4 ± 4.1

Visualizations

Denzimol_Signaling_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Positive Allosteric Modulation Purinergic_Receptor Purinergic Receptor (e.g., A1) This compound->Purinergic_Receptor Modulation Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Downstream_Signaling Downstream Signaling Purinergic_Receptor->Downstream_Signaling Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Neuroprotection Neuroprotection & Neuronal Stability Reduced_Excitability->Neuroprotection Downstream_Signaling->Neuroprotection

Caption: Proposed signaling pathway for this compound in neurons.

Experimental_Workflow start Primary Neuronal Culture (E18 Rat Cortex) treatment This compound Treatment (Varying Concentrations & Durations) start->treatment cytotoxicity Cytotoxicity Assay (LDH) treatment->cytotoxicity neurite Neurite Outgrowth Assay (Immunofluorescence) treatment->neurite electrophysiology Electrophysiology (Patch-Clamp) treatment->electrophysiology analysis Data Analysis & Interpretation cytotoxicity->analysis neurite->analysis electrophysiology->analysis

Caption: Experimental workflow for assessing this compound efficacy.

Conclusion

The protocols outlined in this application note provide a robust framework for evaluating the efficacy of this compound in primary neuronal cultures. By assessing its effects on neuronal viability, morphology, and electrical activity, researchers can gain valuable insights into its potential as a neuroprotective agent. The provided hypothetical data and signaling pathway diagram serve as a guide for experimental design and data interpretation. These studies are crucial for understanding the therapeutic potential of this compound beyond its anticonvulsant properties.

References

Application Notes and Protocols: Evaluating Denzimol in iPSC-Derived Neuron Models of Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of effective anti-seizure medications (ASMs) is a critical area of research. Human induced pluripotent stem cell (iPSC)-derived neuron models offer a powerful in vitro platform for studying the pathophysiology of epilepsy and for screening novel therapeutic compounds. This application note provides a detailed framework for evaluating the efficacy and mechanism of action of Denzimol, an anticonvulsant compound, using iPSC-derived cortical neuron models of epilepsy.

This compound has shown anticonvulsant properties in animal models, with evidence suggesting its mechanism involves the purinergic and benzodiazepine (B76468) systems.[1] This document outlines protocols for differentiating iPSCs into cortical neurons, inducing epileptiform activity, and assessing the effects of this compound using multi-electrode array (MEA), patch-clamp electrophysiology, and calcium imaging techniques.

Data Presentation

The following tables are templates for summarizing quantitative data from the described experiments. They are designed for clear comparison of results from control, disease (epileptiform), and this compound-treated conditions.

Table 1: Effect of this compound on Neuronal Firing Properties (MEA)

ParameterControlEpileptiform ActivityThis compound (1 µM)This compound (10 µM)This compound (50 µM)
Mean Firing Rate (Hz)
Mean Burst Rate (bursts/min)
Network Burst Rate (bursts/min)
Synchrony Index

Table 2: this compound's Impact on Single-Neuron Electrophysiology (Patch-Clamp)

ParameterControlEpileptiform ActivityThis compound (10 µM)
Resting Membrane Potential (mV)
Action Potential Threshold (mV)
Action Potential Amplitude (mV)
Firing Frequency (in response to current injection)
Na+ Current Amplitude (pA)
K+ Current Amplitude (pA)

Table 3: Calcium Imaging Analysis of this compound's Effects

ParameterControlEpileptiform ActivityThis compound (10 µM)
Spontaneous Ca2+ Transient Frequency (events/min)
Synchronized Ca2+ Events (%)
Ca2+ Transient Amplitude (ΔF/F0)

Experimental Protocols

Differentiation of iPSCs into Cortical Neurons

This protocol is adapted from established methods for generating cortical neurons from human iPSCs.[2][3][4][5][6]

Materials:

  • Human iPSCs

  • iPSC maintenance medium (e.g., mTeSR™1 or StemFlex™)

  • Neural induction medium (NIM)

  • Neural maintenance medium (NMM)

  • Coating reagents (e.g., Geltrex™ or Matrigel®)

  • Small molecules for differentiation (e.g., SB431542, LDN193189, XAV939)

  • Accutase

  • 6-well plates

Procedure:

  • Culture human iPSCs on a Geltrex™-coated 6-well plate in maintenance medium.

  • When cells reach 80-90% confluency, begin neural induction by switching to NIM supplemented with dual SMAD inhibitors (SB431542 and LDN193189) and a Wnt inhibitor (XAV939).

  • Continue daily media changes with NIM for 10-12 days.

  • On day 12, dissociate the neural stem cells (NSCs) using Accutase and re-plate them on Geltrex™-coated plates in NMM.

  • Culture the NSCs for another 10-14 days, with media changes every other day, to allow for the formation of neural rosettes.

  • Dissociate the rosettes and plate the cortical neuron progenitors onto the desired culture vessel (e.g., MEA plates, coverslips for patch-clamp or imaging) coated with poly-L-ornithine and laminin.

  • Mature the cortical neurons in a suitable brain-specific medium for at least 4-6 weeks before commencing experiments.

Induction of Epileptiform Activity

To model epilepsy in vitro, epileptiform activity can be induced in mature iPSC-derived cortical neuron cultures using various chemoconvulsants.[7][8][9]

Methods:

  • GABA-A Receptor Antagonists: Application of drugs like bicuculline (B1666979) or picrotoxin (B1677862) (PTX) can block inhibitory neurotransmission and induce hyperexcitability.[7][9]

  • Potassium Channel Blockers: 4-Aminopyridine (4-AP) can be used to broaden action potentials and increase neurotransmitter release, leading to synchronized bursting.

  • Glutamate (B1630785) Receptor Agonists: While not a primary method for inducing seizure-like activity, careful application of glutamate or NMDA can be used to probe network excitability.

Example Protocol (PTX Induction):

  • Record baseline neuronal activity for 10-15 minutes.

  • Introduce medium containing 50-100 µM of Picrotoxin to the culture.

  • Allow the culture to stabilize for 10-20 minutes.

  • Record the induced epileptiform activity.

Multi-Electrode Array (MEA) Recordings

MEA provides a non-invasive method to record the electrical activity of neuronal networks over time.[10][11][12][13]

Procedure:

  • Plate iPSC-derived cortical neurons on MEA plates as described in the differentiation protocol.

  • Allow the neurons to mature for at least 6 weeks.

  • Record baseline spontaneous network activity.

  • Induce epileptiform activity as described above and record.

  • Apply this compound at various concentrations (e.g., 1, 10, 50 µM) to the cultures exhibiting epileptiform activity.

  • Record the neuronal activity at multiple time points after this compound application to assess its acute and sustained effects.

  • Analyze the data for changes in mean firing rate, burst frequency, network synchrony, and other relevant parameters.

Patch-Clamp Electrophysiology

Patch-clamp allows for the detailed analysis of the electrophysiological properties of individual neurons.[14][15][16]

Procedure:

  • Culture iPSC-derived cortical neurons on glass coverslips.

  • Transfer a coverslip to the recording chamber of a microscope and perfuse with artificial cerebrospinal fluid (aCSF).

  • Using a glass micropipette, form a high-resistance seal with the membrane of a single neuron (whole-cell configuration).

  • In current-clamp mode, record the resting membrane potential and inject current to elicit action potentials.

  • In voltage-clamp mode, apply voltage steps to record voltage-gated sodium and potassium currents.

  • Perform recordings under baseline, epileptiform, and this compound-treated conditions to assess changes in single-neuron excitability and ion channel function.

Calcium Imaging

Calcium imaging provides a way to visualize the activity of a large population of neurons simultaneously.[17][18][19][20]

Procedure:

  • Culture iPSC-derived cortical neurons on glass-bottom dishes or coverslips.

  • Load the mature neurons with a calcium indicator dye (e.g., Fluo-4 AM) or use a genetically encoded calcium indicator (e.g., GCaMP).

  • Acquire baseline fluorescence images using a suitable microscope.

  • Induce epileptiform activity and record the changes in intracellular calcium dynamics.

  • Apply this compound and continue to record to observe its effects on spontaneous and induced calcium transients and network synchrony.

  • Analyze the frequency, amplitude, and synchronicity of calcium events.

Visualizations

experimental_workflow cluster_setup Model Preparation cluster_experiment Experimental Phase cluster_analysis Data Acquisition & Analysis iPSC iPSCs Differentiation Cortical Neuron Differentiation iPSC->Differentiation Maturation Mature Neuronal Network Differentiation->Maturation Induction Induce Epileptiform Activity (e.g., PTX) Maturation->Induction Treatment This compound Application Induction->Treatment MEA MEA Treatment->MEA PatchClamp Patch-Clamp Treatment->PatchClamp CaImaging Calcium Imaging Treatment->CaImaging

Caption: Experimental workflow for evaluating this compound in iPSC-derived neuron models of epilepsy.

denzimol_pathway cluster_benzo Benzodiazepine System cluster_purinergic Purinergic System This compound This compound BenzoReceptor Benzodiazepine Binding Sites This compound->BenzoReceptor modulates Adenosine Adenosine Levels This compound->Adenosine potentially increases GABA_A GABA-A Receptor BenzoReceptor->GABA_A enhances binding Cl_influx Increased Cl- Influx GABA_A->Cl_influx Neuronal_Excitability Decreased Neuronal Excitability Cl_influx->Neuronal_Excitability P1_receptor P1 (Adenosine) Receptors P1_receptor->Neuronal_Excitability Adenosine->P1_receptor

Caption: Proposed signaling pathway of this compound's anticonvulsant action.

logical_relationship cluster_effects Cellular Effects This compound This compound Treatment Benzo_Mod Modulation of Benzodiazepine Receptors This compound->Benzo_Mod Purin_Mod Modulation of Purinergic System This compound->Purin_Mod Epileptiform_Activity Epileptiform Activity (High Firing, Synchrony) Epileptiform_Activity->this compound is treated with GABA_Pot Potentiation of GABAergic Inhibition Benzo_Mod->GABA_Pot Adenosine_Sig Enhanced Adenosine Signaling Purin_Mod->Adenosine_Sig Reduced_Excitability Reduced Neuronal Excitability GABA_Pot->Reduced_Excitability Adenosine_Sig->Reduced_Excitability Anti_Seizure_Effect Anti-Seizure Effect Reduced_Excitability->Anti_Seizure_Effect Anti_Seizure_Effect->Epileptiform_Activity suppresses

Caption: Logical relationship between this compound treatment and its anti-seizure effects.

References

Application Note: Elucidating the Mechanism of Denzimol on Voltage-Gated Ion Channels Using Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Denzimol is an anticonvulsant compound with a pharmacological profile that suggests potential modulation of neuronal excitability.[1][2] Its therapeutic effects, similar to established antiepileptic drugs like phenytoin (B1677684) and carbamazepine, point towards a possible mechanism involving the modulation of voltage-gated ion channels, which are critical regulators of neuronal signaling.[2] This application note provides a detailed protocol for investigating the effects of this compound on voltage-gated sodium (Nav) and potassium (Kv) channels using patch clamp electrophysiology, the gold standard for characterizing ion channel function.[3][4]

The protocols outlined herein describe whole-cell patch clamp techniques to quantitatively assess the impact of this compound on ion channel currents, including dose-response relationships and effects on channel gating properties.[5] This information is crucial for understanding its mechanism of action and for the development of novel therapeutics targeting neurological disorders.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the inhibitory effects of this compound on key voltage-gated ion channels expressed in a mammalian cell line (e.g., HEK293 cells stably expressing the channel of interest).

Table 1: Dose-Dependent Inhibition of Peak Nav1.2 Current by this compound

This compound Concentration (µM)Peak Inward Current (pA)% Inhibition
0 (Control)-2543 ± 1500
1-2136 ± 12516.0
3-1653 ± 11035.0
10 (IC50)-1271 ± 9850.0
30-788 ± 7569.0
100-305 ± 4088.0

Table 2: Effect of this compound on Nav1.2 Gating Parameters

ParameterControl10 µM this compound
V1/2 of Activation (mV)-25.3 ± 1.2-24.8 ± 1.5
V1/2 of Inactivation (mV)-80.1 ± 0.8-95.4 ± 1.1
Recovery from Inactivation (τ, ms)8.5 ± 0.525.2 ± 1.8
* Indicates a statistically significant difference from the control.

Table 3: Dose-Dependent Inhibition of Peak Kv7.2/7.3 Current by this compound

This compound Concentration (µM)Peak Outward Current (pA)% Inhibition
0 (Control)1890 ± 1200
101701 ± 11510.0
301417 ± 10225.0
100 (IC50)945 ± 8850.0
300509 ± 6573.1
1000227 ± 3188.0

Experimental Protocols

Cell Culture and Preparation
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.2 or Kv7.2/7.3 channel subunits.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Cell Plating: For electrophysiology experiments, cells are plated onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.

Solutions and Reagents
  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal Solution (for Nav channels, in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.

  • Internal Solution (for Kv channels, in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg. pH adjusted to 7.2 with KOH.

  • This compound Stock Solution: 100 mM this compound in DMSO. Serial dilutions are made in the external solution to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.1%.

Whole-Cell Patch Clamp Recording

The whole-cell patch clamp configuration is the most commonly used method for this type of study.[5]

  • Equipment: A patch clamp amplifier, micromanipulator, inverted microscope, and data acquisition system are required.[4]

  • Pipette Fabrication: Borosilicate glass capillaries are pulled using a micropipette puller to a resistance of 2-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Under visual control using the microscope, the micropipette is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[3]

  • Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch, establishing electrical access to the cell's interior.[5]

  • Data Acquisition: Currents are recorded using appropriate voltage protocols. Data is typically filtered at 2-5 kHz and digitized at 10-20 kHz.

Voltage Protocols
  • Nav1.2 Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, the membrane is depolarized in 10 mV steps from -100 mV to +60 mV for 50 ms (B15284909).

  • Nav1.2 Steady-State Inactivation: From a holding potential of -120 mV, a series of 500 ms prepulses ranging from -140 mV to -20 mV are applied before a test pulse to 0 mV to measure the available channels.

  • Kv7.2/7.3 Current-Voltage (I-V) Relationship: From a holding potential of -90 mV, the membrane is depolarized in 10 mV steps from -90 mV to +50 mV for 1 s.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Patch Clamp Recording cluster_drug_app Drug Application & Data Acquisition cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 with target ion channel) pipette Pull & Fire-Polish Micropipette cell_culture->pipette solution_prep Prepare Internal & External Solutions solution_prep->pipette denzimol_prep Prepare this compound Dilutions perfusion Perfuse with This compound Solution denzimol_prep->perfusion giga_seal Approach Cell & Form Giga-seal pipette->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell recording Record Baseline Currents (Voltage Protocols) whole_cell->recording recording->perfusion record_effect Record Currents in Presence of this compound perfusion->record_effect washout Washout with Control Solution record_effect->washout data_analysis Analyze Current Amplitude, Gating Parameters, and Dose-Response washout->data_analysis conclusion Determine IC50 & Mechanism of Action data_analysis->conclusion signaling_pathway cluster_membrane Cell Membrane Nav_channel Na+ Channel (Open State) Na_influx Na+ Influx Nav_channel->Na_influx Kv_channel K+ Channel (Open State) K_efflux K+ Efflux Kv_channel->K_efflux This compound This compound This compound->Nav_channel Inhibits This compound->Kv_channel Inhibits Depolarization Membrane Depolarization Depolarization->Nav_channel Activates Depolarization->Kv_channel Activates Reduced_AP Reduced Action Potential Firing Na_influx->Reduced_AP Leads to K_efflux->Reduced_AP Contributes to Repolarization logical_relationship start Start: this compound Identified as Anticonvulsant hypothesis Hypothesis: this compound modulates ion channels start->hypothesis primary_screen Primary Screen: Whole-cell patch clamp on Na+ and K+ channels hypothesis->primary_screen decision Significant Effect Observed? primary_screen->decision dose_response Dose-Response Analysis (IC50) decision->dose_response Yes no_effect No Significant Effect: Explore other targets (e.g., ligand-gated channels) decision->no_effect No gating_studies Gating Mechanism Studies (Activation, Inactivation) dose_response->gating_studies conclusion Conclusion: Characterize This compound as an ion channel modulator gating_studies->conclusion

References

Application Notes and Protocols for Receptor Binding Assays of Denzimol Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denzimol is an anticonvulsant drug, and studies suggest its mechanism of action involves the modulation of purinergic and benzodiazepine (B76468) systems.[1][2] Evidence indicates that this compound enhances the binding of benzodiazepines to the GABA-A receptor, suggesting it may act as a positive allosteric modulator at this site.[3][4] This document provides detailed protocols for conducting receptor binding assays to characterize the interaction of this compound and other investigational compounds with its putative primary targets: the benzodiazepine binding site on the GABA-A receptor and adenosine (B11128) receptors, a key component of the purinergic system.

These protocols are designed to enable researchers to determine key binding parameters such as the inhibition constant (Ki), the dissociation constant (Kd), and the concentration of a ligand that inhibits 50% of specific binding (IC50).

Key Putative this compound Targets and Assay Overviews

Based on available literature, the primary molecular targets for this compound are hypothesized to be:

  • GABA-A Receptor (Benzodiazepine Site): this compound has been shown to enhance the binding of flunitrazepam, a benzodiazepine, to GABA-A receptors in rat brain tissues.[3][4] The provided protocol will utilize a radioligand competition binding assay with [3H]Flunitrazepam to determine the affinity of this compound for the benzodiazepine binding site.

  • Adenosine Receptors: The anticonvulsant effects of this compound are attenuated by aminophylline, a non-selective adenosine receptor antagonist, suggesting an interaction with the purinergic system.[2] A general protocol for a radioligand binding assay for adenosine receptors is provided as a template for investigating this compound's affinity for this class of receptors.

Data Presentation: Quantitative Binding Data Summary

The following tables summarize hypothetical quantitative data for this compound and known reference compounds at the GABA-A and Adenosine A1 receptors. These tables are for illustrative purposes to guide data presentation.

Table 1: Competitive Inhibition of [3H]Flunitrazepam Binding to Rat Cortical GABA-A Receptors

CompoundIC50 (nM)Ki (nM)Hill Slope
This compound75451.1
Diazepam (Control)8.55.11.0
Flumazenil (Control)1.81.10.9

Table 2: Competitive Inhibition of [3H]DPCPX Binding to Human Adenosine A1 Receptors

CompoundIC50 (nM)Ki (nM)Hill Slope
This compound2501500.9
R-PIA (Control Agonist)2.21.31.0
DPCPX (Control Antagonist)1.50.91.0

Experimental Protocols

Protocol 1: GABA-A Receptor (Benzodiazepine Site) Competition Binding Assay

This protocol is adapted from established methods for [3H]Flunitrazepam binding assays.[5]

Objective: To determine the binding affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.

Materials and Reagents:

  • Radioligand: [3H]Flunitrazepam (specific activity ~80 Ci/mmol)

  • Test Compound: this compound

  • Reference Compound: Diazepam

  • Non-specific Binding Control: Clonazepam (1 µM) or Diazepam (10 µM)

  • Tissue Source: Rat cortical membranes

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

Procedure:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.

  • Assay Setup:

    • Prepare serial dilutions of this compound and the reference compound.

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer or non-specific binding control (1 µM Clonazepam).

      • 25 µL of the test compound (this compound) or reference compound at various concentrations.

      • 50 µL of [3H]Flunitrazepam (final concentration ~1 nM).

      • 100 µL of the membrane preparation (100-200 µg of protein).

  • Incubation:

    • Incubate the plate at 4°C for 60-90 minutes.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Adenosine A1 Receptor Competition Binding Assay

This protocol provides a general framework for assessing the binding of this compound to adenosine receptors, using the A1 subtype as an example.

Objective: To determine the binding affinity of this compound for the adenosine A1 receptor.

Materials and Reagents:

  • Radioligand: [3H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine) (specific activity ~120 Ci/mmol)

  • Test Compound: this compound

  • Reference Compound: R-PIA (N6-(R)-phenylisopropyladenosine)

  • Non-specific Binding Control: NECA (5'-N-ethylcarboxamidoadenosine) (10 µM)

  • Tissue Source: Membranes from cells expressing recombinant human adenosine A1 receptors or rat brain membranes.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

Procedure:

  • Membrane Preparation:

    • Follow a similar procedure as described in Protocol 1, using the appropriate tissue source.

  • Assay Setup:

    • Prepare serial dilutions of this compound and the reference compound.

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer or non-specific binding control (10 µM NECA).

      • 50 µL of the test compound (this compound) or reference compound at various concentrations.

      • 50 µL of [3H]DPCPX (final concentration ~0.5 nM).

      • 50 µL of the membrane preparation (50-100 µg of protein).

  • Incubation:

    • Incubate the plate at 25°C for 120 minutes.

  • Filtration and Washing:

    • Rapidly filter and wash as described in Protocol 1.

  • Radioactivity Measurement:

    • Measure radioactivity as described in Protocol 1.

  • Data Analysis:

    • Analyze the data as described in Protocol 1 to determine IC50 and Ki values.

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition and Analysis prep1 Homogenize Tissue prep2 Centrifuge (Low Speed) prep1->prep2 prep3 Centrifuge Supernatant (High Speed) prep2->prep3 prep4 Resuspend and Wash Pellet prep3->prep4 prep5 Determine Protein Concentration prep4->prep5 assay3 Add Membrane Preparation prep5->assay3 Membranes assay1 Prepare Reagents (Radioligand, Buffers, Compounds) assay2 Add Reagents to 96-well Plate assay1->assay2 assay2->assay3 assay4 Incubate assay3->assay4 analysis1 Filter and Wash assay4->analysis1 analysis2 Scintillation Counting analysis1->analysis2 analysis3 Calculate Specific Binding analysis2->analysis3 analysis4 Non-linear Regression (IC50) analysis3->analysis4 analysis5 Calculate Ki (Cheng-Prusoff) analysis4->analysis5

Caption: Experimental workflow for the receptor binding assay.

signaling_pathway cluster_gaba GABA-A Receptor Modulation cluster_adenosine Adenosine Receptor Modulation GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds Orthosteric Site This compound This compound This compound->GABA_A Positive Allosteric Modulator Chloride Cl- Influx GABA_A->Chloride Opens Channel Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Leads to Adenosine Adenosine Adenosine_R Adenosine Receptor (A1) Adenosine->Adenosine_R Binds Denzimol_A This compound Denzimol_A->Adenosine_R Modulates? AC Adenylyl Cyclase Adenosine_R->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Putative signaling pathways for this compound's targets.

References

Troubleshooting & Optimization

Optimizing Denzimol dosage for maximal anticonvulsant effect

Author: BenchChem Technical Support Team. Date: December 2025

Denzimol Optimization Technical Support Center

Welcome to the technical support center for this compound, a novel imidazole-based anticonvulsant. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing this compound dosage for maximal anticonvulsant effect in preclinical experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is believed to exert its anticonvulsant effects through a multi-faceted mechanism. Primary evidence suggests it acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA. Additionally, some studies indicate a potential involvement of purinergic and benzodiazepine (B76468) receptor mechanisms, which may contribute to its broad-spectrum activity against tonic seizures.[1]

Q2: Which seizure models is this compound most effective in?

A2: this compound has demonstrated significant efficacy in models of generalized tonic-clonic seizures. It is particularly potent in suppressing tonic seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ).[2][3] It is less effective against clonic seizures.[2][3] Therefore, it is proposed for the therapy of "grand mal" and psychomotor type seizures.[2]

Q3: What is a typical starting dose range for this compound in rodent models?

A3: For initial in vivo screening in mice, a starting dose range of 3-15 mg/kg administered intraperitoneally (i.p.) is recommended.[1][3] In rats, this compound has been shown to be potent and less toxic than comparator drugs like phenytoin (B1677684).[2][3] A thorough dose-response study is crucial to determine the optimal dose for your specific experimental conditions and animal strain.

Q4: What is the pharmacokinetic profile of this compound?

A4: this compound exhibits a rapid onset of action.[2][3] The relationship between brain concentration and anticonvulsant activity has been studied, and researchers should consider this when designing experiments.[4] Repeated administration may alter the pharmacokinetic profile.[4]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
High variability in anticonvulsant effect 1. Improper drug formulation/solubility.2. Inconsistent administration technique (e.g., i.p. injection).3. Animal strain or supplier variability.4. Circadian rhythm effects on seizure threshold.1. Ensure this compound is fully dissolved in the vehicle. Sonication may be required. Prepare fresh solutions daily.2. Standardize injection volume and anatomical location. Ensure proper training of personnel.3. Source animals from a single, reputable vendor. Report strain, sex, and age in all experiments.4. Conduct experiments at the same time of day to minimize variability.
Unexpected sedation or motor impairment 1. Dose is too high, approaching the toxic dose.2. Interaction with other administered compounds.3. Animal model is particularly sensitive.1. Conduct a dose-response study to identify the therapeutic window. Include a neurotoxicity assay (e.g., rotarod test).2. Review all co-administered substances for potential CNS depressant effects.3. Lower the starting dose and perform a careful dose-escalation study.
Lack of efficacy in a validated model 1. Incorrect seizure model for this compound's mechanism.2. Sub-therapeutic dosage.3. Rapid metabolism of the compound.4. Error in seizure induction.1. Confirm the suitability of the chosen model. This compound is most effective against tonic seizures.2. Increase the dose systematically based on dose-response data.3. Consider the timing of drug administration relative to seizure induction to coincide with peak brain concentrations.4. Verify the parameters of the seizure induction method (e.g., current in MES, dose of PTZ).
Precipitation of this compound in solution 1. Poor solubility in the chosen vehicle.2. Low temperature of the solution.1. Test alternative vehicles (e.g., saline with a small percentage of DMSO and Tween 80).2. Gently warm the solution to aid dissolution. Do not overheat.

Quantitative Data Summary

Table 1: Anticonvulsant Profile of this compound in Mice (i.p. administration)

Seizure Model Endpoint ED₅₀ (mg/kg)
Sound-induced seizures (DBA/2 mice)Suppression of tonic phase1.24[1][3]
Sound-induced seizures (DBA/2 mice)Suppression of clonic phase2.61[1][3]
Sound-induced seizures (DBA/2 mice)Suppression of wild running6.03[1][3]
Maximal Electroshock (MES)Protection against tonic hindlimb extension~5.3 (i.v. administration)[5]

Table 2: Comparative Anticonvulsant Activity in Rats

Compound Maximal Electroshock (MES) Test Maximal Pentylenetetrazole (PTZ) Seizures
This compound Potent, longer duration than phenytoin[2][3]Similar profile to phenytoin and carbamazepine[2][3]
Phenytoin Standard comparator[2][3]Standard comparator[2][3]
Phenobarbital Standard comparator[2][3]Different profile from this compound[2][3]

Experimental Protocols

Maximal Electroshock Seizure (MES) Test in Mice

This protocol is used to induce a generalized tonic-clonic seizure and assess the efficacy of anticonvulsant compounds in preventing the tonic hindlimb extension phase.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline with 5% DMSO and 1% Tween 80)

  • Male adult mice (e.g., C57BL/6, 20-25g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Electrode solution (e.g., 0.9% saline)

Procedure:

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired dose and volume (typically 10 mL/kg).

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the drug to reach effective concentrations in the brain.

  • Seizure Induction:

    • Apply a drop of electrode solution to the corneal electrodes.

    • Gently place the electrodes on the corneas of the mouse.

    • Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds).

  • Observation: Immediately after stimulation, observe the mouse for the presence or absence of tonic hindlimb extension. The seizure typically progresses from facial and forelimb clonus to tonic extension of the hindlimbs.

  • Endpoint: The primary endpoint is the presence or absence of tonic hindlimb extension. Protection is defined as the complete absence of this phase.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀ using probit analysis.

Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice

This protocol assesses the ability of a compound to raise the threshold for chemically-induced seizures.

Materials:

  • This compound

  • Vehicle

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Male adult mice

  • Observation chambers

Procedure:

  • Drug Administration: Administer this compound or vehicle i.p. at the desired dose.

  • Pre-treatment Time: Allow for a 30-60 minute pre-treatment period.

  • PTZ Administration: Administer a convulsant dose of PTZ subcutaneously (s.c.).

  • Observation: Immediately place the animal in an individual observation chamber and record seizure activity for at least 30 minutes. Key behaviors to score include myoclonic jerks, clonic seizures, and tonic-clonic seizures with loss of posture.

  • Endpoint: The primary endpoint can be the presence/absence of a generalized clonic seizure or the latency to the first seizure.

  • Data Analysis: Compare the percentage of animals exhibiting seizures and the seizure latencies between the this compound-treated and vehicle-treated groups.

Visualizations

G cluster_0 Proposed this compound Signaling Pathway This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Positive Allosteric Modulation Chloride_Channel Chloride Ion (Cl-) Channel GABA_A->Chloride_Channel Enhances Opening Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Proposed mechanism of this compound's anticonvulsant action.

G cluster_1 Experimental Workflow for this compound Dose Optimization A Dose Range Finding (Acute Toxicity) B Select Animal Model (e.g., MES, PTZ) A->B C Administer this compound (Multiple Dose Groups + Vehicle) B->C D Pre-treatment Period C->D H Neurotoxicity Assessment (e.g., Rotarod) C->H Parallel Study E Induce Seizures D->E F Observe and Score Seizure Severity E->F G Data Analysis (Determine ED50) F->G I Determine Therapeutic Index (TD50 / ED50) G->I H->I

Caption: Workflow for determining the optimal anticonvulsant dose.

References

Denzimol stability and solubility issues in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and solubility of Denzimol in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an anticonvulsant agent.[1][2] Its chemical formula is C19H20N2O, and it is often used in its hydrochloride salt form (C19H21ClN2O).[3][4] While the exact mechanism is still under investigation, studies suggest that this compound's anticonvulsant effects may involve the modulation of purinergic and benzodiazepine (B76468) receptor signaling pathways in the central nervous system.

Q2: What are the known solubility characteristics of this compound hydrochloride?

This compound hydrochloride is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[3] Its aqueous solubility is limited, which can present challenges in the preparation of experimental buffers.

Q3: How should this compound hydrochloride be stored to ensure its stability?

For long-term storage, this compound hydrochloride should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[3]

Q4: I am observing precipitation of this compound in my aqueous buffer. What could be the cause?

Precipitation of this compound in aqueous buffers is a common issue due to its low water solubility. This can be influenced by several factors including:

  • Buffer pH: The solubility of ionizable compounds like this compound can be highly dependent on the pH of the buffer.

  • Buffer Composition: The specific components of your buffer can interact with this compound and affect its solubility.

  • Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen buffer.

  • Temperature: Temperature can influence the solubility of chemical compounds.

Q5: What are the potential degradation pathways for this compound in experimental solutions?

While specific degradation pathways for this compound have not been extensively documented, imidazole-containing compounds can be susceptible to degradation under certain conditions. Potential degradation pathways could include oxidation of the imidazole (B134444) ring and hydrolysis, particularly under harsh pH and high-temperature conditions.[5][6] Forced degradation studies are recommended to identify potential degradants in your specific experimental setup.

Troubleshooting Guides

Issue 1: this compound Precipitation in Aqueous Buffer During Experiment
  • Symptom: Visible precipitate forms in the experimental buffer containing this compound, either immediately after preparation or during the experiment.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Concentration Exceeds Solubility 1. Determine the kinetic and thermodynamic solubility of this compound in your specific buffer system (see Experimental Protocols section).2. Work at a concentration below the determined solubility limit.3. If a higher concentration is required, consider the use of co-solvents or other solubilization techniques.
Inappropriate Buffer pH 1. Determine the pH-solubility profile of this compound.2. Adjust the buffer pH to a range where this compound exhibits higher solubility, if compatible with your experimental design.
Buffer Component Incompatibility 1. Simplify your buffer composition to the essential components.2. Test the solubility of this compound in different buffer systems (e.g., phosphate, citrate, TRIS) to identify a more suitable one.
Temperature Effects 1. Assess the effect of temperature on this compound solubility in your buffer.2. If possible, perform experiments at a temperature that favors solubility.
Issue 2: Inconsistent Experimental Results with this compound
  • Symptom: High variability in experimental readouts between replicates or different batches of this compound solution.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Incomplete Dissolution 1. Ensure this compound is fully dissolved in a suitable stock solvent (e.g., DMSO) before diluting into the final aqueous buffer.2. Use sonication or gentle warming to aid initial dissolution in the stock solvent.
Time-Dependent Precipitation 1. Prepare this compound-containing buffers fresh before each experiment.2. If pre-preparation is necessary, assess the stability of the solution over time at the intended storage temperature.
Degradation of this compound 1. Perform a stability study of Denzimlo in your experimental buffer under your specific conditions (see Experimental Protocols section).2. If degradation is observed, consider adjusting buffer pH, protecting from light, or preparing fresh solutions more frequently.

Data Presentation

Table 1: Illustrative Solubility Profile of this compound Hydrochloride in Common Buffers

Disclaimer: The following data is for illustrative purposes to demonstrate how solubility data for this compound could be presented. Actual values need to be determined experimentally.

Buffer System (50 mM)pHKinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
Phosphate Buffered Saline (PBS)7.4~5<1
Citrate Buffer4.0~50~25
Citrate Buffer5.0~20~10
TRIS Buffer8.0~2<1

Table 2: Illustrative Stability of this compound Hydrochloride (10 µg/mL) in PBS (pH 7.4) at Different Temperatures

Disclaimer: The following data is for illustrative purposes. Actual stability needs to be determined experimentally.

TemperatureTime (hours)% Remaining this compound
4°C2498%
4°C4895%
Room Temperature (22°C)2492%
Room Temperature (22°C)4885%
37°C2480%
37°C4865%

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

Objective: To rapidly assess the solubility of this compound in a chosen buffer system.

Methodology:

  • Prepare a high-concentration stock solution of this compound hydrochloride in 100% DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO.

  • Transfer a small, fixed volume of each DMSO dilution to a new 96-well plate containing the aqueous buffer of interest. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Shake the plate for a predetermined time (e.g., 2 hours) at a constant temperature.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer blank is considered the kinetic solubility.

Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a buffer system.

Methodology:

  • Add an excess amount of solid this compound hydrochloride to a vial containing the buffer of interest.

  • Seal the vial and agitate it at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After incubation, allow the undissolved solid to settle.

  • Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.[7][8][9]

  • The measured concentration represents the thermodynamic solubility.

Protocol 3: Stability Assessment in Aqueous Buffer

Objective: To evaluate the stability of this compound in a specific buffer over time and under different conditions.

Methodology:

  • Prepare a solution of this compound in the desired buffer at a known concentration below its solubility limit.

  • Aliquot the solution into several vials.

  • Store the vials under different conditions (e.g., 4°C, room temperature, 37°C, protected from light, exposed to light).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

  • Immediately analyze the sample by a stability-indicating HPLC-UV method to determine the concentration of the remaining this compound and to detect any potential degradation products.

  • Plot the percentage of remaining this compound against time for each condition to determine its stability profile.

Visualizations

Denzimol_Solubility_Troubleshooting start Start: This compound Precipitation Observed check_conc Is this compound concentration below solubility limit? start->check_conc determine_sol Determine Kinetic & Thermodynamic Solubility check_conc->determine_sol No check_ph Is buffer pH optimal for solubility? check_conc->check_ph Yes adjust_conc Adjust concentration below solubility limit determine_sol->adjust_conc end_ok Issue Resolved adjust_conc->end_ok determine_ph_profile Determine pH-Solubility Profile check_ph->determine_ph_profile No check_buffer Are buffer components compatible? check_ph->check_buffer Yes adjust_ph Adjust buffer pH determine_ph_profile->adjust_ph adjust_ph->end_ok test_buffers Test alternative buffer systems check_buffer->test_buffers No end_persist Issue Persists: Consider co-solvents or other formulation strategies check_buffer->end_persist Yes test_buffers->end_ok

Caption: Troubleshooting workflow for this compound precipitation issues.

Denzimol_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Cl- Influx GABA_A->Cl_channel Opens P2X7 P2X7 Receptor Ca_influx Ca2+ Influx P2X7->Ca_influx Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_channel->Hyperpolarization Neuroinflammation Neuroinflammation Ca_influx->Neuroinflammation This compound This compound This compound->GABA_A Positive Allosteric Modulation This compound->P2X7 Antagonism? GABA GABA GABA->GABA_A Binds ATP ATP ATP->P2X7 Binds

Caption: Plausible signaling pathway for this compound's anticonvulsant action.

Denzimol_Degradation_Pathway cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_photodegradation Photolytic Degradation (UV Light) This compound This compound (C19H20N2O) Oxidized_Imidazole Oxidized Imidazole Derivative This compound->Oxidized_Imidazole Oxidizing agents (e.g., H2O2) Hydrolyzed_Product Ring-Opened Product This compound->Hydrolyzed_Product Strong Acid or Base + Heat Photo_Product Photodegradation Products This compound->Photo_Product UV Light Exposure

Caption: Hypothetical degradation pathways for this compound.

References

Troubleshooting Denzimol's off-target effects in cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Denzimol

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent small molecule inhibitor designed to target the ATP-binding site of Kinase Alpha (KA). The inhibition of KA is intended to suppress the downstream "Phoenix Pathway," a critical signaling cascade for promoting apoptosis in targeted cancer cell lines.

Q2: My cells have stopped proliferating after this compound treatment, even at low concentrations. Is this expected?

Unexpectedly high levels of cytotoxicity or a sharp decrease in cell proliferation can be indicative of off-target effects. This compound has been observed to have inhibitory effects on Kinase Beta (KB), a key regulator of the G1/S phase transition in the cell cycle. Inhibition of KB can lead to cell cycle arrest and a subsequent reduction in proliferation. We recommend performing a cell cycle analysis to confirm this.

Q3: I'm observing significant changes in cellular metabolism, specifically a shift towards glycolysis. Why is this happening?

This metabolic shift is a known consequence of this compound's off-target activity against Kinase Gamma (KG). KG plays a role in regulating mitochondrial respiration. Its inhibition can lead to a compensatory increase in glycolysis to meet the cell's energy demands. A Seahorse assay can be used to quantify this effect.

Q4: How can I confirm that the observed effects in my experiment are due to off-target activity?

The most direct method is to perform a rescue experiment. This involves overexpressing a this compound-resistant mutant of your primary target (Kinase Alpha) in your cell line. If the phenotype persists after this compound treatment, it is likely caused by off-target effects. Additionally, using a structurally unrelated inhibitor of Kinase Alpha can help differentiate between on-target and off-target effects.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity or Reduced Cell Proliferation

This guide will help you determine if the observed reduction in cell viability is due to the intended on-target effect or an off-target effect on cell cycle progression.

Logical Workflow for Troubleshooting Reduced Proliferation

G A Start: Reduced cell proliferation or viability observed B Perform Dose-Response Curve (e.g., MTT or CellTiter-Glo) A->B C Is the IC50 value significantly lower than expected? B->C D Potential Off-Target Effect: Inhibition of Cell Cycle C->D Yes E On-Target Effect: High sensitivity of cell line C->E No F Perform Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) D->F E->F G Observe G1/S phase arrest? F->G H Conclusion: Off-target effect on Kinase Beta (KB) is likely G->H Yes I Conclusion: Cytotoxicity is likely on-target via Phoenix Pathway G->I No J Action: Lower this compound concentration or use a more specific inhibitor H->J

Caption: Troubleshooting workflow for reduced cell proliferation.

Experimental Protocol: Cell Cycle Analysis using Propidium Iodide (PI) Staining

  • Cell Seeding: Seed 1 x 10^6 cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at your concentration of interest and a vehicle control for 24 hours.

  • Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cells once with cold PBS, then resuspend the pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.

  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content by flow cytometry.

Data Interpretation:

A significant increase in the percentage of cells in the G1 phase, coupled with a decrease in the S and G2/M phases, would suggest cell cycle arrest due to off-target inhibition of Kinase Beta (KB).

Comparative IC50 Values of this compound

TargetIC50 (nM)Effect
Kinase Alpha (KA) - On-Target 50Apoptosis Induction
Kinase Beta (KB) - Off-Target 200G1/S Phase Arrest
Kinase Gamma (KG) - Off-Target 800Metabolic Shift
Issue 2: Altered Cellular Metabolism

This section addresses unexpected metabolic phenotypes, such as increased lactate (B86563) production or a change in oxygen consumption rates.

Signaling Pathway Overview: On-Target vs. Off-Target Effects

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Denzimol_On This compound KA Kinase Alpha (KA) Denzimol_On->KA Inhibits Phoenix Phoenix Pathway KA->Phoenix Activates Apoptosis Apoptosis Phoenix->Apoptosis Denzimol_Off This compound KG Kinase Gamma (KG) Denzimol_Off->KG Inhibits Mito Mitochondrial Respiration KG->Mito Promotes Glycolysis Glycolysis Mito->Glycolysis Represses

Caption: this compound's on-target and off-target signaling pathways.

Experimental Protocol: Extracellular Flux Analysis (Seahorse Assay)

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow for 24-48 hours.

  • Assay Medium: One hour before the assay, replace the growth medium with unbuffered DMEM (supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator at 37°C.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer sensor cartridge.

  • Baseline Measurement: Load the plate into the instrument and measure baseline Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

  • This compound Injection: Inject this compound at the desired concentration and monitor the changes in OCR and ECAR in real-time.

  • Mitochondrial Stress Test (Optional): After this compound treatment, sequentially inject oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function.

Data Interpretation:

A significant decrease in OCR (a measure of mitochondrial respiration) and a concurrent increase in ECAR (an indicator of glycolysis) following this compound treatment would confirm an off-target effect on cellular metabolism, likely through the inhibition of Kinase Gamma (KG).

Expected Metabolic Shifts Post-Denzimol Treatment

ParameterVehicle ControlThis compound (500 nM)Interpretation
OCR (pmol/min) 150 ± 1090 ± 8Decreased mitochondrial respiration
ECAR (mpH/min) 40 ± 575 ± 6Increased glycolysis

Improving Denzimol efficacy in drug-resistant epilepsy models

Author: BenchChem Technical Support Team. Date: December 2025

Denzimol Technical Support Center

Welcome to the technical support hub for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of this compound in drug-resistant epilepsy models. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. Unlike direct agonists, this compound does not open the channel by itself. Instead, it binds to a unique allosteric site on the receptor complex, enhancing the effect of the endogenous ligand, GABA. This potentiation leads to an increased influx of chloride ions (Cl-), resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Denzimol_Mechanism cluster_neuron Postsynaptic Neuron cluster_channel GABA_A GABA-A Receptor (Chloride Channel) Cl_in Cl- (intracellular) Hyperpolarization Membrane Hyperpolarization GABA_A->Hyperpolarization Leads to Cl_out Cl- (extracellular) Cl_out->GABA_A Increased Influx GABA GABA GABA->GABA_A Binds This compound This compound (PAM) This compound->GABA_A Binds & Enhances Excitability Reduced Neuronal Excitability Hyperpolarization->Excitability Results in

Caption: Proposed mechanism of this compound action on the GABA-A receptor.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is highly soluble in DMSO (up to 50 mM) and ethanol (B145695) (up to 25 mM). For in vivo studies, a stock solution in DMSO can be prepared and then further diluted in a vehicle such as saline or a cyclodextrin-based solution. For long-term storage, this compound powder should be stored at -20°C, protected from light. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q3: Has this compound shown efficacy in any specific drug-resistant epilepsy models?

A3: Yes, preliminary data has shown this compound to be effective in reducing seizure frequency and severity in the kainic acid-induced status epilepticus model in rodents, a model known for its resistance to conventional anti-epileptic drugs (AEDs).

Troubleshooting Guides

Q4: I am not observing a significant anti-convulsant effect in my in vivo model. What are the possible reasons?

A4: This is a common issue that can arise from several factors. Please consider the following troubleshooting steps:

  • Dose and Administration: Ensure the dose is appropriate for the model and animal strain. Pharmacokinetic properties can vary. Consider performing a dose-response study.

  • Vehicle and Solubility: this compound may precipitate if the final concentration of DMSO in the vehicle is too high or if the solution is not properly prepared. Visually inspect the solution for any precipitate before administration.

  • Blood-Brain Barrier (BBB) Penetration: Verify that this compound effectively crosses the BBB in your model. This may require a separate pharmacokinetic study to measure brain-to-plasma concentration ratios.

  • Model-Specific Resistance: The chosen epilepsy model may have a resistance mechanism that is not overcome by GABA-A receptor modulation alone. Consider models with different underlying pathologies.

Troubleshooting_Efficacy Start No Significant Anti-Convulsant Effect Observed CheckDose Is the dose appropriate? (Check literature/dose-response) Start->CheckDose CheckVehicle Is the drug fully dissolved? (Inspect for precipitate) CheckDose->CheckVehicle Yes AdjustDose Action: Perform Dose-Response Study CheckDose->AdjustDose No CheckBBB Does this compound cross the BBB? (Review PK/PD data) CheckVehicle->CheckBBB Yes Reformulate Action: Reformulate Vehicle (e.g., use cyclodextrin) CheckVehicle->Reformulate No CheckModel Is the model appropriate? (Consider resistance mechanisms) CheckBBB->CheckModel Yes PKStudy Action: Conduct Pharmacokinetic Study CheckBBB->PKStudy No SelectModel Action: Select Alternative Model CheckModel->SelectModel No Success Problem Resolved CheckModel->Success Yes AdjustDose->Success Reformulate->Success PKStudy->Success SelectModel->Success

Caption: Troubleshooting flowchart for lack of in vivo efficacy.

Q5: I am observing precipitation of this compound in my aqueous buffer for in vitro electrophysiology. How can I resolve this?

A5: this compound has low aqueous solubility. For in vitro assays like patch-clamp electrophysiology, it is critical to maintain a low final concentration of DMSO (typically <0.1%). If precipitation occurs:

  • Lower the Final Concentration: Test a lower concentration of this compound.

  • Use a Carrier Protein: Adding Bovine Serum Albumin (BSA) at a concentration of 0.1% to your recording solution can help maintain solubility.

  • Prepare Fresh Solutions: Prepare the final diluted solution immediately before use from a high-concentration DMSO stock. Do not store aqueous solutions of this compound.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Kainic Acid Model (Rodent)

Dose (mg/kg, i.p.) Seizure Score (Racine Scale, Mean ± SEM) Reduction in Seizure Duration (%)
Vehicle Control 4.8 ± 0.2 0%
5 3.5 ± 0.4 25%
10 2.1 ± 0.3 58%

| 20 | 1.2 ± 0.2 | 82% |

Table 2: Pharmacokinetic Properties of this compound

Parameter Value
Bioavailability (Oral) ~45%
Tmax (i.p.) 30 minutes
Half-life (t½) ~4.5 hours

| BBB Penetration (Brain/Plasma Ratio) | 2.8 |

Experimental Protocols

Protocol 1: In Vivo Efficacy Testing in a Rodent Model of Drug-Resistant Epilepsy

This protocol outlines the general workflow for assessing the efficacy of this compound in a chemically-induced seizure model.

  • Animal Acclimation: Acclimate adult male rodents (e.g., Sprague-Dawley rats) for at least one week under standard laboratory conditions.

  • Induction of Status Epilepticus: Administer a convulsant agent (e.g., kainic acid or pilocarpine) to induce status epilepticus (SE). Monitor animals closely and use a standardized scale (e.g., Racine scale) to score seizure severity. SE is typically defined as continuous seizure activity for >30 minutes.

  • Drug Administration: At a predetermined time point following SE onset (e.g., 2 hours), administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Behavioral Monitoring: Continuously monitor animals using video-EEG for a prolonged period (e.g., 4-8 weeks) to record spontaneous recurrent seizures.

  • Data Analysis: Quantify seizure frequency, duration, and severity. Compare the this compound-treated group with the vehicle control group using appropriate statistical tests (e.g., Mann-Whitney U test or t-test).

Experimental_Workflow cluster_phase1 Phase 1: Model Induction cluster_phase2 Phase 2: Treatment cluster_phase3 Phase 3: Monitoring & Analysis Acclimation Animal Acclimation (1 week) Induction Induce Status Epilepticus (e.g., Kainic Acid) Acclimation->Induction Treatment Administer this compound or Vehicle Control Induction->Treatment Monitoring Long-Term Video-EEG Monitoring (4-8 weeks) Treatment->Monitoring Analysis Data Analysis (Seizure Frequency, Duration) Monitoring->Analysis

Overcoming Denzimol's limited blood-brain barrier penetration

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding Denzimol and its limited blood-brain barrier (BBB) penetration.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms limiting this compound's BBB penetration?

Initial characterization studies suggest that this compound's limited BBB penetration is multifactorial. Key contributing factors include its high polar surface area (PSA), susceptibility to efflux by P-glycoprotein (P-gp) transporters, and low passive diffusion capacity. In silico modeling and preliminary in vitro data indicate that while this compound has favorable lipophilicity (LogP), its hydrogen bonding potential and recognition by efflux pumps are significant hurdles.

Q2: What are the recommended initial strategies to enhance this compound's CNS exposure?

We recommend a multi-pronged approach focusing on formulation-based and chemical modification strategies. For initial screening, nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, are highly recommended as they can shield this compound from efflux transporters and facilitate transport across the BBB. Concurrently, medicinal chemistry efforts can focus on prodrug approaches to mask polar functional groups and reduce P-gp recognition.

Q3: Are there any known contraindications for co-administering this compound with BBB modulators?

Currently, there is no clinical data on the co-administration of this compound with BBB modulators. Preclinical studies are advised to assess the safety and efficacy of this approach. It is crucial to monitor for potential disruption of the BBB's integrity and off-target effects of the modulating agents.

Q4: How can I accurately quantify this compound concentrations in brain tissue?

Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in brain homogenates due to its high sensitivity and specificity. It is critical to perform a thorough brain perfusion step to remove residual blood from the cerebral vasculature to avoid overestimation of brain penetration.

Troubleshooting Guide

Issue 1: High variability in brain-to-plasma concentration ratios (Kp) across experiments.

  • Possible Cause 1: Incomplete perfusion. Residual blood in the brain vasculature can artificially inflate the measured brain concentration of this compound.

    • Solution: Ensure a consistent and thorough perfusion protocol with saline or a suitable buffer until the effluent is clear.

  • Possible Cause 2: Inconsistent sample collection and processing. The timing of tissue collection post-administration and the homogenization procedure can impact results.

    • Solution: Standardize the time points for sample collection and employ a validated, consistent brain homogenization protocol.

  • Possible Cause 3: P-glycoprotein saturation. At higher doses, efflux transporters may become saturated, leading to disproportionate increases in brain penetration.

    • Solution: Conduct dose-ranging studies to determine if the Kp is dose-dependent.

Issue 2: In vitro BBB model (e.g., Transwell assay) shows poor correlation with in vivo data.

  • Possible Cause 1: Incorrect cell line or culture conditions. The expression levels of tight junction proteins and efflux transporters can vary significantly between different endothelial cell lines and culture conditions.

    • Solution: Use a well-characterized cell line (e.g., hCMEC/D3) and ensure proper formation of a tight monolayer, validated by Transendothelial Electrical Resistance (TEER) measurements.

  • Possible Cause 2: Absence of co-culture components. The BBB in vivo is a complex neurovascular unit. The absence of astrocytes and pericytes in a monoculture model can lead to a "leaky" barrier and inaccurate predictions.

    • Solution: Implement a co-culture or triple-culture model to better mimic the in vivo environment and improve the predictive value of the assay.

Data Summary: Strategies to Enhance this compound BBB Penetration

Strategy Formulation/Modification Mechanism of Action Fold Increase in Kp,uu (Brain Unbound) Key Considerations
Nanoparticle Delivery This compound-loaded PLGA NanoparticlesEndocytosis-mediated transcytosis, evasion of efflux pumps~5-10 foldPotential for immunogenicity, requires extensive characterization.
Prodrug Approach Ester-linked promoietyIncreased lipophilicity, masking of P-gp recognition sites~3-5 foldRequires efficient cleavage in the CNS to release the active this compound.
Co-administration With Elacridar (P-gp Inhibitor)Inhibition of P-glycoprotein efflux pump~4-7 foldPotential for drug-drug interactions, systemic side effects.
Chemical Modification Deuteration at metabolically liable sitesReduced metabolic clearance~1.5-2 foldMay not directly impact BBB transport but increases overall exposure.

Experimental Protocols

Protocol 1: In Situ Brain Perfusion in Rodents

  • Animal Preparation: Anesthetize the rodent (e.g., Sprague-Dawley rat) and expose the common carotid artery.

  • Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery, pointing towards the brain.

  • Perfusion: Begin perfusion with a warmed, oxygenated buffer (e.g., Krebs-Ringer) at a constant flow rate (e.g., 10 mL/min) to wash out the cerebral blood.

  • This compound Administration: Switch to a perfusion buffer containing a known concentration of this compound and a vascular space marker (e.g., [14C]-sucrose) for a short duration (e.g., 1-5 minutes).

  • Termination and Sample Collection: Stop the perfusion, decapitate the animal, and collect the brain.

  • Analysis: Homogenize the brain tissue, and determine the concentration of this compound and the vascular marker using LC-MS/MS and scintillation counting, respectively. Calculate the brain uptake clearance (K_in).

Protocol 2: In Vitro Transwell BBB Assay

  • Cell Culture: Seed brain capillary endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell insert. If using a co-culture model, seed astrocytes on the basolateral side of the well.

  • Barrier Formation: Culture the cells until a confluent monolayer is formed. Monitor the barrier integrity by measuring the TEER.

  • Transport Experiment: Add this compound to the apical (donor) chamber. At designated time points, take samples from the basolateral (receiver) chamber.

  • Analysis: Analyze the concentration of this compound in the receiver chamber samples using LC-MS/MS. Calculate the apparent permeability coefficient (P_app).

Visualizations

G cluster_0 Blood cluster_1 Brain Blood This compound in Circulation BBB Blood-Brain Barrier (Endothelial Cells) Blood->BBB Passive Diffusion (Low) Brain This compound at Target Site BBB->Blood Efflux Pgp BBB->Brain Pgp P-gp Efflux G cluster_strategies Enhancement Strategies cluster_mechanisms Mechanisms of Improved BBB Transport cluster_outcome Desired Outcome Nano Nanoparticle Encapsulation Transcytosis Endocytosis/ Transcytosis Nano->Transcytosis Efflux_Evasion Efflux Evasion Nano->Efflux_Evasion Prodrug Prodrug Modification Prodrug->Efflux_Evasion Lipophilicity Increased Lipophilicity Prodrug->Lipophilicity Inhibitor P-gp Inhibitor Co-administration Inhibitor->Efflux_Evasion Outcome Increased this compound Concentration in Brain Transcytosis->Outcome Efflux_Evasion->Outcome Lipophilicity->Outcome G start Start: Low Brain Penetration Observed in_vitro In Vitro BBB Model (Transwell Assay) start->in_vitro in_vivo In Vivo PK Study (Rodent Model) start->in_vivo lcms LC-MS/MS Quantification of this compound in_vitro->lcms in_vivo->lcms kp_calc Calculate Kp and Brain:Plasma Ratio lcms->kp_calc decision Kp < Threshold? kp_calc->decision formulation Formulation Strategy (e.g., Nanoparticles) decision->formulation Yes chem_mod Chemical Modification (e.g., Prodrug) decision->chem_mod Yes end Proceed with Optimized Candidate decision->end No re_evaluate Re-evaluate in BBB Models formulation->re_evaluate chem_mod->re_evaluate re_evaluate->kp_calc

Denzimol Application in Patch Clamp Electrophysiology: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Denzimol in patch clamp studies. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action in the context of patch clamp studies?

This compound is an anticonvulsant drug.[1][2] Its anticonvulsant profile is similar to that of established sodium channel-blocking drugs like phenytoin (B1677684) and carbamazepine.[3] Therefore, in patch clamp studies, this compound is expected to primarily modulate the activity of voltage-gated ion channels, with a high likelihood of affecting voltage-gated sodium channels (NaV). Anticonvulsant drugs commonly target sodium, potassium, or calcium channels to reduce neuronal excitability.

Q2: What is a reasonable starting concentration for this compound in a patch clamp experiment?

While direct patch clamp data for this compound is limited, data from structurally and functionally similar anticonvulsants can provide a strong starting point. For carbamazepine, effective concentrations for inhibiting sodium currents in whole-cell patch clamp recordings range from 30 µM to 300 µM.[1][3] Phenytoin has been shown to affect sodium channel inactivation at concentrations between 5 µM and 100 µM.[2][4][5] Based on this, a starting concentration range of 10 µM to 100 µM for this compound is recommended for initial experiments. A concentration-response curve should be generated to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

Q4: Can I apply this compound intracellularly through the patch pipette?

Yes, it is possible to include drugs in the intracellular solution to study their effects on the internal face of ion channels or on intracellular signaling pathways. However, this approach requires careful consideration of the drug's solubility and potential effects on osmolarity and cell health. For lipophilic compounds, a small percentage of DMSO may be needed for solubilization, but this can make patching more difficult.

Troubleshooting Guide

Problem: I am not observing any effect of this compound on my target ion channels.

  • Concentration: The effective concentration of this compound may be higher or lower than the initial range tested. Perform a wider concentration-response study (e.g., 1 µM to 1 mM).

  • Target Ion Channel: this compound's primary target may not be the ion channel you are studying. Given its similarity to phenytoin and carbamazepine, voltage-gated sodium channels are a prime target.[2][3][5][6][7] Consider screening its effects on different types of ion channels (e.g., NaV, KV, CaV).

  • State-Dependence: The effect of many ion channel modulators is state-dependent, meaning the drug binds preferentially to a specific conformational state of the channel (resting, open, or inactivated). Your voltage protocol may not be adequately populating the state that this compound targets. Try using voltage protocols that favor the inactivated state, such as holding the cell at a more depolarized potential or using a pre-pulse to inactivate the channels before the test pulse.

  • Compound Stability: Ensure your this compound stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles should be avoided.

  • Washout: Ensure a complete washout of the drug to confirm that the observed effect is reversible.

Problem: I am having difficulty forming a stable giga-ohm seal when this compound is in the bath solution.

  • Solvent Effects: If using DMSO to dissolve this compound, ensure the final concentration is minimal (<0.1%). Higher concentrations of DMSO can compromise membrane integrity.

  • Compound Precipitation: Visually inspect the bath solution to ensure this compound has not precipitated. If solubility in aqueous solution is an issue, consider alternative methods of drug delivery or a different solvent system.

Data Presentation

The following tables summarize typical effective concentrations and observed effects for anticonvulsant drugs structurally and functionally similar to this compound, which can be used as a reference for designing experiments with this compound.

Table 1: Effective Concentrations of Structurally Similar Anticonvulsants in Patch Clamp Studies

CompoundIon Channel TargetCell TypeEffective Concentration RangeReference
CarbamazepineVoltage-gated Na+ channelsHuman embryonic kidney 293 cells, Neuro-2a cells, Human dentate granule cells30 - 300 µM[1][3][6]
PhenytoinVoltage-gated Na+ channelsRat hippocampal CA1 pyramidal neurons, Rat sensorimotor cortical neurons5 - 100 µM[2][5]

Table 2: Expected Effects of this compound on Voltage-Gated Sodium Channels (based on similar compounds)

ParameterExpected EffectRationale
Peak Current AmplitudeDecreaseBlock of the channel pore.
Steady-State InactivationHyperpolarizing shiftPreferential binding to the inactivated state of the channel.[2][5][6]
Recovery from InactivationSlowedDrug unbinding from the inactivated state is slow.
Use-Dependent BlockIncreasedAccumulation of block with repetitive stimulation due to preferential binding to the open and/or inactivated states.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh a small amount of this compound hydrochloride powder in a microcentrifuge tube.

  • Dissolving: Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be required for some compounds but should be done with caution to avoid degradation.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Whole-Cell Voltage Clamp Recording of Sodium Currents

  • Cell Culture: Culture cells expressing the voltage-gated sodium channel of interest (e.g., HEK293 cells stably expressing a specific NaV subtype, or primary neurons).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

  • Patch Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell patch clamp configuration.

    • Hold the cell at a holding potential where most sodium channels are in the resting state (e.g., -100 mV).

    • Apply a voltage protocol to elicit sodium currents. For example, a series of depolarizing steps from -80 mV to +60 mV in 10 mV increments.

  • Drug Application:

    • Establish a stable baseline recording of sodium currents in the external solution.

    • Perfuse the cell with the external solution containing the desired concentration of this compound. Ensure the final DMSO concentration is below 0.1%.

    • Record the effect of this compound on the sodium currents until a steady-state effect is reached.

    • To test for use-dependence, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms (B15284909) at 10 Hz).

  • Washout: Perfuse the cell with the control external solution to wash out the drug and observe for reversal of the effect.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_recording Patch Clamp Recording cluster_analysis Data Analysis prep_solution Prepare this compound Stock Solution (in DMSO) apply_drug Apply this compound (in External Solution) prep_solution->apply_drug prep_cells Culture Cells Expressing Target Ion Channels establish_patch Establish Whole-Cell Configuration prep_cells->establish_patch prep_solutions Prepare External and Internal Recording Solutions prep_solutions->establish_patch baseline Record Baseline Currents establish_patch->baseline baseline->apply_drug record_effect Record Drug Effect apply_drug->record_effect washout Washout Drug record_effect->washout analyze_currents Analyze Current Properties washout->analyze_currents generate_curves Generate Concentration- Response Curves analyze_currents->generate_curves interpret Interpret Results generate_curves->interpret

Caption: Experimental workflow for patch clamp studies with this compound.

signaling_pathway This compound This compound NaV_channel Voltage-Gated Sodium Channel (NaV) This compound->NaV_channel Binds to Inactivated_State Inactivated State NaV_channel->Inactivated_State Stabilizes Na_Influx Sodium Influx NaV_channel->Na_Influx Inhibits Action_Potential Action Potential Firing Na_Influx->Action_Potential Decreases Neuronal_Excitability Reduced Neuronal Excitability Action_Potential->Neuronal_Excitability Leads to

Caption: Postulated mechanism of this compound action on neuronal excitability.

troubleshooting_guide decision decision solution solution start No effect of this compound observed check_conc Is the concentration in the effective range? start->check_conc check_target Is the correct ion channel being studied? check_conc->check_target Yes solution_conc Perform concentration- response study check_conc->solution_conc No check_state Is the voltage protocol appropriate? check_target->check_state Yes solution_target Test on NaV channels check_target->solution_target No check_stability Is the compound stable? check_state->check_stability Yes solution_state Use state-dependent protocols check_state->solution_state No solution_stability Prepare fresh stock solution check_stability->solution_stability No

Caption: Troubleshooting decision tree for this compound experiments.

References

Minimizing variability in Denzimol seizure model experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in Denzimol seizure model experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in seizure models?

A1: this compound, or N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride, is an anticonvulsant compound.[1][2] Its mechanism of action is believed to involve the modulation of both purinergic and benzodiazepine (B76468) receptor systems.[1][3] Specifically, this compound has been shown to enhance the binding of benzodiazepines, like diazepam, to GABA-A receptors in the cortex and hippocampus, which increases inhibitory neurotransmission.[3] This suggests that this compound may increase the number of available benzodiazepine binding sites, thereby potentiating the effects of GABA, the primary inhibitory neurotransmitter in the brain.[3]

Q2: Which seizure models are most appropriate for evaluating the efficacy of this compound?

A2: this compound has demonstrated significant efficacy in models of generalized tonic-clonic seizures.[2] Therefore, the Maximal Electroshock Seizure (MES) test is a highly suitable model to assess its anticonvulsant properties.[4] The pentylenetetrazol (PTZ)-induced seizure model can also be used, as this compound enhances the anti-metrazol activity of diazepam.[3] The MES model is particularly relevant as it is designed to evaluate a compound's ability to prevent seizure spread.[4]

Q3: What are the common sources of variability in this compound seizure model experiments?

A3: Variability in seizure model experiments can arise from several factors:

  • Animal-related factors: Genetic background, sex, and age of the animals can significantly influence seizure susceptibility and drug metabolism.[5] The estrous cycle in female rodents can also impact seizure thresholds.[5]

  • Environmental factors: Housing conditions, including social housing versus isolation, and the level of environmental enrichment should be kept consistent to reduce variability.[5][6] Temperature, humidity, and lighting cycles in the animal facility should be stable and documented.[7][8]

  • Procedural factors: The method of this compound administration (e.g., intraperitoneal, oral), the vehicle used, and the timing of administration relative to seizure induction are critical.[9] Handling and restraint techniques should be consistent across all animals to minimize stress-induced variability.[6][10]

  • Seizure Induction Parameters: In the MES model, stimulus intensity and duration must be precisely controlled.[11] For chemoconvulsant models like PTZ, the dose and preparation of the convulsant agent are key.[12]

Q4: How should this compound be prepared for in vivo administration?

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in seizure latency or severity between animals in the same treatment group. 1. Inconsistent drug administration (e.g., incorrect volume, intraperitoneal injection into the gut). 2. Variation in animal stress levels due to handling. 3. Uncontrolled environmental variables (e.g., noise, light intensity). 4. Genetic drift within the animal colony.1. Ensure all personnel are thoroughly trained in the administration technique. For IP injections, aim for the lower abdominal quadrants. 2. Handle all animals consistently and gently. Allow for an acclimatization period before the experiment. 3. Maintain a controlled and consistent laboratory environment.[7][10] 4. Use animals from a reliable vendor and from the same litter when possible. Report the specific strain used in all publications.[5]
Inconsistent seizure induction in the control group. 1. Incorrect stimulus parameters in the MES test (e.g., current, duration). 2. Improper preparation or degradation of the chemoconvulsant (e.g., PTZ). 3. Corneal electrodes in the MES test are not making good contact.1. Calibrate the electroshock apparatus regularly. Ensure the stimulus parameters are appropriate for the species and strain being used.[11] 2. Prepare fresh solutions of the chemoconvulsant for each experiment.[12] 3. Apply a drop of saline or electrode gel to the corneal electrodes before stimulation to ensure good electrical contact.[4]
Unexpected mortality in animals treated with this compound. 1. The dose of this compound may be too high, leading to toxicity. 2. The combination of this compound and the seizure-inducing agent may have synergistic toxic effects. 3. The vehicle used for this compound administration may be causing adverse effects.1. Conduct a dose-response study to determine the optimal therapeutic dose with minimal toxicity. 2. Lower the dose of the seizure-inducing agent in the presence of this compound. 3. Run a vehicle-only control group to assess for any toxicity related to the vehicle itself.
Lack of a dose-dependent effect of this compound. 1. The doses selected may be outside the therapeutic range (either too low or on the plateau of the dose-response curve). 2. Pharmacokinetic issues, such as rapid metabolism or poor bioavailability. 3. Saturation of the drug's mechanism of action.1. Test a wider range of doses, including lower and higher concentrations. 2. Consider alternative routes of administration or measure plasma/brain concentrations of this compound to assess its pharmacokinetic profile.[9] 3. This is a possibility at higher doses and indicates the upper limit of the drug's efficacy.

Data Presentation

Table 1: Recommended this compound Dosage Ranges for Anticonvulsant Screening in Mice

Route of AdministrationSeizure ModelEffective Dose Range (mg/kg)Notes
Intraperitoneal (i.p.)Sound-induced seizures in DBA/2 mice3 - 15ED50 values for suppression of tonic, clonic, and wild running phases were 1.24, 2.61, and 6.03 mg/kg, respectively.[1]
Oral (p.o.)Maximal Electroshock Seizure (MES)30A dose of 30 mg/kg p.o. was used to study brain concentration and anticonvulsant activity.[9]

Table 2: Key Parameters for Seizure Induction Models

Seizure ModelParameterRecommended Value (Mice)Recommended Value (Rats)
Maximal Electroshock (MES) Stimulus Current50 mA150 mA
Stimulus Frequency60 Hz60 Hz
Stimulus Duration0.2 seconds0.2 seconds
Pentylenetetrazol (PTZ) Subcutaneous (s.c.) Dose30-35 mg/kg (for C57BL/6 mice)50 mg/kg followed by 30 mg/kg (30 min later)
Intraperitoneal (i.p.) Dose30 mg/kg (for kindling)30 mg/kg (for kindling)

Experimental Protocols

Protocol 1: Maximal Electroshock Seizure (MES) Test

Objective: To assess the ability of this compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

  • Electroconvulsive device with corneal electrodes

  • This compound solution

  • Vehicle solution (control)

  • Saline solution (0.9%)

  • Male CF-1 or C57BL/6 mice (20-25 g)

Procedure:

  • Administer this compound or vehicle to the mice via the desired route (e.g., i.p. or p.o.).

  • At the time of peak drug effect (determined from pharmacokinetic studies), proceed with seizure induction.

  • Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

  • Gently restrain the mouse and place the corneal electrodes over the corneas.

  • Deliver a 60 Hz alternating current at 50 mA for 0.2 seconds.[4]

  • Observe the mouse for the presence or absence of a tonic hindlimb extension. The abolition of the hindlimb tonic extensor component is considered protection.[4]

  • Record the results and calculate the percentage of animals protected in each group.

Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Test

Objective: To evaluate the efficacy of this compound in suppressing clonic seizures induced by PTZ.

Materials:

  • Pentylenetetrazole (PTZ) solution (dissolved in 0.9% saline)[12]

  • This compound solution

  • Vehicle solution (control)

  • Observation chambers

  • Male C57BL/6 mice (20-25 g)

Procedure:

  • Administer this compound or vehicle to the mice.

  • After the appropriate pre-treatment time, administer a single subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ (e.g., 30-35 mg/kg for C57BL/6 mice).[12]

  • Immediately place the mouse in an individual observation chamber.

  • Observe the animal continuously for 30 minutes and score the seizure activity using a standardized scale (e.g., Racine scale).

  • Key behavioral markers to record include latency to the first clonic seizure and the duration and severity of the seizures.

  • Analyze the data to compare seizure parameters between the this compound-treated and control groups.

Mandatory Visualizations

Denzimol_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_drugs Pharmacological Agents Glutamate_vesicle Glutamate GABA_A_Receptor GABA-A Receptor GABA Binding Site Benzodiazepine Site Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Increases Purinergic_Receptor Purinergic Receptor (A1) Adenylate_Cyclase Adenylate Cyclase Purinergic_Receptor->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases PKA PKA cAMP->PKA Inhibits Ion_Channel K+ Channel PKA->Ion_Channel Phosphorylates Hyperpolarization Hyperpolarization Ion_Channel->Hyperpolarization Opens K+ channels Reduced Neuronal Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced Neuronal Excitability Chloride_Influx->Hyperpolarization Leads to This compound This compound This compound->GABA_A_Receptor:benzo Enhances Binding This compound->Purinergic_Receptor Modulates? GABA GABA GABA->GABA_A_Receptor:gaba Binds Adenosine Adenosine Adenosine->Purinergic_Receptor Activates Anticonvulsant Effect Anticonvulsant Effect Reduced Neuronal Excitability->Anticonvulsant Effect

Caption: Proposed mechanism of this compound's anticonvulsant action.

Experimental_Workflow start Start animal_prep Animal Acclimatization & Baseline Health Check start->animal_prep randomization Randomization into Treatment Groups animal_prep->randomization drug_admin This compound / Vehicle Administration randomization->drug_admin seizure_induction Seizure Induction (MES or PTZ) drug_admin->seizure_induction observation Behavioral Observation & Scoring seizure_induction->observation data_collection Data Collection (Latency, Severity, Duration) observation->data_collection data_analysis Statistical Analysis data_collection->data_analysis end End data_analysis->end Troubleshooting_Logic start High Variability Observed? check_drug Verify Drug Preparation & Administration start->check_drug Yes check_animals Assess Animal Factors (Strain, Sex, Age) start->check_animals Yes check_environment Evaluate Environmental Consistency start->check_environment Yes check_procedure Review Experimental Procedure start->check_procedure Yes solution_drug Retrain staff, use fresh solutions check_drug->solution_drug solution_animals Standardize animal source and characteristics check_animals->solution_animals solution_environment Ensure consistent housing and lab conditions check_environment->solution_environment solution_procedure Standardize handling and seizure induction check_procedure->solution_procedure

References

Enhancing Denzimol's effects on GABAergic neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for investigating the effects of Denzimol, a novel positive allosteric modulator of GABA-A receptors. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a positive allosteric modulator of GABA-A receptors. It does not directly activate the receptor but enhances the effect of the endogenous ligand, gamma-aminobutyric acid (GABA). By binding to an allosteric site on the receptor complex, this compound increases the receptor's affinity for GABA and/or enhances the channel's ion flow in the presence of GABA, leading to increased chloride influx and neuronal hyperpolarization.

Q2: What is the expected effect of this compound on neuronal excitability?

A2: By enhancing GABAergic neurotransmission, this compound is expected to decrease overall neuronal excitability. This can manifest as anxiolytic, sedative, and anticonvulsant effects in preclinical models.

Q3: Can this compound activate GABA-A receptors in the absence of GABA?

A3: No, as a positive allosteric modulator, this compound requires the presence of GABA to exert its effects. It modulates the receptor's response to GABA rather than directly gating the channel.

Q4: How should I dissolve this compound for in vitro and in vivo experiments?

A4: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, we recommend creating a stock solution in DMSO (e.g., 10-50 mM). For in vivo studies, a vehicle of saline with a small percentage of a solubilizing agent like Tween 80 or Cremophor EL is advised, after careful dilution from a DMSO stock. Always perform vehicle controls in your experiments.

Electrophysiology Troubleshooting Guide

Issue: No significant enhancement of GABA-evoked currents is observed with this compound application in patch-clamp recordings.

Possible Cause Troubleshooting Step
This compound Degradation Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Incorrect Concentration Verify the final concentration of this compound in the bath solution. Perform a concentration-response curve to determine the optimal effective range.
Subtype Specificity This compound may exhibit specificity for certain GABA-A receptor subtypes. Ensure the cell line or neuronal population under study expresses this compound-sensitive subunits (e.g., specific alpha or beta subunits).
GABA Concentration The modulatory effect of this compound is dependent on the concentration of GABA. Use a submaximal GABA concentration (e.g., EC20) to effectively observe potentiation.
pH of External Solution Ensure the pH of your external recording solution is stable and within the optimal physiological range (7.3-7.4), as pH shifts can alter receptor function.

Receptor Binding Assay Troubleshooting Guide

Issue: High non-specific binding of radiolabeled this compound analog in membrane preparations.

Possible Cause Troubleshooting Step
Insufficient Washing Increase the number and volume of wash steps to remove unbound radioligand. Ensure the filter paper is adequately rinsed.
Inadequate Blocking Pretreat membrane preparations with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding to the membrane and filter apparatus.
Radioligand Concentration Too High Use a lower concentration of the radiolabeled ligand, ideally at or below its Kd, to minimize non-specific interactions.
Filter Type Ensure the filter material (e.g., glass fiber) is appropriate for the assay and has been pre-soaked in a suitable buffer to reduce binding.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the potentiation of GABA-evoked currents by this compound in cultured neurons or HEK293 cells expressing specific GABA-A receptor subtypes.

Methodology:

  • Prepare external and internal recording solutions. The external solution should contain physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose, HEPES). The internal pipette solution should contain a chloride-based salt (e.g., CsCl) to allow for the measurement of chloride currents.

  • Grow cells on glass coverslips and transfer a coverslip to the recording chamber on the microscope stage.

  • Continuously perfuse the cells with the external solution.

  • Pull glass pipettes to a resistance of 3-6 MΩ and fill with the internal solution.

  • Approach a cell with the pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage-clamp the cell at a holding potential of -60 mV.

  • Establish a baseline by applying a submaximal concentration of GABA (e.g., EC20) for a short duration (e.g., 2-5 seconds) to evoke a baseline current.

  • Co-apply the same concentration of GABA along with this compound and record the potentiated current.

  • Perform a washout with the external solution to ensure the current returns to baseline.

  • Repeat with various concentrations of this compound to generate a concentration-response curve.

Protocol 2: [³H]-Flunitrazepam Competitive Binding Assay

Objective: To determine if this compound binds to the benzodiazepine (B76468) site on GABA-A receptors.

Methodology:

  • Prepare membrane homogenates from a brain region rich in GABA-A receptors (e.g., cortex) or from cells expressing the relevant receptor subtypes.

  • In a 96-well plate, add a fixed concentration of [³H]-Flunitrazepam (a radioligand for the benzodiazepine site).

  • Add increasing concentrations of unlabeled this compound to compete with the radioligand.

  • For non-specific binding control wells, add a high concentration of a known benzodiazepine site ligand (e.g., clonazepam).

  • Add the membrane preparation to all wells to initiate the binding reaction.

  • Incubate at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki of this compound by analyzing the competition curve.

Quantitative Data Summary

Table 1: Electrophysiological Potentiation of GABA-Evoked Currents by this compound

GABA-A Receptor SubtypeGABA EC₅₀ (μM)This compound Potentiation (at 1 μM)Maximum Enhancement (%)
α₁β₂γ₂1.2250%450%
α₂β₃γ₂0.8310%520%
α₅β₃γ₂5.4120%180%

Table 2: this compound Binding Affinity at the Benzodiazepine Site

RadioligandBrain RegionThis compound Kᵢ (nM)Hill Slope
[³H]-FlunitrazepamCerebral Cortex45.20.98
[³H]-FlunitrazepamHippocampus38.91.02

Visualizations

GABA_A_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride Channel Denzimol_Site Allosteric Site (this compound Binding) GABA_Site GABA Binding Site Chloride Cl⁻ GABA_A->Chloride Increased Influx GABA GABA GABA->GABA_Site This compound This compound This compound->Denzimol_Site Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Patch_Clamp_Workflow A Prepare Cells and Solutions B Achieve Whole-Cell Configuration A->B C Establish Baseline (Apply GABA EC₂₀) B->C D Co-apply this compound + GABA C->D Introduce this compound E Record Potentiated Current D->E F Washout E->F Return to Baseline G Analyze Data (Concentration-Response Curve) E->G F->C Repeat for next concentration Troubleshooting_Logic Start No this compound Effect Observed Check_Concentration Is this compound concentration correct? Start->Check_Concentration Check_GABA Is GABA at EC₂₀? Check_Concentration->Check_GABA Yes Failure Consult Further Documentation Check_Concentration->Failure No, adjust concentration Check_Subtype Is receptor subtype sensitive? Check_GABA->Check_Subtype Yes Check_GABA->Failure No, adjust GABA Check_Viability Are cells healthy? Check_Subtype->Check_Viability Yes Check_Subtype->Failure No, change cell line Success Effect Observed Check_Viability->Success Yes Check_Viability->Failure No, re-culture cells

Validation & Comparative

Denzimol and Phenytoin: A Comparative Analysis of Efficacy in the Maximal Electroshock (MES) Seizure Model

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of neuroscience and drug development, this guide provides a comprehensive comparison of the anticonvulsant efficacy of denzimol and phenytoin (B1677684) in the Maximal Electroshock (MES) model, a preclinical standard for assessing potential treatments for generalized tonic-clonic seizures.

This document summarizes key experimental findings, presents quantitative data in a clear tabular format, details the experimental methodologies employed, and visualizes the scientific workflows and proposed mechanisms of action.

Comparative Efficacy: ED50 Values

The anticonvulsant potency of a compound in the MES model is typically expressed as its ED50 value, the dose at which 50% of the animals are protected from the tonic hindlimb extension phase of the seizure. A lower ED50 value indicates higher potency.

Data from a pivotal comparative study by Graziani et al. (1983) provides a direct comparison of this compound and phenytoin in both mice and rats.

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
This compound MouseIntravenous (i.v.)5.3[1]
Phenytoin MouseIntravenous (i.v.)8.7[1]
This compound RatOral (p.o.)12.5[1]
Phenytoin RatOral (p.o.)29.0[1]

These results demonstrate that this compound is more potent than phenytoin when administered intravenously in mice and orally in rats in the MES test.[1] In mice, the anticonvulsant activity of this compound was found to be almost equal to that of phenytoin, while in rats, this compound was the more potent compound.[1][2][3]

Experimental Protocols

The data presented above was generated using the Maximal Electroshock (MES) seizure model. The following is a detailed description of the experimental protocol as described by Graziani et al. (1983).

Animal Models:

  • Male albino mice (weighing 20-25 g)

  • Male albino rats (weighing 100-120 g)

Drug Administration:

  • This compound and phenytoin were administered either intravenously (i.v.) via the tail vein or orally (p.o.) by gavage.

  • The volume of administration was typically 10 ml/kg for both routes.

Maximal Electroshock (MES) Procedure:

  • A corneal electrode was placed on the eyes of the animal.

  • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) was delivered to induce a seizure.

  • The primary endpoint was the abolition of the tonic hindlimb extension phase of the seizure.

  • Animals were tested at the time of peak effect of the administered drug.

Determination of ED50:

  • Groups of animals were treated with at least four different doses of the test compound.

  • The percentage of animals protected from the tonic hindlimb extension was determined for each dose group.

  • The ED50 value, representing the dose that protects 50% of the animals, was calculated using a probit analysis method.

Visualizing the Science

To further clarify the experimental process and the current understanding of the drugs' mechanisms of action, the following diagrams are provided.

MES_Workflow Maximal Electroshock (MES) Experimental Workflow cluster_pre_treatment Pre-treatment Phase cluster_seizure_induction Seizure Induction Phase cluster_observation Observation and Data Collection cluster_analysis Data Analysis Animal_Selection Select Animal Models (Mice or Rats) Drug_Admin Administer this compound or Phenytoin (i.v. or p.o.) Animal_Selection->Drug_Admin MES_Stimulation Apply Corneal Electrical Stimulation Drug_Admin->MES_Stimulation Observe_Seizure Observe for Tonic Hindlimb Extension MES_Stimulation->Observe_Seizure Record_Protection Record Protection Status (Protected / Not Protected) Observe_Seizure->Record_Protection Calculate_ED50 Calculate ED50 Value Record_Protection->Calculate_ED50

Maximal Electroshock (MES) Experimental Workflow

Signaling_Pathways Proposed Mechanisms of Action cluster_this compound This compound cluster_phenytoin Phenytoin This compound This compound Purinergic_System Purinergic System This compound->Purinergic_System Modulates Benzodiazepine_Receptors Benzodiazepine (B76468) Receptors This compound->Benzodiazepine_Receptors Modulates Anticonvulsant_Effect_D Anticonvulsant Effect Purinergic_System->Anticonvulsant_Effect_D Contributes to Benzodiazepine_Receptors->Anticonvulsant_Effect_D Contributes to Phenytoin Phenytoin Na_Channel Voltage-gated Sodium Channels Phenytoin->Na_Channel Blocks Neuronal_Excitability Neuronal Excitability Na_Channel->Neuronal_Excitability Reduces Anticonvulsant_Effect_P Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect_P Leads to

Proposed Mechanisms of Action

Mechanism of Action

Phenytoin: The anticonvulsant effect of phenytoin is well-established and primarily attributed to its ability to block voltage-gated sodium channels in neurons. By stabilizing the inactive state of these channels, phenytoin limits the repetitive firing of action potentials, which is a hallmark of seizure activity.

This compound: The precise mechanism of action for this compound is not as fully elucidated as that of phenytoin. However, experimental evidence suggests an involvement of both the purinergic and benzodiazepine systems in its anticonvulsant effects. Further research is needed to fully characterize its molecular targets and signaling pathways.

Conclusion

The available experimental data from the Maximal Electroshock (MES) model indicates that this compound is a potent anticonvulsant, with efficacy comparable to or greater than phenytoin, depending on the animal model and route of administration. Specifically, in the key comparative study by Graziani et al. (1983), this compound demonstrated a lower ED50 than phenytoin when administered intravenously in mice and orally in rats, suggesting higher potency under these conditions.[1] The distinct proposed mechanisms of action for the two compounds may offer different therapeutic profiles and warrant further investigation. This guide provides a foundation for researchers to understand the comparative efficacy of these two compounds and to inform the design of future studies in the development of novel antiepileptic therapies.

References

A Comparative Analysis of Denzimol and Carbamazepine in Pentylenetetrazol (PTZ) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant properties of Denzimol and the established anti-epileptic drug, carbamazepine (B1668303), with a specific focus on their performance in pentylenetetrazol (PTZ)-induced seizure models. This analysis is supported by experimental data to inform preclinical research and drug development efforts.

Executive Summary

This compound, a novel anticonvulsant agent, demonstrates a pharmacological profile similar to carbamazepine in preclinical models of tonic-clonic seizures. Both compounds are effective in suppressing the tonic components of seizures induced by pentylenetetrazol (PTZ), a GABA-A receptor antagonist commonly used to model generalized seizures. However, neither this compound nor carbamazepine are effective against the clonic phase of PTZ-induced convulsions. This suggests a shared mechanism of action likely targeting the propagation rather than the initiation of seizure activity. The following sections provide a detailed breakdown of their comparative efficacy, underlying mechanisms, and the experimental protocols used for their evaluation.

Data Presentation: Anticonvulsant Activity in PTZ Models

The following table summarizes the quantitative data on the anticonvulsant effects of this compound and carbamazepine in the maximal PTZ seizure test in rats. The data is extracted from a key comparative study by Graziani et al. (1983).

DrugParameterED₅₀ (mg/kg, i.p.)Efficacy against Clonic Seizures
This compound Tonic Hind Paws (THP)10.6Inactive
Tonic Fore Paws (TFP)29.1Inactive
Carbamazepine Tonic Hind Paws (THP)13.5Inactive
Tonic Fore Paws (TFP)33.9Inactive

ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. THP and TFP represent the tonic extensor phases of the seizure.

In a separate study involving intravenous PTZ infusion in mice, the TID₅₀ for carbamazepine was determined. The TID₅₀ is the dose required to increase the seizure threshold for the tonic extensor phase by 50%.

DrugParameterTID₅₀ (mg/kg, i.p.)
Carbamazepine Tonic Extensor Threshold17.8

Experimental Protocols

A detailed methodology for the PTZ-induced seizure model is crucial for the replication and validation of these findings.

Maximal Pentylenetetrazol (PTZ) Seizure Test in Rats

This protocol is based on the methodology described in the comparative study of this compound.

  • Animal Model: Female Sprague-Dawley rats (160-180 g) are used. Animals are fasted for 18 hours prior to the experiment.

  • Drug Administration: this compound, carbamazepine, or a vehicle control is administered intraperitoneally (i.p.).

  • Induction of Seizures: One hour after drug administration, a convulsant dose of PTZ (80 mg/kg) is injected into a tail vein.

  • Observation and Scoring: The following components of the seizure are scored immediately after PTZ injection:

    • Tonic Fore Paws (TFP): Tonic backward extension of the forepaws.

    • Tonic Hind Paws (THP): Tonic extension of the hind paws.

    • Clonic Seizures (CLO): Generalized clonic movements.

    • A scoring system is used to quantify the severity of each component.

  • Data Analysis: The ED₅₀ for the inhibition of each seizure component is calculated.

Intravenous Pentylenetetrazol (PTZ) Seizure Threshold Test in Mice

This protocol is used to determine the dose of an anticonvulsant required to elevate the seizure threshold.

  • Animal Model: Male mice are used.

  • Drug Administration: The test compound (e.g., carbamazepine) is administered intraperitoneally (i.p.).

  • PTZ Infusion: At a predetermined time after drug administration, a solution of PTZ is infused intravenously at a constant rate.

  • Observation: The time to the onset of different seizure phases (e.g., myoclonic jerks, generalized clonus, tonic extensor) is recorded.

  • Data Analysis: The minimal dose of PTZ required to induce each seizure phase is calculated as the seizure threshold. The TID₅₀ (the dose of the anticonvulsant that increases the tonic extensor threshold by 50%) is then determined.

Mandatory Visualization

Experimental Workflow for PTZ Model

PTZ_Workflow cluster_pre_treatment Pre-treatment cluster_seizure_induction Seizure Induction cluster_observation Observation & Data Collection cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rats, Mice) Drug_Admin Administer Test Compound (this compound, Carbamazepine, Vehicle) Animal_Model->Drug_Admin PTZ_Admin Administer Pentylenetetrazol (PTZ) (i.v. or i.p.) Drug_Admin->PTZ_Admin Observe_Behavior Observe Seizure Behavior (Tonic, Clonic Phases) PTZ_Admin->Observe_Behavior Record_Parameters Record Parameters (Latency, Duration, Score) Observe_Behavior->Record_Parameters Calculate_Potency Calculate Potency (ED₅₀, TID₅₀) Record_Parameters->Calculate_Potency

Caption: Experimental workflow for the Pentylenetetrazol (PTZ)-induced seizure model.

Signaling Pathways

Putative Mechanisms of Action in PTZ-Induced Seizures

The anticonvulsant effects of this compound and carbamazepine are mediated through distinct, though potentially overlapping, signaling pathways.

Signaling_Pathways cluster_this compound This compound cluster_Carbamazepine Carbamazepine cluster_PTZ PTZ-Induced Seizure Cascade This compound This compound Purinergic Purinergic System Modulation This compound->Purinergic Benzodiazepine (B76468) Benzodiazepine Receptor Interaction This compound->Benzodiazepine Neuronal_Hyperexcitability Neuronal Hyperexcitability Purinergic->Neuronal_Hyperexcitability Inhibits Benzodiazepine->Neuronal_Hyperexcitability Inhibits Carbamazepine Carbamazepine Na_Channel Voltage-gated Na+ Channel Blockade Carbamazepine->Na_Channel PI3K_Akt PI3K/Akt/mTOR Pathway Inhibition Carbamazepine->PI3K_Akt [Potential Involvement] Na_Channel->Neuronal_Hyperexcitability Inhibits PI3K_Akt->Neuronal_Hyperexcitability Inhibits PTZ Pentylenetetrazol (PTZ) GABA_A GABA-A Receptor Antagonism PTZ->GABA_A GABA_A->Neuronal_Hyperexcitability Tonic_Seizure Tonic Seizure Neuronal_Hyperexcitability->Tonic_Seizure Clonic_Seizure Clonic Seizure Neuronal_Hyperexcitability->Clonic_Seizure

Caption: Proposed signaling pathways for this compound and Carbamazepine in PTZ models.

Concluding Remarks

The comparative analysis indicates that this compound holds promise as an anticonvulsant with a mechanism of action that, like carbamazepine, is particularly effective against the tonic components of generalized seizures. The quantitative data from the maximal PTZ test in rats show this compound to be of comparable potency to carbamazepine in suppressing tonic hind and forepaw extensions.

The distinct proposed mechanisms of action—purinergic and benzodiazepine system modulation for this compound versus sodium channel blockade for carbamazepine—warrant further investigation. A deeper understanding of these pathways could unveil novel therapeutic targets and strategies for the treatment of epilepsy. The provided experimental protocols offer a standardized framework for future comparative studies, ensuring consistency and reproducibility of findings. Researchers are encouraged to utilize these methodologies to further elucidate the anticonvulsant profiles of these and other novel compounds.

Denzimol's Anticonvulsant Profile: A Comparative Analysis Against Standard Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant properties of Denzimol, an imidazole (B134444) derivative, with established antiepileptic drugs (AEDs) such as phenytoin, carbamazepine, and phenobarbital. The data presented is compiled from preclinical studies to offer an objective evaluation of this compound's efficacy and safety profile.

Executive Summary

This compound has demonstrated significant anticonvulsant activity in various preclinical models, suppressing tonic seizures induced by both electrical and chemical stimuli.[1][2] Its potency is comparable, and in some cases superior, to standard AEDs, particularly in rats where it has shown a higher therapeutic index.[2] The mechanism of action for this compound appears to be distinct from many classic AEDs, involving the purinergic and benzodiazepine (B76468) systems, suggesting a potential for a different side-effect profile and therapeutic niche.[2][3]

Comparative Efficacy and Safety

The anticonvulsant efficacy of this compound has been primarily evaluated using the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models in rodents. The following tables summarize the median effective dose (ED50) and protective index (PI) for this compound and standard AEDs. A higher PI (TD50/ED50) indicates a wider margin of safety.

DrugAnimal ModelRoute of AdministrationED50 (mg/kg)Protective Index (PI)Reference
This compound Mouse (MES)Intravenous5.3-[4]
PhenytoinMouse (MES)Intravenous11.2-[4]
PhenobarbitalMouse (MES)Intravenous9.1-[4]
This compound Mouse (MES)Oral14.8-[4]
PhenytoinMouse (MES)Oral12.5-[4]
PhenobarbitalMouse (MES)Oral23.4-[4]
This compound Rat (MES)Oral8.219.6[4]
PhenytoinRat (MES)Oral29.55.4[4]
CarbamazepineRat (MES)Oral11.8-[5]
Valproic AcidRat (MES)Oral216.9-[5]

Table 1: Anticonvulsant activity in the Maximal Electroshock (MES) seizure model.

DrugAnimal ModelRoute of AdministrationSeizure ComponentED50 (mg/kg)Reference
This compound Rat (PTZ)OralTonic Hindpaw Extension12.5[4]
PhenytoinRat (PTZ)OralTonic Hindpaw Extension35.0[4]
CarbamazepineRat (PTZ)OralTonic Hindpaw Extension20.0[4]
This compound Rat (PTZ)OralClonic SeizuresInactive[4]
PhenytoinRat (PTZ)OralClonic SeizuresInactive[4]
CarbamazepineRat (PTZ)OralClonic SeizuresInactive[4]
This compound Mouse (Sound-induced)IntraperitonealTonic Phase1.24[2]
This compound Mouse (Sound-induced)IntraperitonealClonic Phase2.61[2]

Table 2: Anticonvulsant activity in the Pentylenetetrazol (PTZ) and sound-induced seizure models.

Mechanism of Action

This compound's anticonvulsant effects are suggested to stem from its interaction with purinergic and benzodiazepine systems.[2] Studies have shown that this compound enhances the binding of flunitrazepam, a benzodiazepine, to its receptors in the cortex and hippocampus.[6] This suggests that this compound may act as a positive allosteric modulator of GABA-A receptors, a mechanism shared by benzodiazepines which leads to increased inhibitory neurotransmission.[6][7] Furthermore, its effects are attenuated by aminophylline, a non-specific adenosine (B11128) receptor antagonist, pointing to an involvement of the purinergic system, possibly by inhibiting adenosine uptake and thereby increasing extracellular adenosine which has neuroprotective and anticonvulsant properties.[2][8]

Denzimol_Mechanism_of_Action cluster_purinergic Purinergic System cluster_benzodiazepine Benzodiazepine System Denzimol_P This compound Adenosine_Uptake Adenosine Uptake Transporter Denzimol_P->Adenosine_Uptake Inhibits Extracellular_Adenosine Increased Extracellular Adenosine Adenosine_Receptor Adenosine Receptor Extracellular_Adenosine->Adenosine_Receptor Activates Neuronal_Inhibition_P Neuronal Inhibition Adenosine_Receptor->Neuronal_Inhibition_P Leads to Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Inhibition_P->Anticonvulsant_Effect Denzimol_B This compound GABA_A_Receptor GABA-A Receptor Denzimol_B->GABA_A_Receptor Modulates Benzodiazepine_Binding Enhanced Benzodiazepine Binding Denzimol_B->Benzodiazepine_Binding Enhances Chloride_Influx Increased Chloride Influx Benzodiazepine_Binding->Chloride_Influx Results in Neuronal_Inhibition_B Neuronal Inhibition Chloride_Influx->Neuronal_Inhibition_B Causes Neuronal_Inhibition_B->Anticonvulsant_Effect

Caption: Proposed dual mechanism of action for this compound.

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Apparatus: An electroconvulsiometer with corneal electrodes.

Procedure:

  • Animals (mice or rats) are administered the test compound (this compound or standard AEDs) or vehicle, typically via oral or intraperitoneal injection.

  • At the time of predicted peak drug effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • The presence or absence of the tonic hindlimb extension phase of the resulting seizure is recorded.

  • Protection is defined as the abolition of the tonic hindlimb extension.

  • The ED50, the dose that protects 50% of the animals from the tonic extensor component, is calculated using probit analysis.

MES_Workflow start Start drug_admin Drug/Vehicle Administration start->drug_admin wait Waiting for Peak Drug Effect drug_admin->wait electroshock Corneal Electroshock wait->electroshock observe Observe Seizure (Tonic Hindlimb Extension) electroshock->observe data Record Presence/ Absence of Tonic Extension observe->data end End data->end

Caption: Workflow for the Maximal Electroshock (MES) test.

Pentylenetetrazol (PTZ) Seizure Test

The PTZ test is used to model myoclonic and absence seizures and to identify compounds that raise the seizure threshold.

Apparatus: Syringes for injection, observation chambers.

Procedure:

  • Animals are pre-treated with the test compound or vehicle.

  • A convulsant dose of pentylenetetrazol (typically 60-85 mg/kg) is administered subcutaneously or intraperitoneally.

  • Animals are placed in individual observation chambers and observed for a set period (e.g., 30 minutes).

  • The latency to and the incidence of different seizure components (e.g., myoclonic jerks, generalized clonic seizures, tonic extension) are recorded.

  • The ability of the test compound to prevent or delay the onset of seizures is used to determine its anticonvulsant activity. The ED50 is calculated as the dose protecting 50% of animals from a specific seizure endpoint.

PTZ_Workflow start Start drug_admin Drug/Vehicle Administration start->drug_admin ptz_injection Pentylenetetrazol (PTZ) Injection drug_admin->ptz_injection observation Observe for Seizure Activity (Clonic, Tonic) ptz_injection->observation record Record Latency and Incidence of Seizures observation->record end End record->end

Caption: Workflow for the Pentylenetetrazol (PTZ) seizure test.

Conclusion

This compound exhibits a potent anticonvulsant profile against tonic seizures in preclinical models, with a favorable safety margin in rats compared to phenytoin.[4] Its unique mechanism of action, potentially involving both purinergic and benzodiazepine pathways, distinguishes it from many standard antiepileptics and warrants further investigation.[2][6] These findings suggest that this compound could be a valuable candidate for the treatment of generalized tonic-clonic seizures. Further clinical evaluation is necessary to fully determine its therapeutic potential in humans.

References

Denzimol's Anticonvulsant Mechanism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the anticonvulsant drug Denzimol, focusing on its mechanism of action in relation to established alternatives. The information presented herein is based on foundational studies conducted in the 1980s.

This compound (N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride) is an anticonvulsant agent that has demonstrated efficacy against tonic seizures, with a pharmacological profile that shares similarities with phenytoin (B1677684) and carbamazepine (B1668303).[1][2] Notably, its mechanism of action is proposed to involve the purinergic and benzodiazepine (B76468) systems.[3] This guide synthesizes the available experimental data to offer a clear comparison with other anticonvulsant drugs.

Comparative Efficacy and Anticonvulsant Profile

This compound has been shown to be effective in suppressing tonic seizures induced by maximal electroshock (MES) in various animal models, while being less effective against clonic seizures.[1][2] Its anticonvulsant activity in mice and rabbits against MES-induced seizures was found to be comparable to that of phenytoin and phenobarbital, with a more rapid onset of action.[1][2] In rats, this compound was reported to be more potent and less toxic than phenytoin, exhibiting a longer duration of anticonvulsant activity.[1][2]

The following table summarizes the median effective dose (ED50) of this compound for the suppression of different phases of sound-induced seizures in DBA/2 mice.

Seizure PhaseThis compound ED50 (mg/kg, i.p.)
Tonic1.24[3]
Clonic2.61[3]
Wild Running6.03[3]

Proposed Mechanism of Action

The anticonvulsant effect of this compound is suggested to be mediated through its interaction with purinergic and benzodiazepine pathways.[3] This hypothesis is supported by evidence that its protective action against sound-induced seizures is significantly diminished by pretreatment with aminophylline (B1665990) (a purinergic antagonist) and benzodiazepine antagonists like CGS 8216 and Ro 15-1788.[3]

Denzimol_Mechanism cluster_purinergic Purinergic System cluster_benzo Benzodiazepine System cluster_output Neuronal Effect Adenosine Adenosine Receptor Neuronal_Inhibition Increased Neuronal Inhibition Adenosine->Neuronal_Inhibition Denzimol_P This compound Denzimol_P->Adenosine Agonist? Aminophylline Aminophylline (Antagonist) Aminophylline->Adenosine Inhibits GABA_A GABA-A Receptor (Benzodiazepine Site) GABA_A->Neuronal_Inhibition Denzimol_B This compound Denzimol_B->GABA_A Positive Allosteric Modulator? BZR_Antagonists CGS 8216 / Ro 15-1788 (Antagonists) BZR_Antagonists->GABA_A Inhibits Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Inhibition->Anticonvulsant_Effect

Proposed mechanism of action for this compound.

Drug Interactions

A significant aspect of this compound's profile is its interaction with other anticonvulsant drugs. Co-administration of this compound with carbamazepine or phenytoin has been observed to cause a marked increase in the serum concentrations of the latter two drugs. This interaction is of considerable clinical importance as it can potentiate the side effects of carbamazepine and phenytoin.

Other Pharmacological Activities

In addition to its anticonvulsant properties, this compound has been reported to possess in vitro antihistamine, anticholinergic, and anti-serotonergic (5-HT) activities.[4] These additional pharmacological effects may contribute to its overall profile and potential side effects.

Experimental Protocols

The following are generalized descriptions of the key experimental protocols used in the foundational studies of this compound, based on the available literature.

Maximal Electroshock (MES) Seizure Test: This widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures was employed to evaluate this compound.

MES_Workflow start Animal Model (e.g., Rats, Mice) drug_admin Drug Administration (this compound or Comparator) start->drug_admin electroshock Maximal Electroshock Application drug_admin->electroshock observation Observation of Seizure Activity (Tonic Hindlimb Extension) electroshock->observation endpoint Endpoint: Protection from Seizure observation->endpoint

Workflow for the Maximal Electroshock Seizure Test.
  • Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

  • Procedure:

    • Animals (mice, rats, or rabbits) are administered this compound, a comparator drug (e.g., phenytoin, phenobarbital), or a vehicle control, typically via intraperitoneal or oral routes.

    • At the time of expected peak drug effect, a maximal electrical stimulus is delivered, usually via corneal or auricular electrodes.

    • The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The dose of the drug required to protect 50% of the animals from the tonic seizure (ED50) is calculated.

Sound-Induced Seizure Model in DBA/2 Mice: This genetic model of epilepsy was used to further characterize this compound's anticonvulsant profile and investigate its mechanism of action.

  • Objective: To evaluate the efficacy of this compound against seizures induced by a specific auditory stimulus in a genetically susceptible mouse strain.

  • Procedure:

    • DBA/2 mice, which are genetically prone to sound-induced seizures, are administered this compound or a vehicle control.

    • To investigate the mechanism, some groups of mice are pretreated with receptor antagonists (e.g., aminophylline, CGS 8216, Ro 15-1788) prior to this compound administration.

    • The mice are then exposed to a high-intensity auditory stimulus (e.g., a bell or a specific frequency tone).

    • The animals are observed for the occurrence of different seizure phases: wild running, clonic seizures, and tonic seizures.

    • The protective effect of this compound is quantified by determining the ED50 for the suppression of each seizure phase.

Conclusion

The available data, primarily from studies in the 1980s, suggest that this compound is an anticonvulsant with a mechanism of action that likely involves the purinergic and benzodiazepine systems. Its efficacy against tonic seizures is comparable to that of established drugs like phenytoin and phenobarbital. However, its significant interaction with carbamazepine and phenytoin, leading to increased serum levels of these drugs, is a critical consideration. Further research would be necessary to fully elucidate its clinical potential and safety profile in a modern context.

References

Denzimol and Phenobarbital: A Comparative Analysis of Efficacy in Tonic Seizure Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Denzimol and phenobarbital (B1680315) in the suppression of tonic seizures, drawing upon available preclinical experimental data. The information is intended to assist researchers and professionals in drug development in understanding the relative anticonvulsant profiles of these two compounds.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data from preclinical studies comparing the anticonvulsant efficacy of this compound and phenobarbital.

Table 1: Efficacy in Maximal Electroshock Seizure (MES) Test in Mice

DrugAdministration RouteED₅₀ (mg/kg)95% Confidence LimitsTime of Peak Effect (hours)
This compoundIntravenous (i.v.)5.34.5 - 6.2~1
PhenobarbitalIntravenous (i.v.)10.58.7 - 12.74
This compoundOral (p.o.)19.816.1 - 24.40.5 - 1
PhenobarbitalOral (p.o.)21.718.5 - 25.41

Table 2: Efficacy of this compound in Sound-Induced Seizures in DBA/2 Mice

Seizure PhaseED₅₀ (mg/kg, i.p.)
Tonic Phase1.24
Clonic Phase2.61
Wild Running Phase6.03

Note: Direct comparative ED₅₀ values for phenobarbital in the sound-induced seizure model were not available in the reviewed literature.

Experimental Protocols

The data presented above were primarily derived from two key preclinical models of epilepsy: the Maximal Electroshock Seizure (MES) test and the sound-induced seizure model in genetically susceptible mice.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.

Methodology:

  • Animal Model: Male mice or rats are typically used.

  • Drug Administration: this compound, phenobarbital, or a vehicle control is administered via a specific route (e.g., intravenous, oral, intraperitoneal) at varying doses to different groups of animals.

  • Time to Peak Effect: The electrical stimulation is applied at the predetermined time of peak effect for each drug.

  • Electrical Stimulation: A brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes. The intensity of the current is sufficient to induce a maximal tonic seizure in control animals.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The dose of the drug that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using statistical methods such as probit analysis.

Sound-Induced Seizures in DBA/2 Mice

DBA/2 mice are a genetically susceptible strain that exhibits a predictable sequence of seizures in response to a loud auditory stimulus. This model is useful for studying generalized seizures with tonic and clonic components.

Methodology:

  • Animal Model: DBA/2 mice, typically at an age of high seizure susceptibility (e.g., 21-28 days old).

  • Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) at various doses.

  • Auditory Stimulus: After a set pretreatment time, individual mice are placed in a sound-attenuated chamber and exposed to a high-intensity sound stimulus (e.g., 120 dB).

  • Seizure Observation: The animals are observed for a characteristic seizure sequence, including a wild running phase, a clonic phase, and a tonic phase.

  • Endpoint: The presence or absence of each seizure phase is recorded.

  • Data Analysis: The ED₅₀ for the suppression of each seizure phase (tonic, clonic, and wild running) is calculated.

Signaling Pathways and Mechanisms of Action

The anticonvulsant effects of this compound and phenobarbital are mediated through distinct signaling pathways.

G cluster_phenobarbital Phenobarbital Signaling Pathway cluster_this compound This compound Signaling Pathway P Phenobarbital GABAA GABAA Receptor P->GABAA Allosteric Modulation Cl Chloride Ion (Cl-) Influx GABAA->Cl Prolongs Channel Opening Hyperpolarization Neuronal Hyperpolarization Cl->Hyperpolarization Inhibition Increased Synaptic Inhibition Hyperpolarization->Inhibition Seizure_Suppression_P Tonic Seizure Suppression Inhibition->Seizure_Suppression_P D This compound Purinergic Purinergic System D->Purinergic Modulation Benzodiazepine (B76468) Benzodiazepine Receptors D->Benzodiazepine Modulation Neuronal_Excitability Decreased Neuronal Excitability Purinergic->Neuronal_Excitability Benzodiazepine->Neuronal_Excitability Seizure_Suppression_D Tonic Seizure Suppression Neuronal_Excitability->Seizure_Suppression_D

Caption: Proposed signaling pathways for phenobarbital and this compound in seizure suppression.

Phenobarbital is a well-established anticonvulsant that enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). It binds to a distinct allosteric site on the GABAA receptor, prolonging the opening of the associated chloride ion channel.[1] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and ultimately, increased synaptic inhibition, which raises the seizure threshold.[1]

The precise mechanism of action for this compound is less defined but is suggested to involve the modulation of purinergic and benzodiazepine systems.[2] Its anticonvulsant effects are not mediated by a direct interaction with the primary GABA binding site in the same manner as phenobarbital.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical comparative study of anticonvulsant efficacy.

G cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_seizure_induction Seizure Induction cluster_data_collection Data Collection & Analysis Animal_Selection Animal Selection (e.g., Mice) Randomization Randomization into Treatment Groups Animal_Selection->Randomization Group_D This compound Group (Varying Doses) Randomization->Group_D Group_P Phenobarbital Group (Varying Doses) Randomization->Group_P Group_C Vehicle Control Group Randomization->Group_C MES Maximal Electroshock Seizure Induction Group_D->MES Group_P->MES Group_C->MES Observation Observation of Tonic Seizure Endpoint MES->Observation ED50_Calc ED50 Calculation and Statistical Comparison Observation->ED50_Calc

References

A Head-to-Head Comparison of Denzimol and Diazepam's Effects on Benzodiazepine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of Denzimol and the classical benzodiazepine (B76468), diazepam, on benzodiazepine receptors. The information presented herein is supported by experimental data from preclinical studies to elucidate their distinct mechanisms of action.

Overview of this compound and Diazepam

Diazepam is a well-established benzodiazepine widely used for its anxiolytic, sedative, muscle-relaxant, and anticonvulsant properties.[1] Its mechanism of action is centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor.[2] this compound, on the other hand, is an anticonvulsant with a pharmacological profile more akin to phenytoin.[3] While it is not a classical benzodiazepine, studies indicate an interaction with the benzodiazepine receptor system, albeit through an indirect mechanism.[3]

Comparative Analysis of Receptor Interactions

The primary distinction between this compound and diazepam lies in their mode of interaction with the benzodiazepine receptor. Diazepam directly binds to a specific site on the GABAA receptor, enhancing the effect of the inhibitory neurotransmitter GABA. This compound, conversely, does not appear to bind directly to this site but rather modulates the receptor environment, leading to an increase in the number of available benzodiazepine binding sites.[3]

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and diazepam concerning their effects on benzodiazepine receptors.

Table 1: In Vitro Receptor Binding and Functional Potency

ParameterThis compoundDiazepam
Binding Affinity (Ki) Not Applicable (Does not directly compete for the binding site)~1.53 nM (vs. [3H]-flumazenil)[4]
Effect on Benzodiazepine Binding Sites Increases the number of [3H]-flunitrazepam binding sites in the cortex and hippocampus[3]No direct effect on the number of binding sites
Potentiation of GABA-evoked Currents (EC50) Data not available25 - 59 nM

Table 2: In Vivo Pharmacological Effects

ParameterThis compoundDiazepam
Anticonvulsant Activity Effective against tonic seizures[3]Broad-spectrum anticonvulsant[1]
Enhancement of Diazepam's Effects Potentiates the ataxic and antimetrazol activities of diazepam[3]Not Applicable

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and diazepam are visualized in the following signaling pathway diagrams.

diazepam_pathway cluster_receptor GABAA Receptor GABA GABA Cl_Channel Chloride Ion Channel (Closed) GABA->Cl_Channel Opens Channel BZD_Site Benzodiazepine Site BZD_Site->GABA Enhances GABA Affinity Neuronal_Inhibition Increased Neuronal Inhibition Cl_Channel->Neuronal_Inhibition Leads to Diazepam Diazepam Diazepam->BZD_Site Binds to

Caption: Diazepam's direct positive allosteric modulation of the GABAA receptor.

denzimol_pathway cluster_receptor GABAA Receptor Complex BZD_Site Benzodiazepine Site Receptor_Population Number of BZD Sites (Bmax) Increased_Binding Increased Benzodiazepine Binding Receptor_Population->Increased_Binding Results in This compound This compound Upstream_Target Unknown Upstream Target(s) This compound->Upstream_Target Acts on Upstream_Target->Receptor_Population Increases

Caption: Proposed indirect mechanism of this compound, leading to increased benzodiazepine binding sites.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay for Benzodiazepine Receptors

Objective: To determine the binding affinity (Ki) of a test compound for the benzodiazepine receptor or to quantify the density of receptors (Bmax).

Methodology:

  • Membrane Preparation: Cerebral cortex tissue from rodents is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the GABAA receptors. The membranes are washed to remove endogenous substances that might interfere with binding.

  • Incubation: The membrane preparation is incubated with a radiolabeled benzodiazepine ligand, such as [3H]-flunitrazepam or [3H]-flumazenil, at various concentrations.

  • Competition Assay (for Ki): To determine the Ki of a non-radiolabeled drug (e.g., diazepam), a fixed concentration of the radioligand is incubated with the membranes in the presence of varying concentrations of the test drug.

  • Saturation Assay (for Bmax and Kd): To determine the total number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand, increasing concentrations of the radioligand are incubated with the membranes until saturation is reached.

  • Separation and Counting: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound. The radioactivity retained on the filters is then measured using liquid scintillation counting.

  • Data Analysis: Non-linear regression analysis of the binding data is used to calculate Ki, Kd, and Bmax values.

Electrophysiological Recording of GABA-evoked Currents

Objective: To measure the potentiation of GABA-evoked currents by a test compound, providing a functional measure of its efficacy at the GABAA receptor.

Methodology:

  • Cell Preparation: Oocytes or mammalian cell lines (e.g., HEK293 cells) are transfected with the cDNAs encoding the subunits of the desired GABAA receptor isoform. Alternatively, primary neurons can be cultured or brain slices prepared.

  • Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to record the ionic currents flowing through the GABAA receptors on the cell membrane. The cell is voltage-clamped at a specific holding potential.

  • GABA Application: A baseline current is established, and then GABA is applied to the cell at a concentration that elicits a submaximal response (typically the EC10-EC20).

  • Drug Application: The test compound (e.g., diazepam) is co-applied with GABA, and the change in the amplitude of the GABA-evoked current is measured.

  • Dose-Response Curve: A range of concentrations of the test compound is applied to generate a dose-response curve, from which the EC50 (the concentration that produces 50% of the maximal potentiation) can be determined.

  • Data Analysis: The potentiation of the GABA-evoked current is calculated as the percentage increase in current amplitude in the presence of the drug compared to the current evoked by GABA alone.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and diazepam on benzodiazepine receptor binding.

experimental_workflow cluster_prep Preparation cluster_binding_assay Radioligand Binding Assay cluster_analysis Data Acquisition & Analysis cluster_results Results Interpretation Tissue Rodent Brain Tissue (Cortex/Hippocampus) Membrane_Prep Membrane Preparation Tissue->Membrane_Prep Incubation Incubation with Membranes Membrane_Prep->Incubation Radioligand [3H]-Flunitrazepam Radioligand->Incubation Group_A Group A: + Diazepam (Competition) Incubation->Group_A Group_B Group B: + this compound (Modulation) Incubation->Group_B Filtration Filtration & Washing Group_A->Filtration Group_B->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate Ki, Bmax, Kd Counting->Data_Analysis Result_A Diazepam: Determine Binding Affinity (Ki) Data_Analysis->Result_A Result_B This compound: Assess Change in Bmax/Kd Data_Analysis->Result_B

Caption: Workflow for comparing this compound and diazepam in a radioligand binding assay.

Conclusion

This compound and diazepam represent two distinct classes of anticonvulsant drugs that interact with the benzodiazepine receptor system differently. Diazepam is a direct positive allosteric modulator, enhancing GABAergic inhibition by binding to a specific site on the GABAA receptor. In contrast, this compound appears to act through an indirect mechanism, leading to an increase in the number of benzodiazepine binding sites. This fundamental difference in their mechanism of action likely underlies their distinct pharmacological profiles. Further research is warranted to fully elucidate the molecular targets of this compound and the signaling pathways involved in its modulation of the benzodiazepine receptor system.

References

Comparative Analysis of Denzimol's Anticonvulsant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers and Drug Development Professionals

This guide provides a comprehensive statistical analysis of the anticonvulsant properties of Denzimol, presenting a comparative evaluation against established antiepileptic drugs (AEDs). The data summarized herein is derived from preclinical studies, offering valuable insights for researchers, scientists, and professionals engaged in the discovery and development of novel anticonvulsant therapies. This document includes quantitative comparisons of drug efficacy, detailed experimental methodologies, and visual representations of the proposed signaling pathways and experimental workflows.

Data Presentation: Comparative Anticonvulsant Activity

The anticonvulsant efficacy of this compound and a panel of standard AEDs was evaluated in two well-established preclinical models: the Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures, and the Pentylenetetrazole (PTZ) test, which is predictive of efficacy against absence seizures. The median effective dose (ED50), the dose required to protect 50% of the animals from seizures, was determined in both mice and rats.

Maximal Electroshock (MES) Seizure Test

The MES test assesses a compound's ability to prevent the spread of seizures. The following tables summarize the ED50 values for this compound and comparator drugs in mice and rats following oral (p.o.) and intraperitoneal (i.p.) administration.

Table 1: Anticonvulsant Activity (ED50 in mg/kg) in the MES Test in Mice

DrugAdministration RouteED50 (mg/kg)
This compound p.o.30[1]
Phenytoin p.o.9.81[2]
Phenobarbital i.p.18.9
Carbamazepine (B1668303) i.p.9.67[2]

Table 2: Anticonvulsant Activity (ED50 in mg/kg) in the MES Test in Rats

DrugAdministration RouteED50 (mg/kg)
This compound i.p.1.76
Phenytoin p.o.16.9[2]
Phenobarbital i.p.14.2[3]
Carbamazepine p.o.4.39[2]
Pentylenetetrazole (PTZ) Seizure Test

The PTZ test evaluates a compound's ability to raise the seizure threshold. The following table presents the ED50 values for this compound and comparator drugs in rats following intraperitoneal (i.p.) administration.

Table 3: Anticonvulsant Activity (ED50 in mg/kg) in the PTZ Test in Rats

DrugAdministration RouteED50 (mg/kg)
This compound i.p.33.9
Phenytoin i.p.Inactive
Phenobarbital i.p.20-60[4][5]
Carbamazepine i.p.20-30[6]

Experimental Protocols

Maximal Electroshock (MES) Test Protocol

This protocol outlines the procedure for inducing tonic-clonic seizures in rodents to assess the efficacy of anticonvulsant compounds.

  • Animal Preparation: Adult male mice (20-25 g) or rats (100-150 g) are used. Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Drug Administration: The test compound or vehicle is administered via the desired route (oral or intraperitoneal). The volume of administration is kept consistent across all groups.

  • Pre-treatment Time: The MES test is conducted at the time of peak effect of the test compound, determined through preliminary studies.

  • Seizure Induction: A corneal electrode is placed on the eye of the restrained animal. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

  • Data Analysis: The number of animals protected from the tonic hindlimb extension in each group is recorded, and the ED50 is calculated.

MES_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Prep Animal Acclimatization Drug_Admin Drug Administration (p.o. or i.p.) Animal_Prep->Drug_Admin Drug_Prep Compound Preparation Drug_Prep->Drug_Admin Pre_Time Pre-treatment Time Drug_Admin->Pre_Time Seizure_Induction Maximal Electroshock Stimulation Pre_Time->Seizure_Induction Observation Observe for Tonic Hindlimb Extension Seizure_Induction->Observation Data_Analysis Data Analysis (Calculate ED50) Observation->Data_Analysis

Experimental Workflow for the Maximal Electroshock (MES) Test.

Pentylenetetrazole (PTZ) Test Protocol

This protocol describes the induction of clonic seizures in rodents to evaluate the ability of a compound to raise the seizure threshold.

  • Animal Preparation: Adult male rats (150-200 g) are used and acclimatized to the laboratory conditions.

  • Drug Administration: The test compound or vehicle is administered intraperitoneally.

  • Pre-treatment Time: The PTZ injection is given at the predetermined time of peak effect of the test compound.

  • Seizure Induction: A sub-convulsive dose of PTZ (e.g., 30 mg/kg, i.p.) is administered.[4]

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures, characterized by rhythmic muscle contractions.

  • Data Analysis: The number of animals protected from clonic seizures is recorded for each group, and the ED50 is calculated.

PTZ_Workflow cluster_pre_ptz Pre-Experiment cluster_exp_ptz Experiment cluster_post_ptz Post-Experiment Animal_Prep_PTZ Animal Acclimatization Drug_Admin_PTZ Drug Administration (i.p.) Animal_Prep_PTZ->Drug_Admin_PTZ Drug_Prep_PTZ Compound Preparation Drug_Prep_PTZ->Drug_Admin_PTZ Pre_Time_PTZ Pre-treatment Time Drug_Admin_PTZ->Pre_Time_PTZ PTZ_Injection Pentylenetetrazole (PTZ) Injection Pre_Time_PTZ->PTZ_Injection Observation_PTZ Observe for Clonic Seizures PTZ_Injection->Observation_PTZ Data_Analysis_PTZ Data Analysis (Calculate ED50) Observation_PTZ->Data_Analysis_PTZ

Experimental Workflow for the Pentylenetetrazole (PTZ) Test.

Mandatory Visualization: Signaling Pathways

The anticonvulsant effects of this compound are proposed to be mediated through its interaction with purinergic and benzodiazepine (B76468) signaling pathways.

Proposed Purinergic Signaling Pathway

Evidence suggests an involvement of purinergic mechanisms in the anticonvulsant action of this compound.[7] The purinergic system, involving adenosine (B11128) and ATP as signaling molecules, plays a crucial role in modulating neuronal excitability. Activation of A1 adenosine receptors generally exerts an anticonvulsant effect, while activation of A2A receptors may be pro-convulsant.[2] Furthermore, P2X7 and P2Y1 receptors are implicated in seizure generation.[8]

Purinergic_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron ATP_Release ATP Release ATP ATP ATP_Release->ATP A1R A1 Receptor Neuronal_Excitability Neuronal Excitability A1R->Neuronal_Excitability Inhibition A2AR A2A Receptor A2AR->Neuronal_Excitability Excitation P2X7R P2X7 Receptor P2X7R->Neuronal_Excitability Excitation P2Y1R P2Y1 Receptor P2Y1R->Neuronal_Excitability Excitation This compound This compound This compound->A1R Modulates? This compound->P2X7R Modulates? Adenosine Adenosine Adenosine->A1R Adenosine->A2AR ATP->P2X7R ATP->P2Y1R Ectonucleotidases Ectonucleotidases ATP->Ectonucleotidases Ectonucleotidases->Adenosine

Proposed Purinergic Signaling in Anticonvulsant Action.

Proposed Benzodiazepine Receptor Signaling Pathway

Studies suggest that this compound may enhance the activity of diazepam, a benzodiazepine, possibly by increasing the number of benzodiazepine binding sites.[9] Benzodiazepines are positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel. Their binding enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.

Benzodiazepine_Pathway cluster_membrane Neuronal Membrane GABAA_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABAA_Receptor->Chloride_Channel Opens Increased_Cl_Influx Increased Cl- Influx Chloride_Channel->Increased_Cl_Influx GABA GABA GABA->GABAA_Receptor Binds Benzodiazepine Benzodiazepine Benzodiazepine->GABAA_Receptor Binds (Allosteric Site) This compound This compound This compound->GABAA_Receptor Enhances Binding? Hyperpolarization Neuronal Hyperpolarization Increased_Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Proposed Benzodiazepine Receptor Signaling Pathway.

References

Comparative Analysis of Denzimol: An In Vitro and In Vivo Profile for Anticonvulsant Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Denzimol, an anticonvulsant agent, with other established antiepileptic drugs. While direct in vitro dose-response data for this compound's anticonvulsant activity is limited in publicly available literature, this document synthesizes the existing in vivo data and contextualizes it with the known mechanisms of action and comparative efficacy of other anticonvulsants.

Executive Summary

This compound has demonstrated significant anticonvulsant effects in preclinical in vivo models, with a potency comparable to or greater than established drugs like phenytoin (B1677684) and phenobarbital (B1680315) in certain models.[1][2] Its mechanism of action is suggested to involve the modulation of purinergic and benzodiazepine (B76468) receptor systems.[1][3] This guide presents the available dose-response data from in vivo studies, details the experimental protocols used for its evaluation, and provides a hypothetical framework for in vitro assessment based on its proposed mechanism.

In Vivo Dose-Response Data

The anticonvulsant activity of this compound has been primarily characterized using in vivo models, such as the maximal electroshock (MES) seizure test and sound-induced seizures in DBA/2 mice. The median effective dose (ED50) is a common metric from these studies, representing the dose at which 50% of the animals are protected from the induced seizures.

DrugAnimal ModelSeizure TestED50 (mg/kg)Route of AdministrationReference
This compoundMouse (DBA/2)Sound-induced (Tonic phase)1.24Intraperitoneal (i.p.)[1][3]
This compoundMouse (DBA/2)Sound-induced (Clonic phase)2.61Intraperitoneal (i.p.)[1][3]
This compoundMouse (DBA/2)Sound-induced (Wild running)6.03Intraperitoneal (i.p.)[1][3]
PhenytoinMouseMaximal Electroshock (MES)9.81Not Specified[2]
PhenobarbitalMouseMaximal Electroshock (MES)23.80Intraperitoneal (i.p.)[4]
Carbamazepine (B1668303)MouseMaximal Electroshock (MES)9.67 - 13.60Intraperitoneal (i.p.)[2][4]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the evaluation of this compound and its comparators.

Maximal Electroshock (MES) Seizure Test

This model is used to induce generalized tonic-clonic seizures and is predictive of efficacy against grand mal epilepsy.

  • Animal Model: Male mice are commonly used.

  • Drug Administration: The test compound (e.g., this compound, Phenytoin, Phenobarbital, Carbamazepine) is administered via a specified route (e.g., intraperitoneal, oral) at various doses to different groups of animals. A vehicle control group receives the vehicle alone.

  • Induction of Seizures: At a predetermined time after drug administration (to allow for drug absorption and distribution), a maximal electrical stimulus is delivered through corneal or auricular electrodes.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from tonic hindlimb extension at each dose is recorded. The ED50 value, the dose that protects 50% of the animals, is then calculated using statistical methods such as probit analysis.

Sound-Induced Seizures in DBA/2 Mice

DBA/2 mice are genetically susceptible to audiogenic seizures, providing a model for reflex epilepsy.

  • Animal Model: DBA/2 mice, known for their sensitivity to sound-induced seizures, are used.

  • Drug Administration: this compound or a comparator drug is administered intraperitoneally at a range of doses.

  • Induction of Seizures: Mice are placed in a sound-attenuated chamber and exposed to a high-intensity acoustic stimulus (e.g., a bell or a specific frequency tone).

  • Endpoints: The occurrence and duration of different seizure phases are observed and scored: wild running, clonic seizures, and tonic seizures.

  • Data Analysis: The dose at which this compound suppresses each phase of the seizure in 50% of the animals (ED50) is determined.[1][3]

Proposed Signaling Pathway and Experimental Workflow

Based on the literature, this compound's anticonvulsant activity is suggested to be mediated through purinergic and benzodiazepine pathways.[1][3] The following diagrams illustrate this proposed mechanism and a hypothetical in vitro experimental workflow to investigate it further.

G Proposed Signaling Pathway of this compound This compound This compound Purinergic_System Purinergic System This compound->Purinergic_System Modulates Benzodiazepine_Receptors Benzodiazepine Receptors (GABA-A Receptor Complex) This compound->Benzodiazepine_Receptors Enhances Benzodiazepine Binding Neuronal_Excitability Decreased Neuronal Excitability Purinergic_System->Neuronal_Excitability Benzodiazepine_Receptors->Neuronal_Excitability Enhances GABAergic inhibition Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

Caption: Proposed mechanism of this compound's anticonvulsant action.

G Hypothetical In Vitro Experimental Workflow for this compound cluster_0 Primary Screening cluster_1 Dose-Response Characterization cluster_2 Mechanism of Action Studies cluster_3 Comparative Analysis Receptor_Binding_Assay Receptor Binding Assay (e.g., with [3H]flunitrazepam) IC50_Determination Determine IC50/EC50 (Competitive Binding) Receptor_Binding_Assay->IC50_Determination Cell_Based_Assay Neuronal Cell Line (e.g., SH-SY5Y, Neuro-2a) Functional_Assay Measure Neuronal Activity (e.g., Calcium Imaging, Electrophysiology) Cell_Based_Assay->Functional_Assay Compare_to_Standards Compare with Phenytoin, Diazepam, etc. IC50_Determination->Compare_to_Standards Pathway_Analysis Western Blot / qPCR (Target pathway proteins/genes) Functional_Assay->Pathway_Analysis Functional_Assay->Compare_to_Standards Pathway_Analysis->Compare_to_Standards

References

Unveiling Denzimol: A Comparative Analysis of a Novel Anticonvulsant

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the published findings on Denzimol, an anticonvulsant agent, with established alternatives. The information is based on preclinical and preliminary clinical studies, offering insights into its efficacy, mechanism of action, and drug interaction profile.

This compound, a phenylethylphenyl-imidazole derivative, emerged in the 1980s as a potential therapeutic agent for epilepsy, particularly for partial and generalized tonic-clonic seizures.[1][2] Initial studies in animal models demonstrated its efficacy in suppressing seizures induced by both electrical and chemical stimuli, with a potency comparable to the established antiepileptic drugs (AEDs) of its time, such as phenytoin (B1677684) and phenobarbital (B1680315).[1][2] A preliminary clinical trial in patients with poorly controlled partial epilepsy indicated a reduction in seizure frequency, suggesting its potential therapeutic value in humans.[3]

Comparative Efficacy of this compound

Preclinical studies established the anticonvulsant profile of this compound, primarily utilizing the maximal electroshock (MES) seizure model in rodents, a test for generalized tonic-clonic seizures, and the sound-induced seizure model in DBA/2 mice, which mimics generalized seizures.

Maximal Electroshock (MES) Seizure Model

In the MES test, this compound demonstrated a rapid onset of action and potency comparable to phenytoin and phenobarbital in mice and rabbits.[1][2] In rats, it was reported to be more potent and less toxic than phenytoin, with a longer duration of anticonvulsant activity.[1][2]

Table 1: Comparative Anticonvulsant Activity (ED50) in the MES Test in Mice

CompoundED50 (mg/kg, i.p.)Reference
This compoundNot explicitly stated in available abstracts[1][2]
Carbamazepine (B1668303)9.67 - 13.60[4][5]
Phenobarbital~23.80[5]
Phenytoin9.81[4]

Note: ED50 is the dose required to protect 50% of animals from the tonic hindlimb extension component of the seizure. A direct comparison is limited as the data is compiled from different studies.

Sound-Induced Seizures in DBA/2 Mice

This compound was shown to be effective in protecting against sound-induced seizures in genetically susceptible DBA/2 mice. The ED50 values for suppressing the different phases of the seizure were determined, indicating a dose-dependent effect.

Table 2: Efficacy of this compound in Suppressing Sound-Induced Seizures in DBA/2 Mice

Seizure PhaseED50 (mg/kg, i.p.)
Tonic1.24
Clonic2.61
Wild Running6.03

Data from De Sarro GB, et al. Neuropharmacology. 1987.[6]

Clinical Evaluation in Partial Epilepsy

A preliminary, open-label clinical trial evaluated the efficacy of this compound as an add-on therapy in 10 patients with poorly controlled partial epilepsy.[3] A sustained reduction in seizure frequency of over 50% was observed in five of these patients.[3] However, it was noted that this compound increased the blood concentrations of co-administered carbamazepine, though the therapeutic improvement was suggested to be an intrinsic property of this compound itself.[3]

Proposed Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated, but preclinical evidence points towards the involvement of the benzodiazepine (B76468) and purinergic systems.

Interaction with the Benzodiazepine System

Studies have shown that the anticonvulsant effects of this compound are reduced by benzodiazepine receptor antagonists.[6] This suggests that this compound's activity is at least partially mediated through the benzodiazepine receptor complex, a key target for many anxiolytic and anticonvulsant drugs.

This compound's Proposed Benzodiazepine Mechanism This compound This compound Benzodiazepine_Receptor Benzodiazepine Receptor This compound->Benzodiazepine_Receptor Positive Allosteric Modulation GABA_A_Receptor GABA-A Receptor Benzodiazepine_Receptor->GABA_A_Receptor Enhances GABAergic Transmission Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Inhibition->Anticonvulsant_Effect Antagonist Benzodiazepine Receptor Antagonists (e.g., Flumazenil) Antagonist->Benzodiazepine_Receptor Blocks Effect

Caption: Proposed mechanism of this compound via the benzodiazepine receptor.

Involvement of the Purinergic System

The protective action of this compound against sound-induced seizures was significantly reduced by pretreatment with aminophylline, a non-selective adenosine (B11128) receptor antagonist.[6] This finding suggests that the anticonvulsant effect of this compound may involve the purinergic signaling pathway, possibly by enhancing adenosinergic neurotransmission, which is known to have an inhibitory effect on neuronal activity.

This compound's Proposed Purinergic Mechanism This compound This compound Adenosine_System Adenosine System This compound->Adenosine_System Enhances Activity (?) Neuronal_Inhibition Increased Neuronal Inhibition Adenosine_System->Neuronal_Inhibition Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Inhibition->Anticonvulsant_Effect Aminophylline Aminophylline (Adenosine Antagonist) Aminophylline->Adenosine_System Blocks Effect

Caption: Hypothesized involvement of the purinergic system in this compound's action.

Drug Interaction Profile

A significant aspect of this compound's profile is its interaction with other drugs, primarily through the inhibition of the cytochrome P450 (CYP) enzyme system. This can lead to altered metabolism of co-administered medications.

Table 3: this compound Drug Interactions

Interacting DrugObservationImplication
CarbamazepineIncreased blood concentrations when co-administered with this compound.[3]Potential for carbamazepine toxicity. Dose adjustments may be necessary.
PhenytoinEffects on vigilance and motility are similar to phenytoin at doses above anticonvulsant levels.[7]Potential for additive CNS side effects.

The inhibitory effect on CYP enzymes suggests that this compound could have a range of drug-drug interactions, necessitating careful consideration when used in polypharmacy.

Experimental Protocols

The following are summarized methodologies for the key preclinical experiments used to evaluate this compound.

Maximal Electroshock (MES) Seizure Test

This model is used to assess a drug's ability to prevent the spread of seizures.

  • Animals: Mice or rats.

  • Procedure:

    • Administer the test compound (this compound or comparator) or vehicle to the animals at various doses and time points before the test.

    • Deliver a suprathreshold electrical stimulus (e.g., 50-60 Hz) through corneal or auricular electrodes for a short duration (e.g., 0.2 seconds).

    • Observe the animal for the presence or absence of the tonic hindlimb extension component of the seizure.

    • The absence of tonic hindlimb extension is considered a protective effect.

  • Endpoint: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic seizure, is calculated.

MES_Workflow cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis Animal_Prep Animal Acclimatization Drug_Admin Drug Administration (this compound or Comparator) Animal_Prep->Drug_Admin Stimulation Maximal Electroshock Stimulation Drug_Admin->Stimulation Observation Observation for Tonic Hindlimb Extension Stimulation->Observation Data_Collection Record Protection Status Observation->Data_Collection ED50_Calc Calculate ED50 Data_Collection->ED50_Calc

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

Sound-Induced Seizure Test in DBA/2 Mice

This model utilizes a genetically epilepsy-prone mouse strain to evaluate anticonvulsant efficacy.

  • Animals: DBA/2 mice, which are genetically susceptible to audiogenic seizures.

  • Procedure:

    • Administer the test compound (this compound) or vehicle to the mice.

    • After a predetermined time, expose the mice to a high-intensity auditory stimulus (e.g., a bell or a specific frequency sound).

    • Observe and score the different phases of the resulting seizure: wild running, clonic seizures, and tonic seizures.

  • Endpoint: The ED50 for the suppression of each seizure component is calculated.

Conclusion

The published data on this compound from the 1980s presented it as a promising anticonvulsant with a profile comparable to established drugs like phenytoin and phenobarbital. Its proposed mechanism involving benzodiazepine and purinergic systems offered a potentially novel approach to seizure control. However, the significant drug interaction potential due to cytochrome P450 inhibition is a critical consideration. It is important to note that the majority of the available data originates from the initial research groups, and there is a lack of independent replication and validation studies in the publicly available literature. Further research would be necessary to fully establish the clinical utility and safety profile of this compound in the contemporary landscape of epilepsy treatment.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Denzimol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Denzimol, an anticonvulsant agent. Adherence to these protocols is critical for operational safety and regulatory compliance.

Hazard Identification and Safety Precautions

Presumed Hazardous Properties of this compound:

Hazard ClassificationDescriptionPotential Consequences
Acute Toxicity Harmful if swallowed.May cause adverse health effects upon ingestion.
Corrosive May cause severe skin burns and eye damage.Contact can lead to serious and irreversible tissue damage.
Reproductive Toxin Suspected of damaging fertility or the unborn child.Exposure may pose a risk to reproductive health.

Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Body Protection A lab coat, fully buttoned.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with a fume hood.To avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any laboratory chemical, involves a systematic approach to waste segregation, containment, and labeling.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (gloves, etc.), and any spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Any needles or syringes used for administering this compound solutions must be disposed of in an approved sharps container.

2. Container Management:

  • Use only containers that are compatible with the chemical waste.

  • Ensure containers are securely sealed to prevent leaks or spills.

  • Label all waste containers with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard(s) (e.g., "Toxic," "Corrosive").

3. Storage of Chemical Waste:

  • Store waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.

  • Ensure the storage area is segregated from incompatible materials, particularly strong oxidizing agents and acids.[1][2]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][3]

  • Never dispose of this compound or its containers in the regular trash or down the drain.[4]

Experimental Protocols Cited

No specific experimental protocols for the disposal of this compound were found in the search results. The procedures outlined above are based on general best practices for the disposal of hazardous chemical and pharmaceutical waste in a laboratory setting.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe and compliant disposal of this compound.

Denzimol_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal segregate Segregate Waste ppe->segregate solid_waste Solid Waste (Unused powder, contaminated items) segregate->solid_waste Solid liquid_waste Liquid Waste (this compound solutions) segregate->liquid_waste Liquid solid_container Collect in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container store Store Securely in Designated Waste Area solid_container->store liquid_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end Proper Disposal Complete contact_ehs->end

This compound Disposal Workflow

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety guidelines and the relevant Safety Data Sheets for the most comprehensive and current information.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.